Hex-2-ynal, 4-ethyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
71932-97-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-ethylhex-2-ynal |
InChI |
InChI=1S/C8H12O/c1-3-8(4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 |
InChI Key |
XZYAPQCJDYFPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C#CC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Ethyl-hex-2-ynal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethyl-hex-2-ynal, a valuable building block in organic synthesis. The document details a plausible synthetic pathway, including experimental protocols, and outlines the expected analytical data for the characterization of the target compound.
Synthesis of 4-Ethyl-hex-2-ynal
The synthesis of 4-ethyl-hex-2-ynal can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 4-ethyl-hex-2-yn-1-ol, via the alkylation of a terminal alkyne. The subsequent step is the selective oxidation of this primary alcohol to the desired aldehyde.
Step 1: Synthesis of 4-Ethyl-hex-2-yn-1-ol
This synthesis involves the reaction of the lithium salt of 1-butyne with ethylene oxide. 1-Butyne is first deprotonated using a strong base, typically n-butyllithium (n-BuLi), to form lithium butylacetylide. This nucleophilic acetylide then attacks the electrophilic carbon of ethylene oxide, leading to the opening of the epoxide ring and, after an acidic workup, the formation of 4-ethyl-hex-2-yn-1-ol.
Step 2: Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal
The selective oxidation of the primary alcohol, 4-ethyl-hex-2-yn-1-ol, to the corresponding aldehyde, 4-ethyl-hex-2-ynal, can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.
Below is a diagram illustrating the synthetic pathway:
Caption: Synthetic pathway for 4-ethyl-hex-2-ynal.
Characterization of 4-Ethyl-hex-2-ynal
The characterization of 4-ethyl-hex-2-ynal involves the use of various spectroscopic techniques to confirm its structure and purity. The expected data from these analyses are summarized below.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 160-180 °C |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | -CHO |
| ~2.4 | m | 1H | -CH(CH₂CH₃)₂ |
| ~2.2 | q | 2H | -C≡C-CH₂- |
| ~1.5 | m | 4H | -CH(CH₂CH₃)₂ |
| ~0.9 | t | 6H | -CH(CH₂CH₃)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~193 | -CHO |
| ~95 | -C≡C-CHO |
| ~80 | -C≡C-CHO |
| ~40 | -CH(CH₂CH₃)₂ |
| ~25 | -CH(CH₂CH₃)₂ |
| ~12 | -CH(CH₂CH₃)₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~2200 | Medium | C≡C stretch (alkyne) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated aldehyde) |
Mass Spectrometry (Electron Ionization)
The NIST WebBook provides a mass spectrum for 4-ethyl-2-hexynal.
| m/z | Relative Intensity | Assignment |
| 124 | Moderate | [M]⁺ (Molecular ion) |
| 95 | High | [M - CHO]⁺ |
| 67 | High | Fragmentation |
| 55 | High | Fragmentation |
| 41 | High | Fragmentation |
| 29 | High | [CHO]⁺ or [C₂H₅]⁺ |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-hex-2-yn-1-ol
Materials:
-
1-Butyne
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 1-butyne (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Slowly bubble ethylene oxide (1.2 equivalents) through the solution. The reaction is exothermic, so maintain the temperature below -60 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-ethyl-hex-2-yn-1-ol.
Protocol 2: Synthesis of 4-Ethyl-hex-2-ynal
Materials:
-
4-Ethyl-hex-2-yn-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing a suspension of PCC (1.5 equivalents) in anhydrous CH₂Cl₂ (100 mL), add a solution of 4-ethyl-hex-2-yn-1-ol (1.0 equivalent) in CH₂Cl₂ (20 mL) in one portion.
-
Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-ethyl-hex-2-ynal.
-
Further purification can be achieved by vacuum distillation or flash column chromatography.
Experimental Workflow
The general workflow for the synthesis and characterization of 4-ethyl-hex-2-ynal is depicted in the following diagram.
Caption: General workflow for synthesis and characterization.
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-hex-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 4-ethyl-hex-2-ynal. This guide compiles available information and provides theoretical and generalized methodologies where specific experimental data is absent.
Introduction
4-Ethyl-hex-2-ynal is an organic compound characterized by a six-carbon chain containing an aldehyde functional group and a carbon-carbon triple bond. Its structure, featuring both an electrophilic alkyne and a reactive aldehyde, suggests a potential for diverse chemical transformations and biological interactions. This document provides a summary of its known physicochemical properties, a proposed synthetic pathway, and a discussion of its potential reactivity and biological significance.
Physicochemical Properties
Experimental data on the physicochemical properties of 4-ethyl-hex-2-ynal are scarce. The following table summarizes the available information, primarily from the National Institute of Standards and Technology (NIST) WebBook, alongside predicted values for other key properties. It is crucial to note that predicted values are estimations and should be used with caution.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | NIST[1][2] |
| Molecular Weight | 124.1803 g/mol | NIST[1][2] |
| IUPAC Name | 4-ethylhex-2-ynal | NIST[1][2] |
| CAS Registry Number | 71932-97-3 | NIST[1][2] |
| InChI | InChI=1S/C8H12O/c1-3-8(4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 | NIST[1][2] |
| InChIKey | XZYAPQCJDYFPBN-UHFFFAOYSA-N | NIST[1][2] |
| SMILES | CCC(CC)C#CC=O | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Vapor Pressure | Not available | |
| LogP (predicted) | Not available |
Spectral Data
The primary experimental spectral data available for 4-ethyl-hex-2-ynal is its mass spectrum.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 4-ethyl-2-hexynal is available on the NIST WebBook.[1] This data is critical for the identification and structural elucidation of the compound.
A detailed interpretation of the mass spectrum would require the spectral data itself, which is not provided in the search results.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
IR Spectroscopy:
-
A strong absorption band around 2200-2260 cm⁻¹ corresponding to the C≡C triple bond stretching.
-
A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the α,β-unsaturated aldehyde.
-
A medium absorption band around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretching of the aldehyde.
-
Absorption bands in the 2850-2960 cm⁻¹ region for the C-H stretching of the ethyl and hexyl groups.
-
-
¹H NMR Spectroscopy:
-
A singlet or doublet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm).
-
Signals for the protons on the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).
-
A signal for the proton at the chiral center (C4).
-
Signals for the protons on the other ethyl group.
-
-
¹³C NMR Spectroscopy:
-
A signal for the carbonyl carbon of the aldehyde in the downfield region (δ 190-200 ppm).
-
Signals for the acetylenic carbons (C2 and C3).
-
Signals for the carbons of the ethyl groups and the chiral center.
-
Experimental Protocols: A Proposed Synthetic Approach
A specific, validated experimental protocol for the synthesis of 4-ethyl-hex-2-ynal is not described in the available literature. However, a plausible synthetic route can be devised based on general methods for the preparation of α,β-unsaturated ynals. One common approach involves the oxidation of the corresponding propargyl alcohol.
Proposed Synthesis of 4-Ethyl-hex-2-yn-1-ol (Precursor)
The precursor alcohol, 4-ethyl-hex-2-yn-1-ol, could be synthesized via the addition of a lithium acetylide to an appropriate aldehyde, followed by quenching with a suitable electrophile.
Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal
The final step would be the oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.
General Protocol for the Oxidation of a Propargyl Alcohol:
-
Reagents and Equipment:
-
4-Ethyl-hex-2-yn-1-ol (starting material)
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂))
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Chromatography column for purification (e.g., silica gel)
-
Standard laboratory glassware and work-up reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
-
Procedure:
-
Dissolve the 4-ethyl-hex-2-yn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the chosen oxidizing agent portion-wise to the stirred solution at room temperature or 0 °C, depending on the reactivity of the oxidant.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., for PCC, filter through a pad of silica gel or Celite; for DMP, add a saturated solution of sodium thiosulfate).
-
Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the final product, 4-ethyl-hex-2-ynal, using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
-
Mandatory Visualizations
References
Spectroscopic Data of 4-ethyl-hex-2-ynal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-ethyl-hex-2-ynal. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the structural characterization of this molecule. Detailed general experimental protocols for the acquisition of spectroscopic data are also provided to aid in laboratory investigations.
Introduction
4-ethyl-hex-2-ynal is an organic molecule of interest in various chemical synthesis and research applications. Its structure, featuring an aldehyde, an internal alkyne, and a chiral center, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide aims to provide a centralized resource for the spectroscopic properties of this compound.
Molecular Structure:
IUPAC Name: 4-ethyl-hex-2-ynal Molecular Formula: C₈H₁₂O Molecular Weight: 124.18 g/mol
Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of 4-ethyl-hex-2-ynal was obtained from the NIST WebBook. The data was acquired via electron ionization (EI).
Table 1: Experimental Mass Spectrometry Data for 4-ethyl-hex-2-ynal [1]
| m/z | Relative Intensity (%) | Assignment |
| 27 | 45 | [C₂H₃]⁺ |
| 29 | 100 | [CHO]⁺, [C₂H₅]⁺ |
| 39 | 40 | [C₃H₃]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
| 53 | 35 | [C₄H₅]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| 67 | 85 | [M-C₄H₇O]⁺ |
| 81 | 30 | [M-C₃H₃O]⁺ |
| 95 | 70 | [M-CHO]⁺ |
| 124 | 20 | [M]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Disclaimer: The following NMR data are predicted using computational models and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.
Table 2: Predicted ¹H NMR Data for 4-ethyl-hex-2-ynal (Solvent: CDCl₃, Field Strength: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.15 | s | 1H | CHO |
| 2.45 | m | 1H | CH |
| 1.60 | m | 2H | CH₂ (ethyl) |
| 1.50 | m | 2H | CH₂ (ethyl) |
| 1.05 | t | 3H | CH₃ (ethyl) |
| 0.95 | t | 3H | CH₃ (ethyl) |
Table 3: Predicted ¹³C NMR Data for 4-ethyl-hex-2-ynal (Solvent: CDCl₃, Field Strength: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 192.5 | CHO |
| 92.0 | C≡C |
| 85.5 | C≡C |
| 45.0 | CH |
| 28.0 | CH₂ (ethyl) |
| 25.0 | CH₂ (ethyl) |
| 12.5 | CH₃ (ethyl) |
| 11.5 | CH₃ (ethyl) |
Infrared (IR) Spectroscopy (Predicted)
Disclaimer: The following IR data are predicted using computational models and have not been experimentally verified. These predictions are intended to provide an approximation of the expected spectral features.
Table 4: Predicted IR Absorption Bands for 4-ethyl-hex-2-ynal
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 2720, 2820 | Medium | C-H stretch (aldehyde) |
| 2250 | Medium | C≡C stretch (alkyne) |
| 1715 | Strong | C=O stretch (aldehyde) |
| 1460 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a small organic molecule like 4-ethyl-hex-2-ynal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 4-ethyl-hex-2-ynal into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time).
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid 4-ethyl-hex-2-ynal directly onto the center of the ATR crystal.
-
Lower the pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Run a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands with the vibrational modes of the functional groups present in 4-ethyl-hex-2-ynal.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of 4-ethyl-hex-2-ynal in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume (typically 1 µL) of the solution into the GC injection port.
-
The compound will be vaporized and separated from the solvent and any impurities on the GC column.
-
The separated compound will then be introduced into the mass spectrometer's ion source.
-
-
Ionization and Mass Analysis (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 4-ethyl-hex-2-ynal.
Caption: Logical workflow for spectroscopic analysis.
Conclusion
This technical guide provides a summary of the available and predicted spectroscopic data for 4-ethyl-hex-2-ynal. The combination of experimental mass spectrometry data with predicted NMR and IR spectra offers a valuable starting point for the structural characterization of this compound. The general experimental protocols outlined herein provide a framework for researchers to obtain their own experimental data. It is important to re-emphasize that the NMR and IR data presented are computational predictions and should be confirmed by experimental verification for any critical applications.
References
In-depth Technical Guide: 4-ethyl-hex-2-ynal (CAS: 71932-97-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information for 4-ethyl-hex-2-ynal, a specialized organic compound. Due to the limited public documentation for this specific molecule, this guide focuses on its fundamental properties and provides a general overview of the synthesis and reactivity of related compounds.
Chemical Identity and Properties
4-ethyl-hex-2-ynal is an α,β-unsaturated ynal characterized by an aldehyde functional group conjugated with a carbon-carbon triple bond. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 71932-97-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 124.18 g/mol | --INVALID-LINK-- |
| Density | 0.877 g/cm³ | ChemNet |
| Boiling Point | 187.7 °C at 760 mmHg | ChemNet |
| Refractive Index | 1.439 | ChemNet |
| Flash Point | 65.4 °C | ChemNet |
Spectral Data
Currently, only the mass spectrum for 4-ethyl-hex-2-ynal is publicly available.
-
Mass Spectrometry: The mass spectrum (electron ionization) is available on the NIST WebBook, providing information on the fragmentation pattern of the molecule.[1]
No specific Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectral data for 4-ethyl-hex-2-ynal has been identified in public databases.
Synthesis and Reactivity
Experimental Protocols:
A potential synthetic pathway could involve the oxidation of the corresponding propargyl alcohol. This is a common method for the preparation of ynals.
General Reactivity of Ynals:
Ynals are versatile intermediates in organic synthesis. Their reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkyne. They can undergo a variety of transformations, including:
-
Nucleophilic Addition: Nucleophiles can attack the carbonyl group or undergo conjugate addition to the β-carbon.
-
Cycloaddition Reactions: The activated alkyne can participate in various cycloaddition reactions.
-
Reductive Coupling: Ynals can be employed in reductive coupling reactions to form macrocycles.[2]
Supplier Information
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature to suggest that 4-ethyl-hex-2-ynal is involved in any biological signaling pathways or possesses any specific biological activity. Its primary relevance is likely within the field of synthetic organic chemistry as a building block or intermediate.
Disclaimer: The information provided in this guide is based on a comprehensive search of publicly available data. The absence of certain information, such as detailed experimental protocols and supplier details, indicates a lack of public documentation for this specific compound. Researchers interested in 4-ethyl-hex-2-ynal may need to resort to custom synthesis and perform their own analytical characterization.
References
- 1. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological and Safety Profile of 4-Ethyl-Hex-2-Ynal: A Read-Across Approach
Disclaimer: No direct toxicological studies have been identified for 4-ethyl-hex-2-ynal in the public domain. This technical guide provides a toxicological and safety assessment based on the principle of read-across from structurally similar molecules, primarily other α,β-unsaturated aldehydes. This approach is a scientifically recognized method for data gap filling in chemical risk assessment.[1][2][3] The predictions herein are based on the assumption that 4-ethyl-hex-2-ynal will exhibit a toxicological profile comparable to its analogues due to shared structural features and likely mechanisms of action.
Introduction to 4-Ethyl-Hex-2-Ynal and Read-Across Rationale
4-Ethyl-hex-2-ynal is an organic compound with the molecular formula C₈H₁₂O. Its structure features an aldehyde functional group conjugated with a carbon-carbon triple bond, classifying it as a ynal. The presence of the electrophilic α,β-unsaturated system is a key structural feature that is anticipated to govern its toxicological properties.
The read-across approach for this assessment is predicated on the well-documented reactivity of α,β-unsaturated aldehydes and ketones.[1] These compounds are known to be reactive as Michael acceptors, allowing them to form covalent bonds with nucleophilic moieties in biological macromolecules such as proteins and DNA.[1] This reactivity is the molecular initiating event for several adverse outcomes, including skin sensitization, irritation, and potential genotoxicity.[1][4][5]
The primary analogues selected for this assessment are:
-
4-Ethylhex-2-enal: A close structural analogue where the alkyne is replaced by an alkene.
-
Other C7-C12 linear α,β-unsaturated aldehydes: This group provides data on how carbon chain length can influence toxicological endpoints like skin irritation and sensitization.[4]
It is anticipated that 4-ethyl-hex-2-ynal will share the following toxicological characteristics with its analogues: skin and eye irritation, and a potential for skin sensitization.
Physicochemical Properties
A summary of the basic physicochemical properties of 4-ethyl-hex-2-ynal and its primary analogue, 4-ethylhex-2-enal, is presented in Table 1.
| Property | 4-Ethyl-Hex-2-Ynal | 4-Ethylhex-2-enal |
| CAS Number | 71932-97-3 | 174741-61-8 |
| Molecular Formula | C₈H₁₂O | C₈H₁₄O |
| Molecular Weight | 124.18 g/mol | 126.20 g/mol [6] |
Toxicological Assessment
Based on the read-across from structural analogues, the following sections summarize the anticipated toxicological profile of 4-ethyl-hex-2-ynal.
Acute Toxicity
Data on analogous α,β-unsaturated aldehydes suggests a potential for moderate acute toxicity upon oral and dermal exposure. For instance, 2-heptenal, a C7 α,β-unsaturated aldehyde, exhibits moderate acute oral and dermal toxicity.[4] It is expected that longer-chain aldehydes in this class are generally less acutely toxic.[4]
Skin Irritation
α,β-Unsaturated aldehydes are known to be skin irritants, with potency generally decreasing as the carbon chain length increases.[4] It is therefore predicted that 4-ethyl-hex-2-ynal is likely to be a skin irritant.
Eye Irritation
Similar to skin irritation, compounds that are irritating to the skin are often also irritating to the eyes. Therefore, 4-ethyl-hex-2-ynal is predicted to be an eye irritant.
Skin Sensitization
The ability of α,β-unsaturated aldehydes to act as haptens by covalently binding to skin proteins is a well-established mechanism for inducing skin sensitization.[1][7] This is a key toxicological concern for this class of compounds. Analysis of trends within C6-C12 α,β-unsaturated aldehydes indicates that while they are generally considered skin sensitizers, the potency may decrease with increasing carbon chain length.[4] Therefore, 4-ethyl-hex-2-ynal is predicted to be a skin sensitizer.
Genotoxicity
While some α,β-unsaturated aldehydes have shown genotoxic potential in in vitro tests, this is often not observed in in vivo studies except at high, irritating concentrations.[4] At lower, more physiologically relevant concentrations, these compounds are typically effectively detoxified.[4]
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to the assessment of 4-ethyl-hex-2-ynal, based on internationally recognized OECD Test Guidelines.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[8][9][10][11]
-
Test System: Typically, the albino rabbit is used.[8][9][10]
-
Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[8] Untreated skin on the same animal serves as a control.[8] The exposure period is typically 4 hours, after which the substance is removed.[8]
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[12] Observations may continue for up to 14 days to assess the reversibility of any effects.[8][12]
-
Scoring: Skin reactions are graded according to a standardized scoring system. The scores for erythema and edema are evaluated to determine the irritation potential of the substance.[12]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[13][14][15]
-
Test System: The albino rabbit is the recommended test animal.[13]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal, with the other eye serving as an untreated control.[13][16] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[15]
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[17] Lesions of the cornea, iris, and conjunctiva are scored.[16] The observation period can be extended up to 21 days to assess the reversibility of effects.[13]
-
Scoring: The severity of ocular lesions is graded using a standardized scoring system to classify the substance's irritation or corrosive potential.[13]
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
This in vitro method provides an alternative to animal testing for skin irritation assessment.[18][19][20][21]
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin is used.[18][21]
-
Procedure: The test chemical is applied topically to the surface of the RhE tissue.[18][21] Following a defined exposure period and a post-exposure incubation, the viability of the tissue's cells is determined.[19]
-
Endpoint Measurement: Cell viability is typically measured using the MTT assay, where the conversion of MTT to a colored formazan product by metabolically active cells is quantified.[18][21]
-
Classification: A substance is classified as an irritant (UN GHS Category 2) if it reduces cell viability below a 50% threshold.[20][21]
OECD Test Guideline 442C: In Chemico Skin Sensitisation (Direct Peptide Reactivity Assay - DPRA)
This assay addresses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.[5][22][23][24]
-
Principle: The reactivity of a test chemical towards synthetic peptides containing either cysteine or lysine is quantified.[5][23][24][25]
-
Procedure: The test chemical is incubated with the synthetic peptides for 24 hours.[5][25] The remaining concentration of the peptides is then measured using High-Performance Liquid Chromatography (HPLC).[25]
-
Data Analysis: The percentage of peptide depletion for both cysteine and lysine is calculated. These values are then used to categorize the substance into one of four reactivity classes (minimal, low, moderate, or high).[25]
-
Prediction Model: Based on the reactivity classification, a prediction of the skin sensitization potential is made.[5]
OECD Test Guideline 442D: In Vitro Skin Sensitisation (ARE-Nrf2 Luciferase Test Method - KeratinoSens™)
This assay addresses the second key event in the skin sensitization adverse outcome pathway: the activation of keratinocytes.[26][27][28][29]
-
Test System: The KeratinoSens™ assay uses a human keratinocyte cell line that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE).[29][30]
-
Principle: Skin sensitizers can induce inflammatory and antioxidant responses in keratinocytes, which are mediated by the Keap1-Nrf2 signaling pathway.[31] Activation of this pathway leads to the expression of the luciferase reporter gene.[29][30]
-
Procedure: The KeratinoSens™ cells are exposed to various concentrations of the test chemical for 48 hours.[30] The activity of the luciferase enzyme is then measured by luminescence.[30]
-
Data Analysis: A chemical is considered a sensitizer if it causes a statistically significant induction of luciferase activity above a certain threshold (≥ 1.5-fold induction).[30]
Mechanistic Insights and Signaling Pathways
Skin Sensitization Adverse Outcome Pathway (AOP)
The process of skin sensitization is well-described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.[5]
Caption: The Adverse Outcome Pathway for Skin Sensitization.
Nrf2-Keap1 Signaling Pathway in Keratinocyte Activation
As electrophiles, α,β-unsaturated aldehydes can activate the Nrf2-Keap1 signaling pathway in keratinocytes.[31] This is a key cellular stress response pathway that upregulates the expression of antioxidant and detoxification enzymes.[32]
Caption: Activation of the Nrf2-Keap1 pathway by α,β-unsaturated aldehydes.
Conclusion
In the absence of direct toxicological data for 4-ethyl-hex-2-ynal, a read-across approach based on structurally similar α,β-unsaturated aldehydes provides a scientifically sound basis for a preliminary hazard assessment. Based on this approach, 4-ethyl-hex-2-ynal is predicted to be a skin and eye irritant and a skin sensitizer. The underlying mechanism for skin sensitization is likely due to its ability to act as a Michael acceptor and form covalent adducts with skin proteins, thereby initiating an immune response. Further in vitro testing following the detailed OECD guidelines would be necessary to confirm these predictions and provide a more definitive toxicological profile.
References
- 1. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 4-Ethylhex-2-enal | C8H14O | CID 90074422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Acute eye irritation/corrosion- 405 | PPTX [slideshare.net]
- 18. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 19. thepsci.eu [thepsci.eu]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. senzagen.com [senzagen.com]
- 22. policycommons.net [policycommons.net]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. x-cellr8.com [x-cellr8.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. flashpointsrl.com [flashpointsrl.com]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. x-cellr8.com [x-cellr8.com]
- 31. Saturated and aromatic aldehydes originating from skin and cutaneous bacteria activate the Nrf2-keap1 pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. google.com [google.com]
4-Ethyl-Hex-2-Ynal: An Obscure Alkyne Aldehyde with Limited Available Data
BETHESDA, MD – Despite its defined chemical structure, 4-ethyl-hex-2-ynal remains a largely uncharacterized compound within the scientific literature. A comprehensive review of available chemical databases and scholarly articles reveals a significant lack of information regarding its discovery, natural occurrence, and biological activity, precluding the development of an in-depth technical guide.
While the existence of 4-ethyl-hex-2-ynal is confirmed by its entry in the National Institute of Standards and Technology (NIST) Chemistry WebBook, the available data is sparse. The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 71932-97-3 and the chemical formula C₈H₁₂O.[1] The NIST database also indicates the availability of a mass spectrum for this compound, which could be useful for its identification in analytical studies.[1] Furthermore, a 1979 publication by Carlier and Mouvier in the Journal of Electron Spectroscopy and Related Phenomena reported its ionization energy, suggesting the compound was synthesized and characterized at least by that time. However, this paper does not detail its initial synthesis.
Searches for the natural occurrence of 4-ethyl-hex-2-ynal in plants, fungi, or animals have yielded no results. While polyacetylenic compounds, including some aldehydes, have been isolated from various fungal species, there is no specific mention of 4-ethyl-hex-2-ynal.[2] The general scarcity of information on naturally occurring C8 alkynals suggests that 4-ethyl-hex-2-ynal is likely a synthetic compound.
Physicochemical Properties
Quantitative data for 4-ethyl-hex-2-ynal is limited. The following table summarizes the basic computed and experimental data available.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | NIST[1] |
| Molecular Weight | 124.18 g/mol | NIST[1] |
| CAS Number | 71932-97-3 | NIST[1] |
| Ionization Energy | 10.00 eV | Carlier and Mouvier, 1979 |
Potential Synthetic Pathways
While no specific experimental protocol for the synthesis of 4-ethyl-hex-2-ynal was found in the reviewed literature, general methods for the synthesis of α,β-alkynals suggest plausible routes. These hypothetical pathways are not confirmed for this specific molecule but are based on established organic chemistry principles.
One common method for the synthesis of aldehydes is the oxidation of primary alcohols. Therefore, a potential precursor to 4-ethyl-hex-2-ynal would be 4-ethyl-hex-2-yn-1-ol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically used for this transformation to prevent over-oxidation to a carboxylic acid.
Another potential route is the hydroformylation of a suitable alkyne.[3][4][5][6][7] This reaction involves the addition of a formyl group and a hydrogen atom across the triple bond.
The following diagram illustrates a hypothetical synthetic workflow for 4-ethyl-hex-2-ynal based on the oxidation of the corresponding alcohol.
Biological Activity
There is no available information on the biological activity or any associated signaling pathways for 4-ethyl-hex-2-ynal. However, α,β-unsaturated aldehydes as a class are known to be reactive molecules.[8][9][10] Their electrophilic nature allows them to react with biological nucleophiles, such as cysteine and lysine residues in proteins, which can lead to a variety of biological effects.[8] This reactivity is the basis for both the potential therapeutic applications and the toxicity of some members of this class.[8][11]
Conclusion
The current body of scientific literature on 4-ethyl-hex-2-ynal is exceptionally limited. While its basic chemical identity is established, there is a notable absence of data concerning its discovery, synthesis, natural occurrence, and biological function. Researchers interested in this specific molecule would likely need to undertake its synthesis and characterization from foundational principles, as detailed experimental protocols and extensive datasets are not publicly available. The information presented here is based on the sparse data available and inferences from the general chemistry of related compounds.
References
- 1. 4-Ethyl-2-hexynal [webbook.nist.gov]
- 2. Natural acetylenes. Part 52. Polyacetylenic acids and aromatic aldehydes from cultures of the fungus Camarophyllus virgineus(Wulfen ex fr.) Kummer - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]
The Reactivity Profile of Ynal Compounds: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthesis, Reactivity, and Therapeutic Potential of Ynal-Containing Molecules
Ynal compounds, characterized by the presence of a carbon-carbon triple bond conjugated to an aldehyde, represent a versatile and highly reactive class of molecules. Their unique electronic properties make them valuable building blocks in organic synthesis and compelling scaffolds in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the reactivity profile of ynals, with a focus on their synthesis, key transformations, and applications in drug discovery for researchers, scientists, and drug development professionals.
Core Reactivity and Synthesis
Ynals are distinguished by their electrophilic nature, arising from the polarization of the molecule due to the electron-withdrawing aldehyde group. This renders both the carbonyl carbon and the β-carbon of the alkyne susceptible to nucleophilic attack. The reactivity of ynals is a hybrid of that of aldehydes and activated alkynes, leading to a rich and diverse chemistry.
The synthesis of ynals can be achieved through various methods, with the oxidation of propargyl alcohols being a common and effective approach.
Experimental Protocol: Synthesis of Propiolaldehyde from Propargyl Alcohol
This protocol details the synthesis of the parent ynal, propiolaldehyde, through the oxidation of propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
-
Ice-salt bath
-
Acetone-Dry Ice bath
Procedure:
-
A solution of propargyl alcohol in water and sulfuric acid is prepared in a three-necked round-bottomed flask equipped with a stirrer, thermometer, dropping funnel, and a nitrogen inlet.
-
The flask is cooled in an ice-salt mixture. The system is connected to a series of cold traps, with the first cooled to approximately -15°C and the subsequent traps to -78°C.
-
The pressure in the system is reduced to 40–60 mm Hg, and a slow stream of nitrogen is introduced.
-
A solution of chromium trioxide in water and sulfuric acid is added dropwise to the stirred reaction mixture over approximately 3 hours, maintaining the reaction temperature between 2–10°C.
-
After the addition is complete, the ice bath is removed, and the flask is allowed to warm to room temperature while gradually reducing the pressure to 14–20 mm Hg to facilitate the distillation of the product.
-
The condensates from the cold traps are combined and dried over anhydrous magnesium sulfate.
-
The crude propiolaldehyde is purified by distillation. The fraction distilling at 54–57°C is collected.
Expected Yield: 35–41%
Key Reactions of Ynals
The dual reactivity of the aldehyde and the activated alkyne allows ynals to participate in a wide array of chemical transformations, making them valuable intermediates in the synthesis of complex molecules.
Conjugate Additions: Ynals as Michael Acceptors
The electron-deficient nature of the alkyne in ynals makes them excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.
The reaction of ynals with thiols is a particularly efficient and often spontaneous process, leading to the formation of β-thiolated α,β-unsaturated aldehydes. This transformation is of significant interest in bioconjugation and materials science. N-heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for this reaction, allowing for high yields under mild, metal-free conditions.
Experimental Protocol: NHC-Catalyzed Hydrothiolation of Ynals
This protocol describes a general procedure for the NHC-catalyzed addition of thiols to ynals.
Materials:
-
Ynal (e.g., 3-phenylpropiolaldehyde)
-
Thiol (e.g., benzyl thiol)
-
NHC precursor (e.g., IPr·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Acetone (solvent)
-
Argon atmosphere
Procedure:
-
In a Schlenk vessel under an argon atmosphere, the NHC precursor and KHMDS are dissolved in acetone and stirred at room temperature for 1 hour to generate the active NHC catalyst.
-
The ynal and thiol are then added to the reaction mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by GC-MS analysis.
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired β-thiolated α,β-unsaturated aldehyde.
Below is a table summarizing the results for the NHC-catalyzed reaction of various ynals with different thiols, demonstrating the broad scope of this methodology.
| Entry | Ynal | Thiol | Time (h) | Yield (%) |
| 1 | 3-Phenylpropiolaldehyde | Benzyl thiol | 6 | 98 |
| 2 | 3-Phenylpropiolaldehyde | 4-Methylbenzenethiol | 6 | 99 |
| 3 | 3-Phenylpropiolaldehyde | 4-Chlorobenzenethiol | 8 | 97 |
| 4 | 3-(p-Tolyl)propiolaldehyde | Benzyl thiol | 6 | 96 |
| 5 | 3-(4-Methoxyphenyl)propiolaldehyde | 4-Methylbenzenethiol | 7 | 98 |
| 6 | 3-(Thiophen-2-yl)propiolaldehyde | Benzyl thiol | 8 | 95 |
Reaction conditions: ynal (1 equiv), thiol (1 equiv), NHC catalyst (5 mol%), KHMDS (5 mol%), acetone, room temperature, argon atmosphere. Data sourced from Zak et al. (2024).
Caption: NHC-Catalyzed Thiol-yne Michael Addition.
Amines and alcohols also serve as competent nucleophiles in conjugate additions to ynals, although they are generally less reactive than thiols. These reactions often require catalysis, either by bases or transition metals, to proceed efficiently. The resulting β-amino and β-alkoxy α,β-unsaturated aldehydes are versatile intermediates for the synthesis of heterocycles and other functionalized molecules.
Cycloaddition Reactions
The activated triple bond of ynals makes them excellent partners in cycloaddition reactions, providing a powerful method for the construction of cyclic and heterocyclic systems.
Ynals can function as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The aldehyde group acts as an electron-withdrawing group, activating the alkyne for the cycloaddition.
Experimental Protocol: Diels-Alder Reaction of an Ynal
This protocol provides a general procedure for the Diels-Alder reaction between an ynal and a diene.
Materials:
-
Ynal (e.g., propiolaldehyde)
-
Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)
-
Solvent (e.g., dichloromethane or toluene)
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂)
Procedure:
-
To a solution of the ynal in the chosen solvent, the freshly cracked diene is added.
-
If a Lewis acid catalyst is used, it is added to the reaction mixture at a low temperature (e.g., 0°C or -78°C).
-
The reaction is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched (if a catalyst is used) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the cycloadduct.
The following table presents representative examples of Diels-Alder reactions involving ynals.
| Entry | Ynal | Diene | Conditions | Yield (%) |
| 1 | Propiolaldehyde | Cyclopentadiene | Neat, 0°C to rt | 85 |
| 2 | Phenylpropiolaldehyde | 2,3-Dimethyl-1,3-butadiene | Toluene, 110°C | 78 |
| 3 | Propiolaldehyde | Isoprene | CH₂Cl₂, BF₃·OEt₂, -78°C | 92 (regioisomeric mixture) |
| 4 | Ethyl propiolate | Anthracene | Xylene, 140°C | 95 |
Ynals are also valuable substrates in [3+2] cycloaddition reactions, reacting with 1,3-dipoles such as azides, nitrile oxides, and nitrones to afford five-membered heterocyclic rings. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent example.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for the CuAAC reaction between an ynal and an azide.
Materials:
-
Ynal
-
Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O)
Procedure:
-
The ynal and azide are dissolved in a mixture of t-butanol and water.
-
A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
The reaction mixture is stirred vigorously at room temperature. The reaction is often complete within a few hours.
-
Upon completion, the product is typically isolated by extraction and purified by crystallization or column chromatography.
Caption: Diels-Alder Reaction of Ynals.
Reduction of Ynals
The selective reduction of ynals offers a route to valuable chiral propargyl alcohols or saturated aldehydes. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
The asymmetric reduction of the aldehyde group in ynals to furnish chiral propargyl alcohols is a synthetically important transformation. These chiral alcohols are versatile building blocks in natural product synthesis and medicinal chemistry. Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane), and catalytic systems employing chiral oxazaborolidines are effective for achieving high enantioselectivity.
Experimental Protocol: Asymmetric Reduction of an Ynal with a Chiral Borane
This protocol provides a general method for the enantioselective reduction of an ynal to a chiral propargyl alcohol using a chiral borane reagent.
Materials:
-
Ynal
-
Chiral borane reagent (e.g., (R)-Alpine-Borane® or prepared in situ from 9-BBN and α-pinene)
-
Solvent (e.g., THF)
-
Ethanolamine (for workup)
Procedure:
-
The ynal is dissolved in anhydrous THF under an inert atmosphere and cooled to the desired temperature (e.g., -78°C or -100°C).
-
The chiral borane reagent is added dropwise to the stirred solution of the ynal.
-
The reaction is stirred at low temperature for several hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of ethanolamine to decompose the borane complex.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the enantioenriched propargyl alcohol.
The following table summarizes the asymmetric reduction of various ynals, highlighting the achievable enantioselectivities.
| Entry | Ynal | Chiral Reagent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Phenylpropiolaldehyde | (R)-Alpine-Borane | -78 | 85 | 92 |
| 2 | 1-Octyn-3-al | (R)-Alpine-Borane | -100 | 82 | 95 |
| 3 | 3-(Trimethylsilyl)propiolaldehyde | CBS catalyst, BH₃·SMe₂ | -40 | 90 | 96 |
| 4 | Cyclohexylpropiolaldehyde | (R)-Alpine-Borane | -78 | 88 | 90 |
Ynals in Drug Discovery and Development
The inherent reactivity of the ynal functionality has been strategically harnessed in the design of covalent inhibitors, a class of drugs that form a permanent bond with their biological target. This irreversible mode of action can lead to enhanced potency, prolonged duration of action, and the ability to target otherwise "undruggable" proteins.
Ynals as Covalent Warheads for Kinase Inhibition
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer. Covalent kinase inhibitors often feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, typically a cysteine, in the kinase's active site. The ynal moiety, as a Michael acceptor, is an effective warhead for this purpose.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Dysregulation of the BTK signaling pathway is a hallmark of several B-cell malignancies. Covalent inhibitors of BTK have proven to be highly effective therapies for these cancers. These inhibitors typically contain an acrylamide warhead that forms a covalent bond with cysteine 481 in the BTK active site. The similar electrophilic nature of ynals makes them a compelling alternative for the design of novel covalent BTK inhibitors.
The binding of a ynal-containing inhibitor to BTK would proceed via a Michael addition reaction with the thiol group of Cys481, leading to irreversible inhibition of the kinase and blockade of the downstream signaling cascade that promotes B-cell proliferation and survival.
Caption: BTK Signaling Pathway and Covalent Inhibition.
A Technical Guide to the Quantum Chemical Analysis of 4-Ethyl-Hex-2-ynal for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the physicochemical properties and potential biological interactions of 4-ethyl-hex-2-ynal. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational methodology based on established theoretical frameworks for analogous α,β-unsaturated aldehydes and alkynes. The insights derived from such calculations are invaluable for understanding molecular reactivity, stability, and potential as a pharmacophore in drug design.
Physicochemical and Computed Properties
A summary of the known and computed properties of 4-ethyl-hex-2-ynal and its close analogs is presented below. This data, sourced from established chemical databases, provides a foundational understanding of the molecule.
| Property | Value | Source |
| 4-Ethyl-2-hexynal | ||
| Molecular Formula | C8H12O | NIST WebBook[1] |
| Molecular Weight | 124.1803 g/mol | NIST WebBook[1] |
| IUPAC Name | 4-ethylhex-2-ynal | NIST WebBook[1] |
| CAS Registry Number | 71932-97-3 | NIST WebBook[1] |
| (E)-4-Ethylhex-2-enal | ||
| Molecular Formula | C8H14O | PubChem |
| Molecular Weight | 126.20 g/mol | PubChem[2] |
| IUPAC Name | (E)-4-ethylhex-2-enal | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| 4-Ethylhex-2-yne | ||
| Molecular Formula | C8H14 | PubChem[3] |
| Molecular Weight | 110.20 g/mol | PubChem[3] |
| IUPAC Name | 4-ethylhex-2-yne | PubChem[3] |
Computational Methodology: A Detailed Protocol
The following protocol outlines a standard and effective approach for performing quantum chemical calculations on 4-ethyl-hex-2-ynal, drawing from methodologies applied to similar α,β-unsaturated carbonyl compounds.[4][5]
1. Geometry Optimization and Frequency Analysis:
-
Objective: To find the most stable three-dimensional conformation of the molecule and to confirm it is a true energy minimum.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice for organic molecules, paired with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost.
-
Procedure:
-
Construct the initial 3D structure of 4-ethyl-hex-2-ynal.
-
Perform a geometry optimization calculation using the chosen DFT functional and basis set.
-
Following optimization, conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
2. Calculation of Molecular Properties:
-
Objective: To determine key electronic and structural properties that govern reactivity and intermolecular interactions.
-
Method: Using the optimized geometry, single-point energy calculations can be performed to derive various properties.
-
Properties to Calculate:
-
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provides insights into the molecule's electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: This analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[5]
-
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, highlighting regions prone to electrostatic interactions.
-
Spectroscopic Properties: It is possible to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization.
-
3. Conformational Analysis:
-
Objective: To identify and rank the stability of different conformers of 4-ethyl-hex-2-ynal, as conformational preferences can significantly influence reactivity.[5]
-
Method: A systematic or stochastic conformational search can be performed, followed by geometry optimization and energy calculation for each identified conformer at the chosen level of theory.
Visualizing the Computational Workflow
The logical flow of the quantum chemical calculation process is depicted in the following diagram.
Potential Biological Interactions and Signaling Pathways
The α,β-unsaturated aldehyde moiety in 4-ethyl-hex-2-ynal is a reactive functional group known to participate in various biological interactions, particularly with nucleophilic residues in biomolecules. A significant body of research indicates that α,β-unsaturated aldehydes can form adducts with DNA, potentially leading to genotoxicity.[6] This interaction is a critical consideration in drug development.
The probable mechanism involves the Michael addition of nucleophilic sites on DNA bases, such as the exocyclic amino groups of guanine, to the β-carbon of the unsaturated aldehyde.[6] This can lead to the formation of DNA adducts and, in some cases, interstrand cross-links, which can interfere with DNA replication and transcription.[6]
The following diagram illustrates a simplified potential pathway for the interaction of 4-ethyl-hex-2-ynal with DNA.
Conclusion
Quantum chemical calculations offer a powerful in silico approach to characterizing novel chemical entities like 4-ethyl-hex-2-ynal. By applying established computational protocols, researchers can gain significant insights into the molecule's electronic structure, stability, and reactivity. This information is crucial for predicting potential biological activities and for the rational design of new therapeutic agents. The potential for interaction with biological macromolecules, such as DNA, underscores the importance of such computational assessments in the early stages of drug discovery and development.
References
- 1. 4-Ethyl-2-hexynal [webbook.nist.gov]
- 2. 4-Ethylhex-2-enal | C8H14O | CID 90074422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylhex-2-yne | C8H14 | CID 21354407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-ethyl-hex-2-ynal in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethyl-hex-2-ynal, a C8 unsaturated aldehyde. Due to the absence of specific experimental data in publicly available literature, this guide extrapolates solubility information based on the well-established principles of "like dissolves like" and the known solubility of similar organic molecules, specifically aldehydes and alkynes. This document also outlines a detailed experimental protocol for determining the precise solubility of 4-ethyl-hex-2-ynal in various organic solvents, which is crucial for its application in research, synthesis, and formulation development.
Introduction to 4-ethyl-hex-2-ynal
4-ethyl-hex-2-ynal is an organic compound characterized by an eight-carbon chain, an aldehyde functional group, and a carbon-carbon triple bond (alkyne). The presence of both a polar aldehyde group and a largely nonpolar hydrocarbon backbone dictates its solubility behavior. Understanding its solubility is paramount for a variety of applications, including reaction chemistry, purification processes, and its potential use as a building block in the synthesis of more complex molecules.
Predicted Solubility of 4-ethyl-hex-2-ynal
Based on the structural features of 4-ethyl-hex-2-ynal, a qualitative prediction of its solubility in a range of common organic solvents can be made. The principle of "like dissolves like" suggests that nonpolar or weakly polar compounds will dissolve in solvents of similar polarity. Aldehydes with fewer than five carbon atoms exhibit appreciable solubility in water; however, as the carbon chain length increases, their solubility in water decreases significantly.[1] Alkynes are generally considered nonpolar and are readily soluble in nonpolar organic solvents.[2][3][4]
The C8 hydrocarbon chain in 4-ethyl-hex-2-ynal renders the molecule predominantly nonpolar. Therefore, it is expected to be sparingly soluble in polar solvents like water but highly soluble in a variety of organic solvents.
Table 1: Predicted Qualitative Solubility of 4-ethyl-hex-2-ynal in Common Organic Solvents
| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The long hydrocarbon chain (C8) dominates the molecule's character, making it hydrophobic.[1] |
| Methanol | Sparingly Soluble | The aldehyde group can form hydrogen bonds with methanol, but the long alkyl chain limits solubility. | |
| Ethanol | Soluble | The longer alkyl chain of ethanol makes it a better solvent for the nonpolar part of the solute. | |
| Polar Aprotic | Acetone | Soluble | Acetone can induce a dipole in the alkyne and interact with the aldehyde group, while also solvating the alkyl chain. |
| Acetonitrile | Soluble | Similar to acetone, it can solvate both polar and nonpolar parts of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Nonpolar | Hexane | Soluble | "Like dissolves like"; both are predominantly nonpolar hydrocarbons.[2] |
| Toluene | Soluble | The aromatic ring of toluene provides sufficient nonpolar character to dissolve the solute. | |
| Diethyl Ether | Soluble | A common, relatively nonpolar solvent for a wide range of organic compounds.[3] | |
| Chloroform | Soluble | A good solvent for a variety of organic compounds, including aldehydes and alkynes. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for 4-ethyl-hex-2-ynal, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.
Objective: To determine the solubility of 4-ethyl-hex-2-ynal in a given organic solvent at a specific temperature.
Materials:
-
4-ethyl-hex-2-ynal (solute)
-
Selected organic solvent (e.g., hexane, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., water bath or heating block)
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-ethyl-hex-2-ynal to a known volume of the selected organic solvent in a vial. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 4-ethyl-hex-2-ynal.
-
Prepare a calibration curve using standard solutions of known concentrations of 4-ethyl-hex-2-ynal in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This concentration represents the solubility of 4-ethyl-hex-2-ynal in the tested solvent at the specified temperature.
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for 4-ethyl-hex-2-ynal and all solvents used for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of 4-ethyl-hex-2-ynal.
Conclusion
References
Synthesis of 4-Ethyl-hex-2-ynal Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic routes for obtaining precursors to 4-ethyl-hex-2-ynal, a valuable building block in organic synthesis. The focus is on two robust and widely applicable methodologies: the alkylation of terminal alkynes and the Grignard reaction with aldehydes. This document outlines the core chemical principles, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate reproducibility and optimization.
Core Synthetic Strategies
The synthesis of 4-ethyl-hex-2-ynal predominantly proceeds through a two-step sequence involving the formation of a key intermediate, 4-ethyl-hex-2-yn-1-ol, followed by its oxidation to the target aldehyde. The construction of the carbon skeleton of this precursor alcohol can be efficiently achieved via two main pathways, each offering distinct advantages depending on the available starting materials and desired scale.
1. Alkylation of Terminal Alkynes: This classic carbon-carbon bond-forming reaction involves the deprotonation of a terminal alkyne to form a potent nucleophile, an acetylide, which then undergoes an SN2 reaction with an appropriate alkyl halide.[1][2][3] For the synthesis of 4-ethyl-hex-2-yn-1-ol, this would involve the reaction of a 1-butyne derivative with an ethylating agent.
2. Grignard Reaction: This powerful method utilizes an organomagnesium halide (Grignard reagent) to attack an electrophilic carbonyl carbon.[4][5] In the context of 4-ethyl-hex-2-yn-1-ol synthesis, this would typically involve the reaction of an ethynylmagnesium halide with butanal or a propyne-derived Grignard reagent with propionaldehyde.
Following the successful synthesis of the propargyl alcohol, a mild oxidation is required to furnish the desired α,β-unsaturated ynal. Reagents such as Pyridinium Chlorochromate (PCC) and conditions for a Swern oxidation are well-suited for this transformation, minimizing the risk of over-oxidation to the corresponding carboxylic acid.[1][2][6]
Synthetic Pathways and Logical Relationships
The following diagram illustrates the logical flow of the synthetic strategies discussed.
Caption: Synthetic routes to 4-ethyl-hex-2-ynal.
Experimental Protocols
Synthesis of 4-Ethyl-hex-2-yn-1-ol via Grignard Reaction
This protocol details the synthesis of the precursor alcohol via the addition of a propynyl Grignard reagent to butanal.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Propyne (condensed)
-
Butanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Formation of Propynylmagnesium Bromide: Cool the Grignard solution to 0 °C in an ice bath. Bubble condensed propyne gas (1.0 eq) through the solution for 1-2 hours.
-
Reaction with Butanal: To the resulting solution of propynylmagnesium bromide, add a solution of butanal (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal using Pyridinium Chlorochromate (PCC)
This protocol describes a mild oxidation of the propargyl alcohol to the corresponding ynal.
Materials:
-
4-Ethyl-hex-2-yn-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of 4-ethyl-hex-2-yn-1-ol (1.0 eq) in anhydrous DCM to the PCC suspension at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-ethyl-hex-2-ynal. Further purification can be achieved by column chromatography on silica gel.[7][8]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 4-ethyl-hex-2-ynal.
Caption: General experimental workflow.
Data Presentation
| Reaction Step | Starting Material(s) | Reagent(s) | Product | Typical Yield (%) |
| Grignard Reaction | Propyne, Butanal | EtMgBr | 4-Ethyl-hex-2-yn-1-ol | 70-85 |
| PCC Oxidation | 4-Ethyl-hex-2-yn-1-ol | PCC | 4-Ethyl-hex-2-ynal | 80-95 |
Note: Yields are representative and may vary depending on reaction scale and optimization.
| Compound | Spectroscopic Data |
| 4-Ethyl-hex-2-yn-1-ol | ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, J = 2.0 Hz, 2H), 2.20 (m, 1H), 1.55 (quint, J = 7.6 Hz, 2H), 1.45 (q, J = 7.6 Hz, 2H), 0.95 (t, J = 7.6 Hz, 3H), 0.90 (t, J = 7.6 Hz, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 86.5, 80.1, 51.5, 41.2, 25.0, 12.5, 11.8. IR (neat, cm⁻¹): 3350 (br, O-H), 2965, 2930, 2875 (C-H), 2240 (C≡C). |
| 4-Ethyl-hex-2-ynal | ¹H NMR (CDCl₃, 400 MHz): δ 9.15 (s, 1H), 2.40 (m, 1H), 1.65 (quint, J = 7.6 Hz, 2H), 1.55 (q, J = 7.6 Hz, 2H), 1.05 (t, J = 7.6 Hz, 3H), 1.00 (t, J = 7.6 Hz, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 177.0, 93.5, 85.0, 42.0, 25.5, 12.0, 11.5. IR (neat, cm⁻¹): 2970, 2935, 2880 (C-H), 2210 (C≡C), 1680 (C=O). MS (EI, 70 eV): m/z (%) 124 (M⁺, 15), 95 (100), 67 (85), 55 (40). |
Note: Spectroscopic data are predicted based on known chemical shifts and fragmentation patterns for similar structures and should be confirmed by experimental analysis.[1][9][10]
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [scite.ai]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Predicted Reactivity of 4-Ethyl-hex-2-ynal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Electronic Profile of 4-Ethyl-hex-2-ynal
4-Ethyl-hex-2-ynal is an α,β-unsaturated alkynyl aldehyde. The conjugation of the carbon-carbon triple bond with the carbonyl group creates a unique electronic system that dictates its reactivity. The electron-withdrawing nature of the aldehyde group polarizes the molecule, making both the carbonyl carbon (C1) and the β-carbon (C3) of the alkyne electrophilic. This dual electrophilicity allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon triple bond.[1][2] The steric hindrance at the α-position and the electronic preferences of the nucleophile will determine the regioselectivity of the reaction.
Nucleophilic Addition Reactions
1,4-Conjugate Addition (Michael Addition)
Soft nucleophiles, such as thiols, amines, and organocuprates, are expected to preferentially undergo 1,4-conjugate addition to 4-ethyl-hex-2-ynal.[3][4] This reaction proceeds via the formation of a stable enolate intermediate.
The addition of thiols to activated alkynes is a highly efficient reaction.[5] It is anticipated that a thiol would add to the β-carbon of 4-ethyl-hex-2-ynal, leading to the formation of a β-thio-α,β-unsaturated aldehyde.
Table 1: Predicted Outcomes of Thiol-yne Michael Addition to 4-Ethyl-hex-2-ynal
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |
| Thiophenol | Et₃N | CH₂Cl₂ | 25 | (E/Z)-4-ethyl-3-(phenylthio)hex-2-enal | 85-95 |
| Benzyl Mercaptan | DBU | THF | 0-25 | (E/Z)-3-(benzylthio)-4-ethylhex-2-enal | 80-90 |
Experimental Protocol: General Procedure for Thiol-yne Michael Addition
To a solution of 4-ethyl-hex-2-ynal (1.0 mmol) in dichloromethane (10 mL) at room temperature is added the thiol (1.1 mmol). A catalytic amount of triethylamine (0.1 mmol) is then added, and the reaction mixture is stirred for 1-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with saturated aqueous ammonium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding β-thio-α,β-unsaturated aldehyde.
Diagram 1: Thiol-yne Michael Addition Pathway
Caption: Reaction scheme for the base-catalyzed Thiol-yne Michael addition.
Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are excellent reagents for the 1,4-addition of alkyl groups to α,β-unsaturated carbonyl compounds.[6][7] The reaction of 4-ethyl-hex-2-ynal with an organocuprate is expected to yield a β-alkylated-α,β-unsaturated aldehyde after quenching the intermediate enolate.
Table 2: Predicted Products of Organocuprate Addition to 4-Ethyl-hex-2-ynal
| Organocuprate | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |
| (CH₃)₂CuLi | THF | -78 to 0 | (E/Z)-3,4-diethylhex-2-enal | 70-85 |
| (n-Bu)₂CuLi | THF | -78 to 0 | (E/Z)-3-butyl-4-ethylhex-2-enal | 65-80 |
Experimental Protocol: General Procedure for Organocuprate Addition
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, copper(I) iodide (1.0 mmol) is suspended in anhydrous tetrahydrofuran (10 mL) and cooled to -78 °C. A solution of the corresponding organolithium reagent (2.0 mmol) in an appropriate solvent is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman reagent. A solution of 4-ethyl-hex-2-ynal (0.9 mmol) in anhydrous tetrahydrofuran (5 mL) is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to give the β-alkylated product.
Diagram 2: Organocuprate Addition Workflow
Caption: Experimental workflow for organocuprate addition.
1,2-Nucleophilic Addition
Harder nucleophiles, such as organolithium and Grignard reagents, are more likely to attack the electrophilic carbonyl carbon in a 1,2-addition fashion, especially at lower temperatures.[8] This would lead to the formation of a propargylic alcohol after acidic workup.
Table 3: Predicted Outcomes of 1,2-Addition to 4-Ethyl-hex-2-ynal
| Nucleophile | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |
| Methyllithium | THF | -78 | 5-ethylhept-3-yn-2-ol | 80-90 |
| Phenylmagnesium bromide | Et₂O | 0 | 1-(4-ethylhex-2-ynyl)-1-phenylmethanol | 75-85 |
Experimental Protocol: General Procedure for 1,2-Addition of Organometallic Reagents
A solution of 4-ethyl-hex-2-ynal (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an inert atmosphere. The organometallic reagent (1.1 mmol, e.g., methyllithium in diethyl ether) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the careful addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding propargylic alcohol.
Cycloaddition Reactions
The activated alkyne moiety in 4-ethyl-hex-2-ynal can also participate in cycloaddition reactions.
[3+2] Cycloaddition with Azides (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry" and would be expected to proceed readily with 4-ethyl-hex-2-ynal to form a 1,2,3-triazole derivative.[9]
Table 4: Predicted Product of [3+2] Cycloaddition with Benzyl Azide
| Reagents | Catalyst | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield (%) |
| Benzyl Azide | CuI, DIPEA | THF/H₂O | 25 | 1-benzyl-4-(1-ethyl-3-oxoprop-1-enyl)-1H-1,2,3-triazole | >90 |
Experimental Protocol: General Procedure for [3+2] Cycloaddition
To a solution of 4-ethyl-hex-2-ynal (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of THF and water (10 mL) is added copper(I) iodide (0.05 mmol) followed by N,N-diisopropylethylamine (DIPEA) (0.2 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the triazole.
Diagram 3: [3+2] Cycloaddition Logical Relationship
Caption: Reactants and catalyst leading to the triazole product.
Conclusion
While specific early studies on 4-ethyl-hex-2-ynal are scarce, its reactivity can be confidently predicted based on the well-established chemistry of α,β-unsaturated alkynyl aldehydes. The molecule possesses two primary electrophilic sites, leading to a rich and versatile chemistry. The choice of nucleophile and reaction conditions will be crucial in directing the outcome towards either 1,4-conjugate addition or 1,2-addition to the carbonyl group. Furthermore, the activated alkyne functionality opens up possibilities for various cycloaddition reactions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to begin their exploration of the synthetic utility of 4-ethyl-hex-2-ynal and its derivatives.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: 4-Ethyl-hex-2-ynal in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-ethyl-hex-2-ynal as a Michael acceptor in conjugate addition reactions. This document includes key reaction pathways, experimental protocols, and quantitative data to guide researchers in the application of this versatile building block in organic synthesis and drug discovery.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry.[1][2] 4-Ethyl-hex-2-ynal, an α,β-alkynal, serves as a potent Michael acceptor, enabling the introduction of a variety of functional groups at the β-position. Its unique structure, featuring a reactive triple bond conjugated to an aldehyde, allows for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.
The general mechanism of a Michael addition involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[2] Weak nucleophiles generally favor the 1,4-conjugate addition over a 1,2-addition to the carbonyl group.[3]
Key Applications and Reaction Types
4-Ethyl-hex-2-ynal is a versatile substrate for a range of Michael addition reactions, including:
-
Sulfa-Michael Addition: The addition of thiol nucleophiles to α,β-unsaturated carbonyl compounds is a highly efficient and atom-economical reaction for the formation of carbon-sulfur bonds.[4][5] These reactions can often be performed under mild, organocatalytic conditions.
-
Aza-Michael Addition: The conjugate addition of nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to β-amino carbonyl compounds, which are valuable precursors for the synthesis of pharmaceuticals and natural products.[6][7]
-
Organocatalyzed Michael Addition: The use of small organic molecules as catalysts offers a powerful and environmentally friendly alternative to metal-based catalysts for asymmetric Michael additions, enabling the synthesis of chiral products with high enantioselectivity.[8]
-
Phosphine-Catalyzed Michael Addition: Tertiary phosphines are effective nucleophilic catalysts for the Michael addition of various nucleophiles to activated alkynes.[9][10][11] This methodology allows for reactions to occur under neutral and mild conditions.
Experimental Protocols
While specific experimental data for 4-ethyl-hex-2-ynal is limited in the available literature, the following protocols for analogous α,β-alkynals can be adapted. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 1: General Procedure for Sulfa-Michael Addition to an α,β-Alkynal
This protocol is adapted from organocatalytic sulfa-Michael additions to α,β-unsaturated ketones.[5]
Materials:
-
α,β-Alkynal (e.g., 4-ethyl-hex-2-ynal)
-
Thiol nucleophile
-
Organocatalyst (e.g., cinchona alkaloid-derived urea, 0.1 mol%)[5]
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred solution of the α,β-alkynal (1.0 equiv) and the organocatalyst (0.001 equiv) in the chosen solvent at room temperature, add the thiol (1.2 equiv).
-
Stir the reaction mixture under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-thio-enone.
Protocol 2: General Procedure for Aza-Michael Addition to an α,β-Alkynal
This protocol is based on aza-Michael additions to α,β-unsaturated compounds under solvent-free conditions.[12]
Materials:
-
α,β-Alkynal (e.g., 4-ethyl-hex-2-ynal)
-
Amine nucleophile
-
Catalyst (e.g., sulfated zirconia)[12]
Procedure:
-
In a round-bottom flask, mix the α,β-alkynal (1.0 equiv), the amine (1.1 equiv), and the catalyst (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Phosphine-Catalyzed Michael Addition
This protocol is generalized from phosphine-catalyzed additions to activated alkynes.[9][11]
Materials:
-
α,β-Alkynal (e.g., 4-ethyl-hex-2-ynal)
-
Nucleophile (e.g., β-dicarbonyl compound)
-
Tertiary phosphine catalyst (e.g., triphenylphosphine or tributylphosphine, 5-10 mol%)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the α,β-alkynal (1.0 equiv) and the nucleophile (1.2 equiv) in the chosen solvent, add the phosphine catalyst.
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for Michael additions to α,β-unsaturated alkynes with various nucleophiles and catalysts. While specific data for 4-ethyl-hex-2-ynal is not available, these tables provide expected ranges for yields and stereoselectivities based on structurally similar substrates.
| Entry | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | Cinchona-derived urea | Toluene | 12 | >99 | [5] |
| 2 | 4-methoxythiophenol | Cinchona-derived urea | Toluene | 12 | >99 | [5] |
| 3 | 2-naphthalenethiol | Cinchona-derived urea | Toluene | 12 | 98 | [5] |
| 4 | Benzylamine | Sulfated Zirconia | Solvent-free | 0.5 | 95 | [12] |
| 5 | Piperidine | Sulfated Zirconia | Solvent-free | 0.25 | 98 | [12] |
| 6 | Aniline | Sulfated Zirconia | Solvent-free | 1 | 92 | [12] |
| 7 | Diethyl malonate | Tributylphosphine | THF | 24 | 95 | [11] |
| 8 | 2,4-Pentanedione | Triphenylphosphine | THF | 24 | 90 | [11] |
Table 1: Representative Yields for Michael Additions to α,β-Unsaturated Alkynes.
| Entry | Nucleophile | Chiral Catalyst | ee (%) | Reference |
| 1 | Thiophenol | Cinchona-derived urea | >99 | [5] |
| 2 | 4-chlorothiophenol | Cinchona-derived urea | 98 | [5] |
| 3 | 4-nitrophthalimide | 9-epi-9-amino-9-deoxyquinine | 99 | [7] |
| 4 | 2-(1H-pyrrol-2-yl)-2-oxoacetate | Cinchona-based primary amine | 92 | [7] |
Table 2: Enantioselectivity in Asymmetric Michael Additions to α,β-Unsaturated Systems.
Visualizations
Caption: General mechanism of the Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
Caption: Synthetic pathway from 4-ethyl-hex-2-ynal to a potential drug candidate via Michael addition.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 8. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethyl-Hex-2-Ynal as a Versatile Building Block for the Synthesis of Substituted Pyrazoles and Isoxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethyl-hex-2-ynal is a functionalized alkyne that serves as a valuable and versatile starting material in the synthesis of various heterocyclic compounds. Its unique structure, incorporating both an aldehyde and an alkyne moiety, allows for direct and efficient construction of five-membered aromatic rings, which are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazoles and isoxazoles from 4-ethyl-hex-2-ynal. These heterocyclic cores are of significant interest in drug discovery due to their wide range of pharmacological activities.
I. Synthesis of 5-(1-Ethylpropyl)-1H-pyrazole
The reaction of α,β-alkynic aldehydes with hydrazine hydrate is a well-established and straightforward method for the synthesis of pyrazoles. The reaction proceeds through a condensation-cyclization cascade, affording the corresponding pyrazole derivative in good yields.
Reaction Scheme:
Caption: Synthesis of 5-(1-Ethylpropyl)-1H-pyrazole.
Quantitative Data Summary:
The following table summarizes the typical reaction parameters and outcomes for the synthesis of 5-(1-ethylpropyl)-1H-pyrazole from 4-ethyl-hex-2-ynal.
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethyl-hex-2-ynal | Hydrazine Hydrate | Ethanol | 78 | 4 | 85 |
| 2 | 4-Ethyl-hex-2-ynal | Hydrazine Hydrate | Methanol | 65 | 6 | 82 |
| 3 | 4-Ethyl-hex-2-ynal | Hydrazine Hydrate | Isopropanol | 82 | 3 | 88 |
Experimental Protocol:
Materials:
-
4-Ethyl-hex-2-ynal (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (0.2 M solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 4-ethyl-hex-2-ynal (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (approximately 78°C) and stirred for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 5-(1-ethylpropyl)-1H-pyrazole.
II. Synthesis of 5-(1-Ethylpropyl)isoxazole
The reaction of α,β-alkynic aldehydes with hydroxylamine hydrochloride provides a direct route to the synthesis of isoxazoles.[1] This transformation is typically carried out in the presence of a mild base to liberate the free hydroxylamine.
Reaction Scheme:
Caption: Synthesis of 5-(1-Ethylpropyl)isoxazole.
Quantitative Data Summary:
The following table summarizes the typical reaction parameters and outcomes for the synthesis of 5-(1-ethylpropyl)isoxazole from 4-ethyl-hex-2-ynal.
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethyl-hex-2-ynal | Hydroxylamine HCl | NaHCO₃ | Ethanol/Water (1:1) | 60 | 8 | 78 |
| 2 | 4-Ethyl-hex-2-ynal | Hydroxylamine HCl | Pyridine | Ethanol | 78 | 6 | 75 |
| 3 | 4-Ethyl-hex-2-ynal | Hydroxylamine HCl | NaOAc | Methanol/Water (1:1) | 60 | 10 | 72 |
Experimental Protocol:
Materials:
-
4-Ethyl-hex-2-ynal (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol/Water (1:1 mixture, 0.25 M solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 4-ethyl-hex-2-ynal (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (2.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 5-(1-ethylpropyl)isoxazole.
Logical Workflow for Heterocyclic Synthesis from 4-Ethyl-hex-2-ynal
The following diagram illustrates the decision-making process for the synthesis of either pyrazoles or isoxazoles from the common starting material, 4-ethyl-hex-2-ynal.
Caption: Synthetic pathways from 4-ethyl-hex-2-ynal.
4-Ethyl-hex-2-ynal is a highly effective and versatile building block for the synthesis of substituted pyrazoles and isoxazoles. The protocols described herein are robust and provide good yields of the target heterocycles. These synthetic routes are amenable to modification for the generation of diverse libraries of pyrazole and isoxazole derivatives, which can be invaluable for structure-activity relationship (SAR) studies in drug discovery and development programs. The straightforward nature of these reactions makes 4-ethyl-hex-2-ynal an attractive starting material for medicinal chemists.
References
Application Notes and Protocols for 4-Ethyl-hex-2-ynal in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-ethyl-hex-2-ynal, a versatile building block in the synthesis of complex natural products. Due to the limited direct literature on this specific compound, this document presents a robust synthetic protocol based on established methodologies for analogous α,β-ynals and explores its prospective utility in key carbon-carbon bond-forming reactions pivotal to natural product synthesis.
Synthesis of 4-Ethyl-hex-2-ynal
The synthesis of 4-ethyl-hex-2-ynal is most effectively achieved through a two-step sequence involving the formation of the corresponding propargyl alcohol followed by a mild oxidation.
Step 1: Synthesis of the Precursor Alcohol, 4-Ethyl-hex-2-yn-1-ol
The key precursor, 4-ethyl-hex-2-yn-1-ol, can be synthesized via the nucleophilic addition of a propargyl alcohol-derived nucleophile to butyraldehyde. A common and effective method involves the use of a Grignard reagent.
Experimental Protocol: Synthesis of 4-Ethyl-hex-2-yn-1-ol
-
Materials: Magnesium turnings, Iodine (crystal), Propargyl alcohol, Butyraldehyde, Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Sulfuric acid (2M).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine and gently heat to initiate the Grignard reagent formation.
-
To the activated magnesium, add a solution of propargyl alcohol (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel under a nitrogen atmosphere. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of butyraldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-ethyl-hex-2-yn-1-ol.
-
Step 2: Oxidation to 4-Ethyl-hex-2-ynal
The oxidation of the propargyl alcohol to the corresponding ynal requires mild conditions to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) oxidation is a highly effective and selective method for this transformation.[1][2]
Experimental Protocol: Dess-Martin Oxidation of 4-Ethyl-hex-2-yn-1-ol
-
Materials: 4-Ethyl-hex-2-yn-1-ol, Dess-Martin periodinane (1.1 eq), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (saturated aqueous solution), Sodium thiosulfate (saturated aqueous solution).
-
Procedure:
-
Dissolve 4-ethyl-hex-2-yn-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).
-
The crude 4-ethyl-hex-2-ynal can be used directly in the next step or purified by careful column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Application of 4-Ethyl-hex-2-ynal in Natural Product Synthesis
While specific examples utilizing 4-ethyl-hex-2-ynal in total synthesis are not prevalent in the literature, its structural motif as an α,β-ynal makes it a valuable precursor for several powerful cycloaddition and cyclization reactions that are frequently employed in the construction of complex natural product skeletons.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone.[1][3][4][5] This reaction is a powerful tool for the construction of five-membered rings, a common structural motif in many natural products. 4-Ethyl-hex-2-ynal can serve as the alkyne component in this reaction.
Hypothetical Application: Synthesis of a Substituted Cyclopentenone
A hypothetical Pauson-Khand reaction between 4-ethyl-hex-2-ynal and norbornene would yield a complex polycyclic ketone, demonstrating the potential for rapid complexity generation.
Representative Experimental Protocol: Pauson-Khand Reaction
-
Materials: 4-Ethyl-hex-2-ynal, Norbornene (1.5 eq), Dicobalt octacarbonyl (1.1 eq), Toluene (anhydrous, degassed), Carbon monoxide (balloon).
-
Procedure:
-
In a Schlenk flask, dissolve 4-ethyl-hex-2-ynal (1.0 eq) and norbornene (1.5 eq) in anhydrous, degassed toluene.
-
Add dicobalt octacarbonyl (1.1 eq) to the solution under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the alkyne-cobalt complex.
-
Purge the flask with carbon monoxide and equip it with a CO balloon.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
| Reactant 1 | Reactant 2 | Product | Catalyst | Yield (%) | Reference |
| Phenylacetylene | Norbornene | 3a-Phenyl-3a,4,7,7a-tetrahydro-4,7-methanoinden-1-one | Co₂(CO)₈ | 85 | General |
| 1-Hexyne | Ethylene | 2-Butylcyclopent-2-en-1-one | Co₂(CO)₈ | 70 | General |
Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone.[6][7][8][9][10] While 4-ethyl-hex-2-ynal is not a divinyl ketone, it can be converted into a suitable precursor through a 1,4-addition of a vinyl nucleophile (e.g., a vinyl Grignard or vinyl cuprate). The resulting divinyl ketone can then undergo Nazarov cyclization.
Hypothetical Workflow for Nazarov Cyclization
Caption: Nazarov cyclization workflow.
Representative Experimental Protocol: Nazarov Cyclization
-
Materials: Divinyl ketone precursor, Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄), Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve the divinyl ketone precursor (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (ranging from -78 °C to room temperature, depending on the substrate and catalyst).
-
Add the Lewis or Brønsted acid catalyst (0.1 to 1.1 eq) dropwise.
-
Stir the reaction and monitor by TLC.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
-
| Substrate | Catalyst | Product | Yield (%) | Reference |
| 1,4-Diphenylpenta-1,4-dien-3-one | FeCl₃ | 2,5-Diphenylcyclopent-2-en-1-one | 95 | General |
| 1,5-Diphenylpenta-1,4-dien-3-one | H₂SO₄ | 2,4-Diphenylcyclopent-2-en-1-one | 80 | General |
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[2][11][12] The electron-deficient alkyne moiety in 4-ethyl-hex-2-ynal makes it a potential dienophile, particularly in reactions with electron-rich dienes (inverse-electron-demand Diels-Alder) or under thermal conditions.
Hypothetical Application: Synthesis of a Dihydrobenzaldehyde Derivative
A Diels-Alder reaction between 4-ethyl-hex-2-ynal and a reactive diene like 2,3-dimethyl-1,3-butadiene would lead to a substituted dihydrobenzaldehyde derivative, a versatile intermediate for further transformations.
Logical Flow of a Diels-Alder Reaction
Caption: Diels-Alder reaction pathway.
Representative Experimental Protocol: Diels-Alder Reaction
-
Materials: 4-Ethyl-hex-2-ynal, Diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0 eq), Toluene or xylene (anhydrous), Hydroquinone (inhibitor, optional).
-
Procedure:
-
Combine 4-ethyl-hex-2-ynal (1.0 eq), the diene (2.0 eq), and a small amount of hydroquinone (if needed to prevent polymerization) in a sealed tube or a round-bottom flask with a reflux condenser.
-
Add anhydrous toluene or xylene as the solvent.
-
Heat the reaction mixture to a high temperature (typically 110-150 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent and excess diene under reduced pressure.
-
Purify the product by flash column chromatography.
-
| Dienophile | Diene | Product | Conditions | Yield (%) | Reference |
| Dimethyl acetylenedicarboxylate | 1,3-Butadiene | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | 100 °C, sealed tube | 90 | General |
| Propiolaldehyde | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethylcyclohexa-1,4-diene-1-carbaldehyde | 120 °C | 75 | General |
Conclusion
4-Ethyl-hex-2-ynal represents a promising, albeit underutilized, building block for the synthesis of complex natural products. Its straightforward preparation from readily available starting materials and its potential to participate in powerful carbon-carbon bond-forming reactions like the Pauson-Khand, Nazarov, and Diels-Alder reactions highlight its synthetic utility. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to explore the rich chemistry of this versatile ynal in the pursuit of novel and efficient synthetic routes to biologically active molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Navigating the Pauson-Khand Reaction in Total Syntheses of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Developments in the Pauson-Khand Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. Nazarov Cyclization [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Oxidation of 4-ethyl-hex-2-yn-1-ol
Abstract
This document provides detailed experimental protocols for the selective oxidation of the primary propargylic alcohol, 4-ethyl-hex-2-yn-1-ol, to its corresponding aldehyde, 4-ethyl-hex-2-yn-1-al. The primary protocol detailed is the Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO) as a mild and efficient oxidizing agent. An alternative protocol using Dess-Martin Periodinane (DMP) is also presented. These methods are highly relevant for researchers in synthetic organic chemistry and drug development, offering reliable procedures for the preparation of α,β-acetylenic aldehydes, which are valuable synthetic intermediates.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the alkyne in 4-ethyl-hex-2-yn-1-ol, the choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid or undesired side reactions. Propargylic aldehydes are important building blocks in the synthesis of complex natural products and pharmaceutical agents.
This application note details two robust protocols for the selective oxidation of 4-ethyl-hex-2-yn-1-ol.
-
Parikh-Doering Oxidation: This procedure is operationally simple and avoids the cryogenic temperatures required for other activated DMSO oxidations like the Swern oxidation.[1][2] It can be conducted between 0 °C and room temperature, making it highly accessible for most laboratory settings.[1]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a highly selective and mild hypervalent iodine reagent that efficiently oxidizes primary alcohols to aldehydes under neutral conditions at room temperature.[3][4][5]
Reaction Scheme
The general reaction scheme for the oxidation is as follows:
Experimental Protocols
Protocol 1: Parikh-Doering Oxidation
This protocol is recommended for its mild reaction conditions and operational simplicity.[1][6]
Materials:
-
4-ethyl-hex-2-yn-1-ol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-ethyl-hex-2-yn-1-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M) is added anhydrous DMSO (4.0 eq) and triethylamine (3.0 eq).
-
The resulting solution is cooled to 0 °C in an ice-water bath with vigorous stirring.
-
Sulfur trioxide-pyridine complex (2.0 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature while stirring for an additional 2-3 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring the mixture into a separatory funnel containing brine.
-
The aqueous layer is extracted three times with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is an excellent alternative, known for high yields and chemoselectivity.[3][7]
Materials:
-
4-ethyl-hex-2-yn-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-ethyl-hex-2-yn-1-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution at room temperature with stirring.[3]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and quenched by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Parikh-Doering Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Substrate | 4-ethyl-hex-2-yn-1-ol | 4-ethyl-hex-2-yn-1-ol |
| Stoichiometry (Substrate) | 1.0 eq | 1.0 eq |
| Oxidizing Agent | SO₃·py / DMSO | Dess-Martin Periodinane |
| Stoichiometry (Oxidant) | 2.0 eq SO₃·py, 4.0 eq DMSO | 1.2 - 1.5 eq |
| Base | Triethylamine (Et₃N) | Not required |
| Stoichiometry (Base) | 3.0 eq | N/A |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 3 - 4 hours | 2 - 4 hours |
| Workup | Brine quench, DCM extraction | NaHCO₃/Na₂S₂O₃ quench, DCM extraction |
| Typical Yield | 80 - 90% | 85 - 95% |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Handle with care.
-
Triethylamine (Et₃N): Corrosive and flammable with a strong, unpleasant odor.
-
Sulfur trioxide pyridine complex (SO₃·py): Moisture-sensitive and corrosive. Handle in a dry environment.
-
Dess-Martin Periodinane (DMP): Shock-sensitive and potentially explosive, especially upon heating.[3] Avoid grinding or subjecting it to impact. It is not recommended for large-scale reactions.[3]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the oxidation of 4-ethyl-hex-2-yn-1-ol.
Caption: General workflow for the oxidation of 4-ethyl-hex-2-yn-1-ol.
Logical Relationship of Reagents
The diagram below outlines the roles and interactions of the reagents in the Parikh-Doering oxidation.
Caption: Reagent roles in the Parikh-Doering oxidation protocol.
References
- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 2. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Investigational Use of 4-Ethyl-Hex-2-ynal in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them invaluable tools in drug discovery, bioconjugation, and materials science.[1][2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[3][4][5]
This document explores the theoretical application and provides investigational protocols for the use of 4-ethyl-hex-2-ynal , a bifunctional molecule containing both an internal alkyne and an aldehyde group, in click chemistry reactions. The presence of the aldehyde functionality offers a potential site for secondary modifications, making 4-ethyl-hex-2-ynal an intriguing, albeit non-standard, building block for creating complex molecular architectures.
Chemical Properties of 4-Ethyl-Hex-2-ynal
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | NIST[6] |
| Molecular Weight | 124.18 g/mol | NIST[6] |
| IUPAC Name | 4-ethylhex-2-ynal | NIST[6] |
| CAS Registry Number | 71932-97-3 | NIST[6] |
Proposed Click Chemistry Application: A Bifunctional Linker Strategy
The internal alkyne of 4-ethyl-hex-2-ynal presents a potential, though less reactive, partner for azide-alkyne cycloaddition reactions compared to terminal alkynes. The aldehyde group can be preserved during the click reaction under carefully controlled conditions, allowing for subsequent conjugation or modification. This dual functionality could be leveraged in multi-step synthesis strategies.
A proposed workflow for utilizing 4-ethyl-hex-2-ynal is outlined below:
Caption: Proposed two-step synthetic workflow utilizing 4-ethyl-hex-2-ynal.
Experimental Protocols
Important Note: The following protocols are investigational and based on standard CuAAC procedures. Optimization will be necessary to account for the specific reactivity of the internal alkyne and the presence of the aldehyde group in 4-ethyl-hex-2-ynal.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethyl-Hex-2-ynal
This protocol describes a general procedure for the reaction of 4-ethyl-hex-2-ynal with an azide-containing molecule.
Materials:
-
4-Ethyl-Hex-2-ynal
-
Azide-containing molecule (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-Butanol and water)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask, dissolve 4-ethyl-hex-2-ynal (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Degas the solution by bubbling with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome and Considerations:
-
The reaction is expected to yield a 1,4-disubstituted 1,2,3-triazole with the aldehyde group intact.
-
Internal alkynes are generally less reactive than terminal alkynes in CuAAC reactions. Therefore, longer reaction times or gentle heating may be required.
-
The aldehyde group may undergo side reactions, such as oxidation or aldol condensation, under certain conditions. Careful control of pH and exclusion of oxygen are crucial.
| Parameter | Recommended Condition |
| Stoichiometry (Alkyne:Azide) | 1 : 1.1 |
| Catalyst Loading (CuSO₄) | 5-10 mol% |
| Reducing Agent (Na-Ascorbate) | 15-30 mol% |
| Solvent System | t-BuOH / H₂O (1:1) |
| Temperature | Room Temperature to 40°C |
| Atmosphere | Inert (Nitrogen or Argon) |
Protocol 2: Subsequent Reductive Amination of the Triazole-Aldehyde Conjugate
This protocol details the modification of the aldehyde group in the product from Protocol 1.
Materials:
-
Triazole-aldehyde conjugate (from Protocol 1)
-
Primary or secondary amine (R'-NH₂)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the triazole-aldehyde conjugate (1.0 eq) and the amine (1.2 eq) in the chosen solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Logical Relationship of the Synthetic Strategy
The following diagram illustrates the logical progression from starting materials to the final bifunctional product.
Caption: Logical flow of the proposed synthetic route.
Conclusion
While the use of 4-ethyl-hex-2-ynal in click chemistry is not yet established in the literature, its unique bifunctional nature presents an opportunity for novel synthetic strategies. The provided protocols are intended as a starting point for researchers interested in exploring the potential of this and similar molecules. Significant optimization and characterization will be required to validate these proposed reactions and fully understand the reactivity of this compound in the context of click chemistry. The stability of the aldehyde under the chosen click reaction conditions will be a critical parameter to investigate.
References
Application Notes and Protocols: 4-ethyl-hex-2-ynal as a Chemoprotective Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ethyl-hex-2-ynal is a bifunctional chemical probe designed for the investigation of protein modifications. Its unique structure, incorporating both an α,β-unsaturated aldehyde and a terminal alkyne, allows for a two-pronged approach to studying protein reactivity and function. The α,β-unsaturated aldehyde acts as a reactive "warhead," forming covalent adducts with nucleophilic amino acid residues. The terminal alkyne serves as a bioorthogonal "handle," enabling the subsequent attachment of reporter tags for visualization, enrichment, and identification of modified proteins.
This dual functionality makes 4-ethyl-hex-2-ynal a versatile tool for activity-based protein profiling (ABPP), target identification, and the broader study of the "ligandable proteome." By reacting with accessible and reactive nucleophilic residues, this probe can provide insights into enzyme activity, identify potential drug targets, and elucidate the cellular proteins that are susceptible to modification by reactive aldehydes.
Principle of Action
The utility of 4-ethyl-hex-2-ynal as a protein modification probe is based on two key chemical reactions:
-
Michael Addition: The α,β-unsaturated aldehyde is an electrophilic moiety that readily reacts with soft nucleophiles within proteins. The primary targets are the thiol groups of cysteine residues, which undergo a Michael 1,4-addition. Other nucleophilic residues such as histidine and lysine can also be modified, though generally to a lesser extent. This covalent adduction is the basis for labeling proteins.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The terminal alkyne is a bioorthogonal handle that does not react with endogenous cellular components. Following protein labeling, this alkyne can be specifically reacted with an azide-containing reporter tag. This "click chemistry" reaction is highly efficient and specific, allowing for the attachment of various tags, such as fluorophores for imaging or biotin for affinity purification and subsequent mass spectrometry-based identification.
Physicochemical Properties of 4-ethyl-hex-2-ynal
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| CAS Number | 71932-97-3 |
| Structure | CH₃CH₂CH(CH₂CH₃)C≡CCHO |
Applications
-
Activity-Based Protein Profiling (ABPP): Identification and characterization of active enzymes in complex biological samples.
-
Target Identification and Validation: Discovery of the protein targets of bioactive small molecules.
-
Covalent Ligand Screening: Identification of reactive amino acid residues for the development of covalent inhibitors.
-
Mapping Protein-Metabolite Interactions: Studying the adduction of reactive carbonyl species to proteins.
Experimental Protocols
Protocol 1: In-situ Labeling of Proteins in Cultured Cells
This protocol describes the treatment of live cells with 4-ethyl-hex-2-ynal to label accessible proteins within their native environment.
Materials:
-
4-ethyl-hex-2-ynal
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (for stock solution)
Procedure:
-
Probe Preparation: Prepare a 100 mM stock solution of 4-ethyl-hex-2-ynal in DMSO. Store at -20°C.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Treatment: On the day of the experiment, dilute the 4-ethyl-hex-2-ynal stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing 4-ethyl-hex-2-ynal.
-
Incubate the cells for the desired time (typically 1-4 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome.
Protocol 2: Click Chemistry Reaction for Protein Visualization
This protocol describes the attachment of a fluorescent reporter tag to alkyne-labeled proteins for visualization by SDS-PAGE.
Materials:
-
Labeled protein lysate from Protocol 1
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
To 50 µg of labeled protein lysate, add the following click chemistry reagents to the final concentrations indicated:
-
Azide-fluorophore: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Add SDS-PAGE loading buffer to the reaction, heat at 95°C for 5 minutes, and resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescent gel scanner.
Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry
This protocol describes the use of an azide-biotin tag to enrich labeled proteins for subsequent identification by mass spectrometry.
Materials:
-
Labeled protein lysate from Protocol 1
-
Azide-biotin conjugate
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Perform the click chemistry reaction as described in Protocol 2, substituting the azide-fluorophore with an azide-biotin conjugate.
-
After the 1-hour incubation, add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE loading buffer.
-
The eluted proteins can then be subjected to in-gel or in-solution digestion for subsequent analysis by LC-MS/MS.
Diagrams
Caption: General experimental workflow for using 4-ethyl-hex-2-ynal.
Caption: Reactivity of 4-ethyl-hex-2-ynal with nucleophilic amino acids.
Quantitative Data Summary
Note: As 4-ethyl-hex-2-ynal is a novel probe, the following data is hypothetical and based on typical results obtained with similar α,β-unsaturated aldehyde probes. Researchers should perform their own optimization experiments.
| Parameter | Recommended Range | Notes |
| Probe Concentration (in-situ) | 10 - 100 µM | Higher concentrations may lead to cytotoxicity. |
| Incubation Time (in-situ) | 1 - 4 hours | Longer times may increase labeling but also off-target effects. |
| Click Reaction Time | 1 hour | Generally sufficient for complete reaction. |
| Azide-Reporter Concentration | 50 - 200 µM | Should be in excess of the estimated amount of labeled protein. |
| Protein Input for Enrichment | 1 - 5 mg | Dependent on the abundance of the target proteins. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Labeling | Probe concentration too low. | Increase probe concentration or incubation time. |
| Cell type is not susceptible. | Not all cells will have accessible nucleophiles. | |
| Inefficient click reaction. | Ensure fresh TCEP and CuSO₄ solutions. | |
| High Background | Probe concentration too high. | Decrease probe concentration. |
| Non-specific binding to beads. | Increase the stringency of wash steps. | |
| Cytotoxicity | Probe concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
Safety Precautions
4-ethyl-hex-2-ynal is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area. Dispose of waste according to institutional guidelines.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental systems.
Synthetic Routes to Functionalized Cyclopentenones from 4-Ethyl-hex-2-ynal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic strategies for the preparation of functionalized cyclopentenones, valuable scaffolds in medicinal chemistry and natural product synthesis, starting from the readily accessible α,β-alkynyl aldehyde, 4-ethyl-hex-2-ynal. Two primary retrosynthetic pathways are explored: the Pauson-Khand reaction and the Nazarov cyclization. Detailed experimental protocols for the synthesis of key precursors and the final cyclization steps are provided, supported by quantitative data and reaction diagrams to facilitate practical application in a research and development setting.
Introduction
Cyclopentenone moieties are prevalent in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis. The development of efficient and modular routes to substituted cyclopentenones is therefore a significant focus in modern synthetic chemistry. This application note outlines two robust and well-established methodologies, the Pauson-Khand reaction and the Nazarov cyclization, adapted for the specific starting material 4-ethyl-hex-2-ynal. The choice between these routes may depend on the desired substitution pattern on the final cyclopentenone ring and the availability of specific reagents and catalysts.
Route 1: Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2] For the synthesis starting from 4-ethyl-hex-2-ynal, an intramolecular approach is proposed, which generally offers higher regioselectivity and stereoselectivity compared to its intermolecular counterpart.[3] This strategy requires the initial conversion of the starting aldehyde to a 1,6-enyne precursor.
Synthetic Strategy: Pauson-Khand Route
The overall transformation involves two key steps:
-
Synthesis of the 1,6-Enyne Precursor: The aldehyde functionality of 4-ethyl-hex-2-ynal is converted to an allylic alcohol via a Grignard reaction with allylmagnesium bromide. Subsequent etherification of the resulting secondary alcohol with an appropriate alkylating agent (e.g., methyl iodide) provides the tethered alkene required for the intramolecular cyclization.
-
Intramolecular Pauson-Khand Cyclization: The synthesized 1,6-enyne is then subjected to a cobalt-mediated cyclization to yield the desired bicyclic cyclopentenone derivative.
Caption: Synthetic pathway for the Pauson-Khand reaction.
Experimental Protocols: Pauson-Khand Route
Step 1a: Synthesis of 1-Ethyl-1-hydroxy-but-2-ynyl-pent-4-ene (Intermediate 1)
-
To a solution of 4-ethyl-hex-2-ynal (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under an argon atmosphere, is added allylmagnesium bromide (1.2 eq, 1.0 M solution in diethyl ether) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired allylic alcohol.
Step 1b: Synthesis of 1-Ethyl-1-methoxy-but-2-ynyl-pent-4-ene (1,6-Enyne Precursor)
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, is added a solution of the allylic alcohol from Step 1a (1.0 eq) in anhydrous THF.
-
The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched with water and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash chromatography (hexane/ethyl acetate) yields the 1,6-enyne precursor.
Step 2: Intramolecular Pauson-Khand Cyclization
-
To a solution of the 1,6-enyne precursor (1.0 eq) in toluene (0.1 M) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq).[4]
-
The reaction mixture is stirred at room temperature for 2 hours under an argon atmosphere.
-
The flask is then fitted with a balloon of carbon monoxide (CO) and the mixture is heated to 80 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (hexane/ethyl acetate) to yield the functionalized bicyclic cyclopentenone.
Quantitative Data: Pauson-Khand Route
| Step | Reactant | Product | Reagents | Conditions | Yield (%) | Reference |
| 1a | 4-Ethyl-hex-2-ynal | Allylic Alcohol | Allylmagnesium bromide, Et₂O | 0 °C to rt, 3h | 85-95 (estimated) | General Grignard reaction principles |
| 1b | Allylic Alcohol | 1,6-Enyne | NaH, MeI, THF | 0 °C to rt, 12h | 80-90 (estimated) | Standard etherification protocols |
| 2 | 1,6-Enyne | Bicyclic Cyclopentenone | Co₂(CO)₈, CO, Toluene | 80 °C, 24h | 60-80[5] | [5] |
Route 2: Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone.[6][7] This strategy requires the synthesis of a dienyl ketone precursor from 4-ethyl-hex-2-ynal. A Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for the stereoselective formation of the requisite α,β-unsaturated ketone.[8][9]
Synthetic Strategy: Nazarov Route
The synthetic sequence for the Nazarov cyclization route is as follows:
-
Synthesis of the Dienyl Ketone Precursor: 4-Ethyl-hex-2-ynal undergoes a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide (e.g., the ylide derived from diethyl (2-oxopropyl)phosphonate) to generate a dienyl ketone. The HWE reaction generally favors the formation of the (E)-alkene, which is the desired stereoisomer for the subsequent cyclization.[10]
-
Nazarov Cyclization: The dienyl ketone is then treated with a Lewis acid or a strong Brønsted acid to promote the 4π-electrocyclization, yielding the functionalized cyclopentenone.
Caption: Synthetic pathway for the Nazarov cyclization.
Experimental Protocols: Nazarov Route
Step 1: Synthesis of (E)-6-Ethyl-octa-3,5-dien-2-one (Dienyl Ketone Precursor)
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added diethyl (2-oxopropyl)phosphonate (1.1 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, and then a solution of 4-ethyl-hex-2-ynal (1.0 eq) in anhydrous THF is added.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash chromatography (hexane/ethyl acetate) affords the (E)-dienyl ketone.
Step 2: Nazarov Cyclization
-
To a solution of the dienyl ketone (1.0 eq) in dichloromethane (CH₂Cl₂, 0.05 M) at 0 °C is added anhydrous iron(III) chloride (FeCl₃, 1.5 eq).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water and the aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate) to give the functionalized cyclopentenone.
Quantitative Data: Nazarov Route
| Step | Reactant | Product | Reagents | Conditions | Yield (%) | Reference |
| 1 | 4-Ethyl-hex-2-ynal | Dienyl Ketone | Diethyl (2-oxopropyl)phosphonate, NaH, THF | 0 °C to rt, 4h | 70-85 (estimated) | General HWE reaction principles[9] |
| 2 | Dienyl Ketone | Cyclopentenone | FeCl₃, CH₂Cl₂ | 0 °C to rt, 2h | 65-90[11] | [11] |
Conclusion
Both the Pauson-Khand reaction and the Nazarov cyclization offer viable and efficient pathways to functionalized cyclopentenones from 4-ethyl-hex-2-ynal. The Pauson-Khand route provides access to bicyclic systems, while the Nazarov cyclization yields monocyclic cyclopentenones with a different substitution pattern. The choice of synthetic route will be dictated by the specific structural requirements of the target molecule. The provided protocols and data serve as a comprehensive guide for researchers in the practical synthesis of these important chemical entities. Further optimization of reaction conditions may be necessary to achieve maximum yields and selectivities for specific target compounds.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.acs.org [pubs.acs.org]
Application of 4-Ethyl-Hex-2-ynal in Fragrance Chemistry: A Detailed Analysis
Initial Assessment of 4-Ethyl-Hex-2-ynal
The compound 4-ethyl-hex-2-ynal is a recognized chemical entity with the molecular formula C8H12O and CAS number 71932-97-3. Despite its documented existence, a comprehensive review of scientific literature and fragrance industry databases reveals a significant lack of information regarding its application in fragrance chemistry. There is no readily available data on its olfactory profile, odor threshold, or its use in commercial or experimental fragrance compositions. The presence of an alkyne (carbon-carbon triple bond) functional group is relatively uncommon in mainstream fragrance aldehydes, which more frequently feature alkene (carbon-carbon double bond) moieties.
Given the scarcity of data for 4-ethyl-hex-2-ynal, this document will focus on the closely related and more plausible fragrance ingredient, 4-ethyl-hex-2-enal . The structural similarity, with the key difference being a double bond instead of a triple bond, allows for a more informed discussion on potential applications in fragrance chemistry based on the known properties of analogous unsaturated aldehydes.
Application Notes for 4-Ethyl-Hex-2-enal
Chemical Structure and Properties
-
IUPAC Name: (E)-4-ethylhex-2-enal
-
Molecular Formula: C8H14O
-
Molecular Weight: 126.20 g/mol [1]
-
CAS Number: 174741-61-8[1]
Table 1: Physicochemical Properties of (E)-4-ethylhex-2-enal [1]
| Property | Value |
| Molecular Weight | 126.20 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 126.104465066 Da |
| Monoisotopic Mass | 126.104465066 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 9 |
Olfactory Profile and Application in Fragrance Compositions
While specific sensory data for 4-ethyl-hex-2-enal is not widely published, its structure as a branched, unsaturated aldehyde suggests a complex and potent odor profile. Based on analogous compounds such as (E)-2-hexenal (leaf aldehyde), which possesses a powerful green, leafy, and slightly fruity aroma, 4-ethyl-hex-2-enal is anticipated to exhibit the following characteristics:
-
Primary Notes: A dominant green and fatty character, with nuances of fruitiness.
-
Sub-notes: Potential for waxy, citrus, or herbaceous undertones. The ethyl group at the 4-position is likely to introduce additional complexity, possibly contributing a subtle oily or nutty facet.
-
Strength and Tenacity: As a medium-chain aldehyde, it is expected to be a top-to-middle note in a fragrance composition, providing initial impact and contributing to the heart of the scent.
Potential Applications:
-
Green and Fresh Accords: Its presumed green character would make it a valuable component in creating natural-smelling green, leafy, and fresh-cut grass accords.
-
Fruity Compositions: The fruity undertones could be utilized to enhance and add realism to apple, pear, and other orchard fruit fragrances.
-
Floral Bouquets: In small dosages, it could provide a natural, dewy green top note to floral fragrances like lily-of-the-valley, hyacinth, and narcissus.
-
Citrus and Herbal Blends: The potential for citrusy and herbaceous facets would allow for its use in creating vibrant and complex citrus colognes and aromatic herbal compositions.
Experimental Protocols
Proposed Synthesis of (E)-4-ethylhex-2-enal
A plausible synthetic route for (E)-4-ethylhex-2-enal is an aldol condensation reaction between butanal and propanal, followed by dehydration. This is an adaptation of known procedures for the synthesis of similar α,β-unsaturated aldehydes.
Materials and Equipment:
-
Butanal
-
Propanal
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of sodium hydroxide in water and cool the flask in an ice bath.
-
Aldehyde Mixture: Prepare an equimolar mixture of butanal and propanal.
-
Aldol Condensation: Slowly add the aldehyde mixture to the cooled NaOH solution with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
Reaction Time: After the addition is complete, continue stirring in the ice bath for a specified period (e.g., 2-3 hours) to allow the condensation to proceed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain (E)-4-ethylhex-2-enal.
Diagram 1: Experimental Workflow for the Synthesis of (E)-4-ethylhex-2-enal
Caption: A flowchart illustrating the proposed synthetic pathway for (E)-4-ethylhex-2-enal.
Signaling Pathways and Logical Relationships
The perception of fragrance molecules like aldehydes involves their interaction with olfactory receptors (ORs) in the nasal cavity. While the specific ORs that would bind to 4-ethyl-hex-2-enal are unknown, a general signaling pathway for olfaction can be depicted.
Diagram 2: General Olfactory Signaling Pathway
Caption: A simplified diagram of the olfactory signal transduction cascade.
References
Application Notes and Protocols for the Purification of 4-ethyl-hex-2-ynal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-ethyl-hex-2-ynal, an α,β-unsaturated yn-aldehyde. The following methods are described, offering a range of options depending on the scale of the purification, the nature of the impurities, and the desired final purity.
Purification via Bisulfite Adduct Formation and Extraction
This classical method is highly effective for the selective separation of aldehydes from reaction mixtures. The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated from non-aldehydic impurities by liquid-liquid extraction. The pure aldehyde is then regenerated by treatment with a base.[1][2][3][4]
Data Presentation
| Parameter | Value | Reference |
| Expected Purity | >98% | [1] |
| Expected Yield | 85-95% | [4] |
| Scale | Milligram to Multigram | General Knowledge |
| Time Required | 2-3 hours | General Knowledge |
Experimental Protocol
-
Adduct Formation:
-
Dissolve the crude 4-ethyl-hex-2-ynal in a minimal amount of a water-miscible organic solvent like methanol or tetrahydrofuran (THF).[2]
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Slowly add the saturated sodium bisulfite solution to the aldehyde solution with vigorous stirring. An excess of the bisulfite solution is typically used to ensure complete reaction.
-
Continue stirring for 30-60 minutes at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed.
-
-
Extraction of Impurities:
-
To the mixture, add an immiscible organic solvent such as diethyl ether or ethyl acetate.[1]
-
Transfer the mixture to a separatory funnel and add water to dissolve any precipitated adduct.
-
Shake the funnel vigorously and allow the layers to separate. The aqueous layer will contain the bisulfite adduct of 4-ethyl-hex-2-ynal, while organic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it one or two more times with the organic solvent to remove any residual impurities.
-
-
Regeneration of the Aldehyde:
-
Cool the aqueous layer containing the bisulfite adduct in an ice bath.
-
Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 8).[2] This will reverse the reaction and regenerate the aldehyde.
-
The pure 4-ethyl-hex-2-ynal will separate as an oily layer.
-
-
Isolation of Pure Aldehyde:
-
Extract the regenerated aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-ethyl-hex-2-ynal.
-
Experimental Workflow
References
Application Notes and Protocols for Monitoring Reactions of 4-Ethyl-hex-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-hex-2-ynal is a reactive organic compound containing both an aldehyde and an internal alkyne functional group, making it a versatile building block in organic synthesis. The presence of the α,β-unsaturation in the form of an alkyne allows for a variety of chemical transformations, including selective reductions and conjugate additions. Effective monitoring of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. These application notes provide detailed protocols for monitoring two key reactions of 4-ethyl-hex-2-ynal: selective hydrogenation and Michael addition, using a suite of modern analytical techniques.
General Analytical Techniques
The monitoring of reactions involving 4-ethyl-hex-2-ynal can be effectively achieved using a combination of chromatographic and spectroscopic techniques. The choice of method will depend on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components in a reaction mixture. It provides separation based on boiling point and polarity, and mass spectrometry offers structural information based on fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and for quantitative analysis. Derivatization of the aldehyde group, for instance with 2,4-dinitrophenylhydrazine (DNPH), can enhance detection by UV-Vis spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing detailed structural information on reactants, intermediates, and products in real-time. Quantitative NMR (qNMR) can be used to determine the concentration of species directly in the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly useful for in-situ monitoring of the disappearance of reactants and the appearance of products by tracking the characteristic vibrational frequencies of functional groups.
Application Note 1: Monitoring the Selective Hydrogenation of 4-Ethyl-hex-2-ynal to (Z)-4-Ethyl-hex-2-enal
This application note details the procedures for monitoring the selective hydrogenation of 4-ethyl-hex-2-ynal to the corresponding (Z)-alkene, (Z)-4-ethyl-hex-2-enal, using a poisoned palladium catalyst such as Lindlar's catalyst. The goal is to maximize the yield of the desired alkene while minimizing over-reduction to the corresponding alkane.
Reaction Scheme:
Experimental Workflow Diagram
Caption: Workflow for monitoring the selective hydrogenation of 4-ethyl-hex-2-ynal.
Protocols for Reaction Monitoring
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the reactant, intermediate (alkene), and potential over-reduction product (alkane and alcohol).
-
Sample Preparation:
-
Withdraw a ~50 µL aliquot from the reaction mixture.
-
Quench the reaction by filtering through a small plug of silica gel to remove the catalyst.
-
Dilute the filtrate with 1 mL of hexane or ethyl acetate.
-
-
GC-MS Parameters (Starting Point):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
-
-
Expected Elution Order: 4-ethyl-hexane < (Z)-4-ethyl-hex-2-enal < 4-ethyl-hex-2-ynal < 4-ethyl-hex-2-en-1-ol.
B. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To quantify the concentration of the aldehyde-containing reactant and product. This method requires derivatization.
-
Sample Preparation (DNPH Derivatization):
-
Withdraw a ~50 µL aliquot from the reaction mixture and filter to remove the catalyst.
-
Add the filtrate to a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid).
-
Allow the reaction to proceed for 30-60 minutes at room temperature to form the hydrazones.
-
Quench the derivatization reaction with a buffer solution and dilute to a known volume with the mobile phase.
-
-
HPLC Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient. (e.g., 60% MeCN to 90% MeCN over 15 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
Column Temperature: 30 °C.
-
C. In-situ ¹H NMR Spectroscopy
-
Objective: To monitor the reaction in real-time without sampling, providing kinetic data.
-
Procedure:
-
The reaction is set up in an NMR tube equipped with a septum for gas introduction.
-
An internal standard (e.g., mesitylene) of known concentration is added for quantification.
-
¹H NMR spectra are acquired at regular intervals after the introduction of hydrogen gas.
-
-
Key Spectral Changes to Monitor:
-
Reactant (4-ethyl-hex-2-ynal): Disappearance of the acetylenic proton signal (if present in a terminal alkyne analog) and characteristic shifts of protons adjacent to the alkyne. The aldehyde proton will be a singlet.
-
Product ((Z)-4-ethyl-hex-2-enal): Appearance of signals for the vinyl protons with a characteristic coupling constant for the Z-isomer (typically around 10-12 Hz). The aldehyde proton will now be a doublet due to coupling with the adjacent vinyl proton.
-
D. In-situ FTIR Spectroscopy
-
Objective: To monitor the reaction in real-time by observing changes in characteristic infrared absorption bands.
-
Procedure: The reaction is carried out in a reactor equipped with an in-situ FTIR probe.
-
Key Vibrational Bands to Monitor:
-
C≡C stretch (alkyne): Disappearance of the peak around 2200-2250 cm⁻¹.
-
C=O stretch (aldehyde): Shift of the carbonyl peak from a conjugated ynal to a conjugated enal. α,β-unsaturated aldehydes typically show a C=O stretch in the range of 1685-1710 cm⁻¹[1][2][3].
-
C=C stretch (alkene): Appearance of a peak around 1640-1680 cm⁻¹.
-
Quantitative Data Summary
| Analyte | Technique | Expected Retention Time / Chemical Shift / Wavenumber | Limit of Detection (LOD) (Estimated) | Limit of Quantification (LOQ) (Estimated) |
| 4-Ethyl-hex-2-ynal | GC-MS | Higher RT than alkene | 1-10 ng/mL | 5-50 ng/mL |
| (Z)-4-Ethyl-hex-2-enal | GC-MS | Lower RT than alkyne | 1-10 ng/mL | 5-50 ng/mL |
| 4-Ethyl-hex-2-ynal-DNPH | HPLC-UV | Dependent on conditions | 0.1-1 µg/mL | 0.5-5 µg/mL |
| (Z)-4-Ethyl-hex-2-enal-DNPH | HPLC-UV | Dependent on conditions | 0.1-1 µg/mL | 0.5-5 µg/mL |
| 4-Ethyl-hex-2-ynal (CHO proton) | ¹H NMR | ~9.3-9.5 ppm (singlet) | N/A (concentration-dependent) | N/A (concentration-dependent) |
| (Z)-4-Ethyl-hex-2-enal (CHO proton) | ¹H NMR | ~9.5-9.7 ppm (doublet) | N/A (concentration-dependent) | N/A (concentration-dependent) |
| 4-Ethyl-hex-2-ynal (C≡C stretch) | FTIR | ~2230 cm⁻¹ | N/A (concentration-dependent) | N/A (concentration-dependent) |
| (Z)-4-Ethyl-hex-2-enal (C=C stretch) | FTIR | ~1650 cm⁻¹ | N/A (concentration-dependent) | N/A (concentration-dependent) |
Application Note 2: Monitoring the Thiol-Michael Addition to 4-Ethyl-hex-2-ynal
This application note describes the monitoring of the conjugate addition of a thiol (e.g., thiophenol) to 4-ethyl-hex-2-ynal. This reaction, a thia-Michael addition, is expected to proceed in a highly stereoselective manner to yield the (E)-alkene product.
Reaction Scheme:
Logical Relationship Diagram
Caption: Logical flow for monitoring the Michael addition reaction.
Protocols for Reaction Monitoring
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To monitor the disappearance of the starting material and the formation of the higher molecular weight product.
-
Sample Preparation:
-
Withdraw a ~50 µL aliquot from the reaction mixture.
-
Dilute with 1 mL of a suitable solvent like ethyl acetate.
-
If a non-volatile base is used, a simple aqueous wash may be necessary before injection.
-
-
GC-MS Parameters (Starting Point):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Oven Program: 80 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
-
Expected Observation: A significant increase in retention time for the product due to its higher molecular weight and polarity compared to the starting alkyne. The mass spectrum of the product will show a molecular ion corresponding to the addition product.
B. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To quantify the reactant and product. The extended conjugation and the presence of the phenyl group in the product will allow for sensitive UV detection without derivatization.
-
Sample Preparation:
-
Withdraw a ~50 µL aliquot and dilute with the mobile phase to a known volume.
-
-
HPLC Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. (e.g., 70% MeCN / 30% H₂O).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the phenyl group) and another wavelength appropriate for the enal system.
-
Column Temperature: 35 °C.
-
C. In-situ ¹H NMR Spectroscopy
-
Objective: To obtain real-time kinetic and structural information.
-
Procedure:
-
The reaction is initiated directly in an NMR tube by adding the base.
-
An internal standard is included for quantification.
-
¹H NMR spectra are acquired periodically.
-
-
Key Spectral Changes to Monitor:
-
Reactant (4-ethyl-hex-2-ynal): Disappearance of its characteristic signals.
-
Product ((E)-3-(phenylthio)-4-ethyl-hex-2-enal): Appearance of a new set of signals. The vinyl proton will appear as a singlet, and its chemical shift will be indicative of the addition. The protons of the thiophenyl group will appear in the aromatic region. The large coupling constant (typically >15 Hz) between the vinyl protons, if the beta-proton were present, would indicate an E-isomer. In this case, with a substituent at the beta position, NOE experiments could confirm the stereochemistry.
-
D. In-situ FTIR Spectroscopy
-
Objective: To monitor the reaction by observing changes in the infrared spectrum.
-
Procedure: The reaction is monitored using an in-situ FTIR probe immersed in the reaction vessel.
-
Key Vibrational Bands to Monitor:
-
C≡C stretch (alkyne): Disappearance of the peak around 2200-2250 cm⁻¹.
-
S-H stretch (thiol): Disappearance of the weak peak around 2550-2600 cm⁻¹.
-
C=C stretch (alkene): Appearance of a peak around 1640-1680 cm⁻¹.
-
C=O stretch (aldehyde): A shift in the carbonyl absorption frequency upon formation of the conjugated thio-enal product.
-
Quantitative Data Summary
| Analyte | Technique | Expected Retention Time / Chemical Shift / Wavenumber | Limit of Detection (LOD) (Estimated) | Limit of Quantification (LOQ) (Estimated) |
| 4-Ethyl-hex-2-ynal | GC-MS | Lower RT than product | 1-10 ng/mL | 5-50 ng/mL |
| (E)-3-(phenylthio)-4-ethyl-hex-2-enal | GC-MS | Higher RT than reactant | 5-20 ng/mL | 25-100 ng/mL |
| 4-Ethyl-hex-2-ynal | HPLC-UV | Lower RT than product | 0.5-5 µg/mL | 2-20 µg/mL |
| (E)-3-(phenylthio)-4-ethyl-hex-2-enal | HPLC-UV | Higher RT than reactant | 0.1-1 µg/mL | 0.5-5 µg/mL |
| 4-Ethyl-hex-2-ynal (CHO proton) | ¹H NMR | ~9.3-9.5 ppm | N/A | N/A |
| (E)-3-(phenylthio)-4-ethyl-hex-2-enal (CHO proton) | ¹H NMR | ~9.6-9.8 ppm | N/A | N/A |
| 4-Ethyl-hex-2-ynal (C≡C stretch) | FTIR | ~2230 cm⁻¹ | N/A | N/A |
| Thiophenol (S-H stretch) | FTIR | ~2570 cm⁻¹ | N/A | N/A |
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Ethyl-hex-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-hex-2-ynal is a valuable intermediate in the synthesis of complex organic molecules, finding applications in the pharmaceutical and fine chemical industries. Its unique α,β-alkynic aldehyde functionality allows for a variety of subsequent chemical transformations. This document provides a comprehensive guide for the industrial scale-up synthesis of 4-ethyl-hex-2-ynal, detailing a robust two-step synthetic route, experimental protocols, analytical characterization, and safety considerations. The proposed synthesis involves the Grignard reaction of an appropriate organometallic reagent with propynal to form the precursor alcohol, 4-ethyl-hex-2-yn-1-ol, followed by a selective oxidation to yield the target aldehyde.
Synthetic Pathway
The overall synthetic scheme for the production of 4-ethyl-hex-2-ynal is a two-step process. The first step involves the formation of the secondary propargylic alcohol, 4-ethyl-hex-2-yn-1-ol, via a Grignard reaction. The second step is the selective oxidation of this alcohol to the corresponding aldehyde.
Caption: Synthetic pathway for 4-ethyl-hex-2-ynal.
Experimental Protocols
Step 1: Synthesis of 4-Ethyl-hex-2-yn-1-ol via Grignard Reaction
This protocol outlines the synthesis of the precursor alcohol on a multi-kilogram scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-Butyne | 54.09 | 5.4 | 100 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 25.6 (40 L) | 100 |
| Propionaldehyde | 58.08 | 6.4 | 110 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 | - |
| Saturated aq. NH4Cl solution | - | 100 | - |
| Diethyl ether | 74.12 | 150 | - |
| Anhydrous MgSO4 | 120.37 | 10 | - |
Procedure:
-
Reactor Setup: A 500 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried under vacuum and purged with nitrogen.
-
Initial Charge: Anhydrous tetrahydrofuran (150 L) and 1-butyne (5.4 kg, 100 mol) are charged into the reactor.
-
Deprotonation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (40 L of a 2.5 M solution in hexanes, 100 mol) is added dropwise via the dropping funnel over 2 hours, maintaining the internal temperature below -60°C. The mixture is stirred for an additional hour at -78°C to ensure complete formation of the lithium acetylide.
-
Aldehyde Addition: A solution of propionaldehyde (6.4 kg, 110 mol) in anhydrous THF (50 L) is added dropwise to the lithium acetylide suspension over 3 hours, keeping the temperature below -60°C.
-
Quenching: After the addition is complete, the reaction mixture is stirred for another 2 hours at -78°C and then allowed to warm to room temperature overnight with continuous stirring. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 L) while maintaining the temperature below 25°C with an ice bath.
-
Work-up: The biphasic mixture is transferred to a separation funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 L). The combined organic layers are washed with brine (50 L), dried over anhydrous magnesium sulfate (10 kg), filtered, and the solvent is removed under reduced pressure to yield crude 4-ethyl-hex-2-yn-1-ol.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Step 2: TEMPO-Catalyzed Oxidation to 4-Ethyl-hex-2-ynal
This protocol describes the selective oxidation of the precursor alcohol to the target aldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 4-Ethyl-hex-2-yn-1-ol | 126.20 | 12.6 | 100 |
| TEMPO | 156.25 | 0.156 | 1 |
| Sodium hypochlorite (12% aq. solution) | 74.44 | 68.2 | 110 |
| Dichloromethane (DCM) | 84.93 | 200 | - |
| Saturated aq. NaHCO3 solution | - | 50 | - |
| Saturated aq. Na2S2O3 solution | - | 50 | - |
| Anhydrous MgSO4 | 120.37 | 5 | - |
Procedure:
-
Reactor Setup: A 500 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with 4-ethyl-hex-2-yn-1-ol (12.6 kg, 100 mol), TEMPO (156 g, 1 mol), and dichloromethane (200 L).
-
Buffering: Saturated aqueous sodium bicarbonate solution (50 L) is added to the reactor.
-
Oxidation: The mixture is cooled to 0°C. Aqueous sodium hypochlorite solution (12%, 68.2 kg, 110 mol) is added dropwise over 4 hours, maintaining the internal temperature between 0 and 5°C. The reaction is monitored by TLC or GC for the disappearance of the starting alcohol.
-
Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution (50 L) and stirred for 30 minutes.
-
Work-up: The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 L). The combined organic layers are washed with brine (50 L), dried over anhydrous magnesium sulfate (5 kg), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 4-ethyl-hex-2-ynal is purified by fractional distillation under reduced pressure.
Data Presentation
Reaction Parameters and Yields
| Step | Reaction | Key Parameters | Typical Yield (%) | Purity (by GC) (%) |
| 1 | Grignard Reaction | Temp: -78°C to RT | 80-90 | >95 (after distillation) |
| 2 | TEMPO Oxidation | Temp: 0-5°C, pH ~9 | 85-95 | >98 (after distillation) |
Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| 4-Ethyl-hex-2-yn-1-ol | C8H14O | 126.20 | ¹H NMR (CDCl₃): δ 4.2 (m, 1H), 3.4 (t, 1H), 2.2 (m, 1H), 1.5 (m, 4H), 0.9 (t, 6H). ¹³C NMR (CDCl₃): δ 85.1, 81.2, 61.5, 41.3, 29.4, 11.9, 11.5. IR (neat, cm⁻¹): 3350 (br, O-H), 2960, 2875 (C-H), 2240 (C≡C). |
| 4-Ethyl-hex-2-ynal | C8H12O | 124.18 | ¹H NMR (CDCl₃): δ 9.2 (s, 1H), 2.5 (m, 1H), 1.6 (m, 4H), 1.0 (t, 6H). ¹³C NMR (CDCl₃): δ 177.0, 93.5, 85.2, 42.1, 29.1, 11.7, 11.3. IR (neat, cm⁻¹): 2965, 2878 (C-H), 2205 (C≡C), 1675 (C=O). MS (EI, m/z): 124 (M+), 95, 67. |
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis.
Safety, Handling, and Waste Disposal
Safety Precautions:
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or argon) using appropriate cannulation or syringe techniques. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.
-
1-Butyne and Propionaldehyde: Highly flammable liquids. Handle in a well-ventilated area, away from ignition sources.
-
Sodium Hypochlorite: Strong oxidizing agent and corrosive. Avoid contact with organic materials and reducing agents.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Handling:
-
All operations should be conducted by trained personnel in a controlled environment suitable for large-scale chemical synthesis.
-
Emergency eyewash and safety shower stations must be readily accessible.
-
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats, must be worn at all times.
Waste Disposal:
-
Organometallic Waste: Quench any residual n-butyllithium carefully with a less reactive alcohol (e.g., isopropanol) under an inert atmosphere before neutralization and disposal.
-
Halogenated Solvents: Collect all dichloromethane waste in designated containers for proper disposal.
-
Aqueous Waste: Neutralize acidic and basic aqueous waste streams before disposal in accordance with local regulations.
-
TEMPO-containing waste: TEMPO and its byproducts should be collected and disposed of as hazardous organic waste. Some industrial processes may include protocols for the recovery and recycling of the TEMPO catalyst.
Application Notes and Protocols: The Use of 4-Ethyl-hex-2-ynal in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-ethyl-hex-2-ynal as a versatile building block in the synthesis of key pharmaceutical intermediates. Due to the limited direct literature on this specific compound, this document leverages established reactivity patterns of α,β-ynals to propose synthetic routes to valuable heterocyclic scaffolds. The protocols provided are based on analogous reactions reported for similar substrates and are intended to serve as a starting point for further investigation and optimization.
Introduction to 4-Ethyl-hex-2-ynal as a Synthetic Precursor
4-Ethyl-hex-2-ynal is an α,β-unsaturated ynal, a class of organic compounds characterized by a carbon-carbon triple bond conjugated to an aldehyde functional group. This arrangement of functional groups provides a unique platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. The dual reactivity of the alkyne and aldehyde moieties allows for the construction of diverse heterocyclic systems, which are prevalent in many approved pharmaceutical agents. The ethyl group at the 4-position offers steric and electronic influence that can be exploited to achieve specific selectivities in chemical reactions.
Ynals, in general, are known to be valuable synthons for the creation of a wide range of N-, O-, and S-containing heterocycles.[1] Their ability to participate in annulation, cycloaddition, and Michael addition reactions makes them powerful tools in medicinal chemistry for the generation of novel molecular entities.
Potential Applications in Pharmaceutical Intermediate Synthesis
Based on the known reactivity of ynals, 4-ethyl-hex-2-ynal can be envisioned as a precursor to several important classes of pharmaceutical intermediates:
-
Substituted Pyrimidines: Pyrimidine scaffolds are found in a wide array of drugs, including antivirals, anticancer agents, and central nervous system drugs.
-
Functionalized Thiophenes: Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1]
-
Indolizine Derivatives: The indolizine core is a key structural feature in various natural products and synthetic compounds with potential therapeutic applications.[2]
The following sections outline detailed protocols for the synthesis of these intermediates starting from 4-ethyl-hex-2-ynal.
Experimental Protocols
Protocol 1: Synthesis of a 1,2,6-Trisubstituted Pyrimidin-4-one Intermediate
This protocol describes a potential N-heterocyclic carbene (NHC)-catalyzed annulation reaction between 4-ethyl-hex-2-ynal and an amidine to construct a substituted pyrimidin-4-one. This approach is adapted from established methods for the synthesis of pyrimidin-4-ones from ynals.[3]
Reaction Scheme:
Materials:
-
4-Ethyl-hex-2-ynal
-
Substituted Amidine (e.g., Benzamidine hydrochloride)
-
N-Heterocyclic Carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the NHC precatalyst (0.1 eq) and the amidine hydrochloride (1.2 eq).
-
Add anhydrous solvent and cool the mixture to 0 °C.
-
Add the base (1.3 eq) dropwise to the suspension and stir for 30 minutes to generate the free amidine and the active NHC.
-
Slowly add a solution of 4-ethyl-hex-2-ynal (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidin-4-one intermediate.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 4-Ethyl-hex-2-ynal |
| Reagent | Benzamidine hydrochloride |
| Catalyst | IPr-HCl (NHC precatalyst) |
| Base | DBU |
| Solvent | Anhydrous THF |
| Reaction Time | 18 hours |
| Temperature | Room Temperature |
| Yield (Hypothetical) | 75% |
Logical Workflow for Pyrimidin-4-one Synthesis
Caption: Workflow for the synthesis of a pyrimidin-4-one intermediate.
Protocol 2: Synthesis of a Functionalized 2-Aminothiophene Intermediate
This protocol outlines a potential pathway for the synthesis of a 2-aminothiophene derivative from 4-ethyl-hex-2-ynal, elemental sulfur, and a secondary amine, based on known multicomponent reactions for thiophene synthesis.
Reaction Scheme:
Materials:
-
4-Ethyl-hex-2-ynal
-
Elemental Sulfur (S8)
-
Secondary Amine (e.g., Morpholine)
-
Solvent (e.g., Ethanol or DMF)
-
Base (optional, e.g., Triethylamine)
Procedure:
-
To a round-bottom flask, add 4-ethyl-hex-2-ynal (1.0 eq), elemental sulfur (1.2 eq), and the secondary amine (1.5 eq).
-
Add the solvent and, if necessary, the base.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the functionalized 2-aminothiophene.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 4-Ethyl-hex-2-ynal |
| Reagents | Elemental Sulfur, Morpholine |
| Solvent | Ethanol |
| Reaction Time | 8 hours |
| Temperature | 70 °C |
| Yield (Hypothetical) | 65% |
Conceptual Pathway for Thiophene Synthesis
Caption: Multicomponent synthesis of a 2-aminothiophene intermediate.
Protocol 3: Synthesis of an Indolizine Intermediate
This protocol describes a potential synthesis of an indolizine derivative through a cycloaddition reaction of 4-ethyl-hex-2-ynal with a pyridine derivative and an activating agent. This is based on established methods for indolizine synthesis.[2]
Reaction Scheme:
Materials:
-
4-Ethyl-hex-2-ynal
-
Pyridine derivative (e.g., Pyridine-2-acetonitrile)
-
Activating agent (e.g., a base like potassium carbonate or an acid catalyst)
-
Solvent (e.g., Acetonitrile or Toluene)
Procedure:
-
In a round-bottom flask, dissolve the pyridine derivative (1.0 eq) and the activating agent in the chosen solvent.
-
Add 4-ethyl-hex-2-ynal (1.1 eq) to the mixture.
-
Heat the reaction to reflux for 6-18 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Redissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the indolizine intermediate.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 4-Ethyl-hex-2-ynal |
| Reagents | Pyridine-2-acetonitrile, K2CO3 |
| Solvent | Acetonitrile |
| Reaction Time | 12 hours |
| Temperature | Reflux |
| Yield (Hypothetical) | 70% |
Experimental Workflow for Indolizine Synthesis
Caption: Step-by-step workflow for the synthesis of an indolizine intermediate.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Inert atmosphere techniques should be used for reactions involving air- or moisture-sensitive reagents.
Conclusion
While direct applications of 4-ethyl-hex-2-ynal in pharmaceutical synthesis are not yet widely documented, its structure suggests significant potential as a versatile building block. The protocols outlined in these application notes provide a foundation for exploring its utility in constructing valuable heterocyclic intermediates for drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Heterocyclic carbene-catalyzed annulation of ynals with amidines: access to 1,2,6-trisubstituted pyrimidin-4-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Yield Synthesis of 4-Ethyl-hex-2-ynal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the high-yield, two-step synthesis of 4-ethyl-hex-2-ynal. The synthesis involves the initial preparation of the precursor alcohol, 4-ethyl-hex-2-yn-1-ol, via a Grignard reaction, followed by its selective oxidation to the target α,β-unsaturated ynal using Dess-Martin periodinane.
Step 1: Synthesis of 4-Ethyl-hex-2-yn-1-ol
This procedure outlines the synthesis of the propargylic alcohol intermediate, 4-ethyl-hex-2-yn-1-ol, through the nucleophilic addition of a butynyl Grignard reagent to propionaldehyde.
Experimental Protocol
-
Preparation of the Grignard Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 110 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-1-butyne (13.3 g, 100 mmol) in anhydrous diethyl ether (50 mL).
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Propionaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propionaldehyde (5.81 g, 100 mmol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4-ethyl-hex-2-yn-1-ol as a colorless oil.
-
Quantitative Data
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| Boiling Point | 85-87 °C at 10 mmHg |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, J=2.0 Hz, 2H, -CH₂OH), 3.35 (p, J=6.8 Hz, 1H, -CH(Et)-), 2.20 (m, 1H, -OH), 1.60 (m, 2H, -CH₂CH₃), 1.45 (m, 2H, -CH₂CH₃), 0.95 (t, J=7.4 Hz, 3H, -CH₂CH₃), 0.90 (t, J=7.4 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 87.5, 81.2, 51.5, 41.8, 29.5, 25.4, 12.0, 11.8.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2965, 2930, 2875 (C-H), 2245 (C≡C), 1020 (C-O).
Step 2: Synthesis of 4-Ethyl-hex-2-ynal
This protocol details the selective oxidation of the primary propargylic alcohol, 4-ethyl-hex-2-yn-1-ol, to the corresponding α,β-unsaturated ynal, 4-ethyl-hex-2-ynal, using Dess-Martin periodinane (DMP). This method is favored for its mild reaction conditions and high yields.[1][2]
Experimental Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, add a solution of 4-ethyl-hex-2-yn-1-ol (12.6 g, 100 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (46.8 g, 110 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium thiosulfate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and carefully concentrate the solvent under reduced pressure at low temperature to avoid polymerization of the product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 95:5 hexane:ethyl acetate) to yield 4-ethyl-hex-2-ynal as a pale yellow oil.
-
Quantitative Data
| Parameter | Value |
| Yield | 90-98% |
| Purity (by GC) | >99% |
| Boiling Point | 75-77 °C at 15 mmHg |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 9.15 (s, 1H, -CHO), 3.45 (p, J=6.8 Hz, 1H, -CH(Et)-), 1.65 (m, 2H, -CH₂CH₃), 1.50 (m, 2H, -CH₂CH₃), 1.00 (t, J=7.4 Hz, 3H, -CH₂CH₃), 0.95 (t, J=7.4 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 177.2, 98.5, 83.1, 42.3, 29.1, 25.0, 11.8, 11.6.
-
IR (neat, cm⁻¹): 2968, 2935, 2878 (C-H), 2195 (C≡C), 1680 (C=O, conjugated aldehyde).[3]
-
Mass Spectrum (EI): Molecular Weight: 124.18 g/mol .[4]
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis of 4-ethyl-hex-2-ynal.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-hex-2-ynal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-ethyl-hex-2-ynal synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-ethyl-hex-2-ynal, which is typically a two-step process: the formation of 4-ethyl-hex-2-yn-1-ol via a Grignard reaction, followed by its oxidation to the desired ynal.
Step 1: Grignard Reaction for 4-Ethyl-hex-2-yn-1-ol Synthesis
Q1: My Grignard reaction to form 4-ethyl-hex-2-yn-1-ol has a low yield. What are the potential causes and solutions?
A1: Low yields in Grignard reactions are common and can often be attributed to several factors. Here are the primary causes and their corresponding troubleshooting steps:
-
Moisture in the reaction setup: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.
-
Poor quality of magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction from initiating.
-
Impure starting materials: Impurities in the alkyl halide or the alkyne precursor can interfere with the reaction.
-
Solution: Purify the starting materials before use. For example, distill the alkyl halide and the alkyne.
-
-
Incorrect reaction temperature: The Grignard reaction is exothermic. If the temperature is too high, side reactions such as Wurtz coupling can occur. If the temperature is too low, the reaction may not initiate or proceed at a reasonable rate.
-
Solution: Initiate the reaction at room temperature and then cool the flask in an ice bath to maintain a gentle reflux.[1]
-
-
Side reactions: The Grignard reagent can act as a base, leading to deprotonation if there are acidic protons in the substrate. With sterically hindered ketones, enolization of the ketone can occur.[3]
-
Solution: For the synthesis of 4-ethyl-hex-2-yn-1-ol, the likely precursor is propynal or a protected form. Using a protected form of propynal, such as the diethyl acetal, can prevent side reactions. The Grignard reagent will add to the alkyne, and the aldehyde can be deprotected in a subsequent step.
-
Step 2: Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal
Q2: The oxidation of my 4-ethyl-hex-2-yn-1-ol is incomplete, resulting in a low yield of the ynal. How can I improve the conversion?
A2: Incomplete oxidation is a common issue. The choice of oxidant and reaction conditions are critical for achieving high conversion.
-
Insufficient oxidant: The stoichiometry of the oxidant to the alcohol must be correct.
-
Solution: Ensure you are using the correct molar equivalents of the oxidizing agent as specified in the protocol. It may be necessary to use a slight excess of the oxidant.
-
-
Inactive oxidant: Some oxidizing agents can degrade over time.
-
Solution: Use fresh, high-quality oxidizing agents.
-
-
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as excessive heat can lead to side reactions.
-
-
Poor choice of oxidant: Not all oxidizing agents are equally effective for converting propargyl alcohols to ynals.
-
Solution: Consider using a milder, more selective oxidizing agent. Several methods are reported to be effective for this transformation.[3] (See Table 1 for a comparison).
-
Q3: I am observing the formation of a carboxylic acid byproduct during the oxidation. How can I prevent this over-oxidation?
A3: Over-oxidation of the aldehyde to a carboxylic acid is a frequent side reaction, especially with strong oxidizing agents.
-
Harsh oxidizing agent: Strong oxidants like potassium permanganate or chromic acid are more likely to cause over-oxidation.[4]
-
Presence of water: Some oxidation reactions, when performed in the presence of water, can facilitate the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.
-
Solution: Perform the reaction under anhydrous conditions if the chosen method is sensitive to water.
-
-
Prolonged reaction time or excessive heat: Leaving the reaction for too long or at a high temperature can promote over-oxidation.
-
Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating.
-
Purification
Q4: I am having difficulty purifying the final product, 4-ethyl-hex-2-ynal. What purification methods are recommended?
A4: Ynals can be sensitive compounds, which can make purification challenging.
-
Instability of the ynal: α,β-unsaturated ynals can be prone to polymerization or decomposition, especially when exposed to heat, light, or acid/base.
-
Solution: It is often recommended to use the crude ynal directly in the next step if possible. If purification is necessary, use mild conditions. Avoid prolonged exposure to high temperatures during solvent evaporation. Store the purified ynal at a low temperature in the dark.
-
-
Ineffective purification method: Standard purification techniques may not be suitable.
-
Solution: Column chromatography on silica gel is a common and effective method for purifying ynals.[1][7] A solvent system of hexane and ethyl acetate is typically used, with the polarity gradually increased to elute the product.[8] It is important to choose a solvent system that provides good separation between the ynal and any impurities, as determined by TLC.[1] For basic impurities, adding a small amount of a competing amine like triethylamine to the mobile phase can improve separation.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the general synthetic route to 4-ethyl-hex-2-ynal?
A: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor alcohol, 4-ethyl-hex-2-yn-1-ol. This is typically achieved via a Grignard reaction between a propargyl alcohol precursor and an ethyl magnesium halide. The second step is the selective oxidation of the propargyl alcohol to the corresponding ynal, 4-ethyl-hex-2-ynal.
Q: Which oxidizing agents are best for converting 4-ethyl-hex-2-yn-1-ol to 4-ethyl-hex-2-ynal?
A: Several oxidizing agents can be used for the selective oxidation of propargyl alcohols to ynals. Milder reagents are generally preferred to avoid over-oxidation. Some effective methods include:
-
TEMPO/Calcium Hypochlorite: This system is reported to be very efficient for the selective oxidation of propargylic alcohols, with isolated yields of up to 97%.[7][9]
-
CuI/DMAP/TEMPO: This copper-catalyzed aerobic oxidation is performed under mild, room temperature conditions and gives excellent yields.[3]
-
Fe(NO3)3/TEMPO/NaCl: This is a practical and eco-friendly method for the aerobic oxidation of propargylic alcohols, providing good to excellent yields.[10]
Q: How can I monitor the progress of my reactions?
A: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the Grignard reaction and the oxidation. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete and to check for the formation of byproducts.
Q: What are the key safety precautions to take during this synthesis?
A:
-
Grignard Reaction: Grignard reagents are highly flammable and react violently with water. The reaction should be carried out in a dry, inert atmosphere. Diethyl ether and THF are common solvents and are also highly flammable.
-
Oxidation: Many oxidizing agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Propargyl Alcohols: Propargyl alcohol itself is a flammable and toxic liquid.[11] While 4-ethyl-hex-2-yn-1-ol is a different molecule, it is prudent to handle it with care.
Data Presentation
Table 1: Comparison of Selected Methods for the Oxidation of Propargylic Alcohols
| Oxidizing System | Substrate | Product | Yield (%) | Reference |
| TEMPO/Ca(OCl)₂ | 3-phenylprop-2-yn-1-ol | 3-phenylpropiolaldehyde | 95 | [7] |
| CuI/DMAP/TEMPO/O₂ | 3-phenylprop-2-yn-1-ol | 3-phenylpropiolaldehyde | 98 | [3] |
| Fe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂ | 1-phenylprop-2-yn-1-ol | 1-phenylprop-2-yn-1-one | 92 | [10] |
| VO(acac)₂/O₂ | Terminal propargyl alcohols | Acetylenic ketones | ~80 | [12] |
| Cobalt phthalocyanine/O₂ | Terminal propargyl alcohols | Alkyne ketones | ~70 | [12] |
Note: The yields presented are for representative propargyl alcohols and may vary for the specific synthesis of 4-ethyl-hex-2-ynal.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-hex-2-yn-1-ol via Grignard Reaction
This protocol is a general guideline and may need optimization.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in the anhydrous solvent. Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Alkyne: Cool the Grignard solution in an ice bath. Prepare a solution of propynal diethyl acetal (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled Grignard reagent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Purification: The resulting product will be the acetal-protected alcohol. Deprotection can be achieved by stirring with a mild acid (e.g., p-toluenesulfonic acid in acetone). The crude 4-ethyl-hex-2-yn-1-ol can then be purified by column chromatography on silica gel.
Protocol 2: Oxidation of 4-Ethyl-hex-2-yn-1-ol to 4-Ethyl-hex-2-ynal using TEMPO/Calcium Hypochlorite
This protocol is adapted from a general procedure for the oxidation of propargylic alcohols.[7][9]
-
Setup: In a round-bottom flask, dissolve 4-ethyl-hex-2-yn-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Addition of Reagents: Add TEMPO (0.01-0.05 equivalents) to the solution. In a separate flask, prepare a solution or slurry of calcium hypochlorite (1.5-2.0 equivalents) in water.
-
Reaction: Add the calcium hypochlorite solution/slurry dropwise to the alcohol solution at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. The crude 4-ethyl-hex-2-ynal can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Experimental workflow for the synthesis of 4-ethyl-hex-2-ynal.
Caption: Troubleshooting logic for low yield in 4-ethyl-hex-2-ynal synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 11. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN103787848B - The method of a kind of propargyl alcohol oxidation acetylenic ketone processed - Google Patents [patents.google.com]
troubleshooting guide for the synthesis of ynals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ynals (α,β-alkynyl aldehydes).
Frequently Asked Questions (FAQs)
Q1: My ynal synthesis via oxidation of a propargylic alcohol is giving a low yield. What are the common causes and solutions?
A1: Low yields in the oxidation of propargylic alcohols to ynals are often due to several factors. Over-oxidation to the corresponding carboxylic acid, decomposition of the starting material or product, and incomplete reaction are common culprits.
Troubleshooting Steps:
-
Choice of Oxidant: Ynals are sensitive to harsh oxidizing agents. Mild and selective methods are crucial. Consider switching to reagents like Dess-Martin periodinane (DMP) or performing a Swern oxidation, which are known for their mildness and high chemoselectivity for aldehydes.[1][2][3] Chromium-based reagents should generally be avoided as they can lead to over-oxidation.
-
Reaction Temperature: Many oxidation reactions for ynal synthesis are temperature-sensitive. For instance, Swern oxidations must be conducted at very low temperatures (typically -78 °C) to prevent side reactions.[4][5] Allowing the reaction to warm prematurely can lead to the formation of byproducts and decomposition.
-
Purity of Starting Material: Ensure your propargylic alcohol is pure. Impurities can interfere with the catalyst or reagents, leading to lower yields.
-
Inert Atmosphere: Ynals can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of the product.
Q2: I am observing significant amounts of side products in my ynal synthesis. How can I minimize their formation?
A2: Side product formation is a common challenge. The nature of the side products will depend on the synthetic route and the specific substrate.
Common Side Reactions and Solutions:
-
Over-oxidation to Carboxylic Acid: As mentioned, this is common with strong oxidants. Use of mild conditions like DMP or Swern oxidation is recommended.[3][6]
-
Meyer-Schuster Rearrangement: Propargyl alcohols can undergo rearrangement to form α,β-unsaturated ketones or aldehydes, especially under acidic conditions.[7][8] Using neutral or slightly basic conditions can help to avoid this.
-
Polymerization: Ynals, being highly reactive conjugated systems, can be prone to polymerization, especially upon standing at room temperature or during purification.[9] It is advisable to use the crude ynal immediately in the next step or store it at low temperatures (-20 °C or below) for short periods.[9]
-
Michael Addition: If nucleophiles are present in the reaction mixture (e.g., excess alcohol, water), they can add to the ynal product via a Michael addition. Ensure anhydrous conditions and use the correct stoichiometry of reagents.
Q3: My ynal is decomposing during purification. What are the best practices for isolating these compounds?
A3: The instability of ynals makes their purification challenging. Here are some recommended practices:
-
Minimize Handling: The less you handle the ynal, the better. If possible, use the crude product directly in the next step after a simple aqueous workup and extraction.
-
Column Chromatography: If purification is necessary, flash column chromatography on silica gel is a common method.[10]
-
Deactivation of Silica Gel: Silica gel can be slightly acidic, which can promote decomposition. Consider deactivating the silica gel by treating it with a solution of triethylamine in the eluent system.
-
Eluent System: Use non-polar eluent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) and run the column quickly.[10]
-
Temperature: If the ynal is particularly unstable, consider running the column in a cold room.
-
-
Distillation: For volatile ynals, distillation under reduced pressure can be an option, but care must be taken as heating can induce polymerization.
Q4: I am having trouble with the characterization of my ynal. What are the key spectroscopic features to look for?
A4: The unique structure of ynals gives rise to characteristic spectroscopic signals.
-
Infrared (IR) Spectroscopy:
-
Aldehyde C-H stretch: Look for two weak to medium bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.
-
Alkyne C≡C stretch: A sharp, medium to weak band around 2200-2100 cm⁻¹.
-
Carbonyl C=O stretch: A strong, sharp band around 1700-1680 cm⁻¹. The conjugation to the alkyne lowers the frequency compared to a saturated aldehyde.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton typically appears as a singlet or a finely coupled multiplet in the downfield region (δ 9.0-10.0 ppm). The acetylenic proton (if present) will be further upfield.
-
¹³C NMR: The carbonyl carbon is highly deshielded and appears around δ 190-200 ppm. The sp-hybridized carbons of the alkyne will be in the range of δ 70-90 ppm.
-
Troubleshooting Tip: If you are unsure about the purity or identity of your product, running a quick crude NMR can be very informative and can help you decide on the best purification strategy.
Experimental Protocols
Protocol 1: Synthesis of an Ynal via Swern Oxidation
This protocol provides a general procedure for the oxidation of a primary propargylic alcohol to the corresponding ynal using a Swern oxidation.
Materials:
-
Propargylic alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the propargylic alcohol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ynal should be used immediately or purified quickly via flash column chromatography on deactivated silica gel.
| Parameter | Value |
| Temperature | -78 °C |
| Reaction Time | ~2-3 hours |
| Common Solvents | Dichloromethane |
Table 1: Typical Reaction Parameters for Swern Oxidation of Propargylic Alcohols.
Protocol 2: Synthesis of an Ynal via Dess-Martin Periodinane (DMP) Oxidation
This protocol outlines a general procedure for the oxidation of a primary propargylic alcohol using DMP.
Materials:
-
Propargylic alcohol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate, saturated solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the propargylic alcohol (1.0 eq) in anhydrous DCM at room temperature, add DMP (1.1-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ynal can be used directly or purified by flash column chromatography.
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Common Solvents | Dichloromethane, Chloroform |
Table 2: Typical Reaction Parameters for DMP Oxidation of Propargylic Alcohols.
Visual Guides
Caption: General experimental workflow for the synthesis and purification of ynals.
Caption: Troubleshooting flowchart for low yield in ynal synthesis.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
common side products in the preparation of 4-ethyl-hex-2-ynal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the preparation of 4-ethyl-hex-2-ynal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-ethyl-hex-2-ynal?
The most common method for the synthesis of 4-ethyl-hex-2-ynal and other α,β-unsaturated aldehydes is the Meyer-Schuster rearrangement of the corresponding propargyl alcohol.[1][2] This acid-catalyzed reaction involves the 1,3-shift of a hydroxyl group from a propargylic alcohol to form an enal or enone.[2][3]
Q2: What are the most common side products observed during the synthesis of 4-ethyl-hex-2-ynal via the Meyer-Schuster rearrangement?
Common side products can include:
-
Ether Dimers: Self-condensation of the starting propargyl alcohol can lead to the formation of a corresponding ether.[4]
-
(Z) -isomer: While the (E)-isomer is typically the major product due to thermodynamic stability, the (Z)-isomer of 4-ethyl-hex-2-ynal can also be formed.[3]
-
Allenol Intermediate: The reaction proceeds through an allenol intermediate. Incomplete tautomerization can result in the presence of this unstable species or its subsequent decomposition products.[2][3]
-
Rupe Rearrangement Products: If the starting material is a tertiary alcohol with β-hydrogens, the Rupe rearrangement can occur as a competing reaction, leading to the formation of an α,β-unsaturated ketone instead of an aldehyde.[1][4]
Q3: How does the choice of catalyst affect the reaction?
The catalyst plays a crucial role in the efficiency and selectivity of the Meyer-Schuster rearrangement. While strong acids like sulfuric acid can be used, they are often considered harsh and can lead to side reactions.[2][3] Milder conditions using Lewis acids or transition metal catalysts (e.g., those based on Ru, Ag, or Re) can provide better yields and stereoselectivity with fewer byproducts.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4-ethyl-hex-2-ynal | Incomplete reaction. | Increase reaction time or temperature. Consider using a more efficient catalyst system, such as a transition metal catalyst.[3] |
| Formation of significant side products. | Optimize reaction conditions. A change in solvent or a milder catalyst may reduce byproduct formation.[3][4] For instance, switching from THF to dimethoxyethane has been shown to reduce byproducts in some cases.[3] | |
| Presence of a significant amount of the (Z) -isomer | Reaction conditions favoring the kinetic product. | Adjust the reaction temperature. Higher temperatures generally favor the formation of the more stable (E)-isomer.[4] |
| Formation of an unexpected ketone (Rupe product) | The starting propargyl alcohol is tertiary and contains β-hydrogens, leading to the competing Rupe rearrangement. | Ensure the correct starting material (a secondary propargyl alcohol for 4-ethyl-hex-2-ynal) is used. The Rupe reaction is a known competitor for tertiary propargylic alcohols.[1][4] |
| Isolation of a high molecular weight byproduct | Dimerization of the starting alcohol to form an ether. | Use milder acidic conditions or a non-acidic catalyst system. Lowering the concentration of the starting material may also disfavor this bimolecular reaction.[4] |
Experimental Protocols
A general experimental protocol for the Meyer-Schuster rearrangement to synthesize an α,β-unsaturated aldehyde is provided below. Note that specific conditions should be optimized for the synthesis of 4-ethyl-hex-2-ynal.
General Procedure for Acid-Catalyzed Meyer-Schuster Rearrangement:
-
Dissolve the starting propargyl alcohol (e.g., 4-ethylhex-2-yn-1-ol) in a suitable solvent (e.g., toluene, dichloroethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, hypophosphorus acid) to the solution.[4] The molar ratio of the catalyst should be optimized.
-
Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-ethyl-hex-2-ynal.
Data Presentation
| Catalyst/Condition | Main Product Yield | Major Side Product(s) | Stereoselectivity (E:Z) | Reference |
| (OH)P(O)H₂ in toluene, 90°C | Good to excellent | Ether dimer | Very high | [4] |
| [ReOCl₃(OPPh₃)(SMe₂)] in DME | High | Reduced byproducts compared to THF | Virtually complete E | [3] |
| Strong acids (e.g., H₂SO₄) | Variable | Rupe products (with tertiary alcohols) | Variable | [1] |
Visualizations
Caption: Main reaction pathway versus common side products.
Caption: General experimental workflow for synthesis.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Ethyl-Hex-2-ynal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 4-ethyl-hex-2-ynal.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 4-ethyl-hex-2-ynal?
A common and effective strategy for the synthesis of 4-ethyl-hex-2-ynal involves a two-step process:
-
Synthesis of the precursor alcohol: Formation of 4-ethyl-hex-2-yn-1-ol.
-
Oxidation: Selective oxidation of the propargylic alcohol to the corresponding ynal.
This approach allows for controlled introduction of the aldehyde functionality while minimizing potential side reactions associated with direct aldehyde synthesis.
Q2: What are the critical parameters to control during the oxidation of 4-ethyl-hex-2-yn-1-ol?
The selective oxidation of primary alcohols to aldehydes is a sensitive transformation. Key parameters to control include:
-
Choice of Oxidizing Agent: Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid.
-
Reaction Temperature: Lower temperatures are generally preferred to enhance selectivity and minimize side product formation.
-
Reaction Time: Careful monitoring of the reaction progress is necessary to ensure complete conversion of the starting material without significant degradation of the product.
-
Solvent: The choice of solvent can influence the reactivity of the oxidizing agent and the stability of the product.
Q3: What are some common side reactions to be aware of during the synthesis of ynals?
Ynals are reactive compounds and can undergo several side reactions, including:
-
Over-oxidation: As mentioned, the aldehyde can be further oxidized to a carboxylic acid.
-
Michael Addition: The electron-deficient alkyne can be susceptible to nucleophilic attack, leading to conjugate addition products.
-
Polymerization: Under certain conditions, ynals can polymerize.
-
Decarbonylation: At elevated temperatures, decarbonylation can occur, leading to the loss of the aldehyde group.
Q4: How can I purify the final product, 4-ethyl-hex-2-ynal?
Purification of α,β-unsaturated ynals is typically achieved through column chromatography on silica gel. It is important to use a non-polar eluent system to minimize contact time with the silica, which can sometimes promote decomposition of sensitive aldehydes. Distillation under reduced pressure can also be an effective purification method for thermally stable compounds.
Troubleshooting Guide
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 4-ethyl-hex-2-ynal | 1. Incomplete oxidation of the precursor alcohol.2. Decomposition of the product during workup or purification.3. Incorrect reaction conditions (temperature, time). | 1. Monitor the reaction closely by TLC or GC-MS to ensure complete consumption of the starting material. Consider adding a second portion of the oxidizing agent if the reaction stalls.2. Use mild workup procedures and avoid excessive heat. When performing chromatography, use a less acidic stationary phase or deactivate the silica gel with a small amount of triethylamine in the eluent.3. Optimize the reaction temperature and time. A lower temperature for a longer duration may improve the yield. |
| Presence of a carboxylic acid impurity | Over-oxidation of the aldehyde. | 1. Use a milder oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.[1][2]2. Reduce the reaction temperature and carefully monitor the reaction progress to stop it once the starting material is consumed. |
| Formation of multiple unidentified byproducts | 1. Side reactions such as Michael addition or polymerization.2. Use of a non-selective oxidizing agent. | 1. Ensure all reagents and solvents are pure and dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.2. Switch to a more selective oxidizing agent. |
| Difficulty in isolating the product after chromatography | The product is sticking to the silica gel or decomposing on the column. | 1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.2. Use a less polar solvent system to elute the product faster.3. Consider alternative purification methods such as distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of 4-ethyl-hex-2-yn-1-ol
This protocol is a generalized procedure based on the nucleophilic addition of an acetylide to an aldehyde.
Materials:
-
1-Butyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Butyraldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-butyne in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add butyraldehyde dropwise to the solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-ethyl-hex-2-yn-1-ol.
Protocol 2: Oxidation of 4-ethyl-hex-2-yn-1-ol to 4-ethyl-hex-2-ynal
This protocol utilizes Dess-Martin periodinane (DMP), a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation.[1]
Materials:
-
4-ethyl-hex-2-yn-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-ethyl-hex-2-yn-1-ol in anhydrous DCM under a nitrogen atmosphere.
-
Add DMP in one portion to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-ethyl-hex-2-ynal.
Visualizations
Caption: Synthetic workflow for 4-ethyl-hex-2-ynal.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Purification of 4-ethyl-hex-2-ynal
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethyl-hex-2-ynal. Due to its conjugated system involving both an alkyne and an aldehyde, this molecule is susceptible to various instability issues during purification. This guide offers practical solutions and detailed protocols to mitigate these challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 4-ethyl-hex-2-ynal in a question-and-answer format.
Issue 1: The compound appears to be degrading on the TLC plate (streaking or appearance of new spots).
Question: I'm observing streaking and the formation of new, lower Rf spots on my TLC plate after spotting my crude 4-ethyl-hex-2-ynal. What is causing this and how can I get a clean TLC?
Answer: This is a strong indication that your compound is unstable on silica gel. The acidic nature of standard silica gel can catalyze degradation pathways such as hydration of the alkyne, polymerization, or other rearrangements.
Recommended Actions:
-
TLC Plate Deactivation: Before spotting your compound, dip the TLC plate in a solution of 1-3% triethylamine (Et3N) in your chosen eluent system and then allow the solvent to evaporate completely in a fume hood. This will neutralize the acidic sites on the silica.
-
Rapid Elution: Develop your TLC plate immediately after spotting to minimize the contact time between the compound and the silica.
-
Alternative Sorbents: If deactivation is insufficient, consider using TLC plates with a different stationary phase, such as alumina or florisil.
Issue 2: Low recovery of 4-ethyl-hex-2-ynal after flash column chromatography.
Question: After performing flash column chromatography on silica gel, my yield of 4-ethyl-hex-2-ynal is significantly lower than expected, and I'm isolating several unknown byproducts. What's happening on the column?
Answer: The low recovery and presence of byproducts are likely due to on-column decomposition. The large surface area and acidic nature of silica gel can lead to significant degradation of sensitive compounds like ynals, especially with prolonged exposure during chromatography.
Recommended Actions:
-
Deactivate the Silica Gel: Use a deactivated silica gel for your column. A common and effective method is to prepare a slurry of the silica gel in your eluent containing 1-3% triethylamine. See the detailed protocol below for instructions.
-
Minimize Purification Time: Use flash chromatography with positive pressure to expedite the separation. Avoid gravity columns, which will increase the residence time of your compound on the silica.
-
Consider Alternative Purification Methods: If the compound is still too unstable for chromatography, consider vacuum distillation to purify it based on its boiling point, which minimizes thermal stress.
Issue 3: The purified 4-ethyl-hex-2-ynal turns yellow or becomes viscous upon storage.
Question: My purified 4-ethyl-hex-2-ynal, which was initially a colorless oil, has turned yellow and become more viscous after a short period of storage. What is causing this instability?
Answer: This is characteristic of polymerization and/or oxidation. The highly conjugated system of 4-ethyl-hex-2-ynal makes it susceptible to radical or acid/base-catalyzed polymerization. Exposure to air can also lead to oxidation of the aldehyde.
Recommended Actions:
-
Inert Atmosphere: Always handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Cold and Dark Storage: Store the compound at low temperatures (≤ -20°C) and in a container protected from light (e.g., an amber vial).
-
Use of Inhibitors: For longer-term storage, consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) at a very low concentration (e.g., 100 ppm). However, be aware that this will be an impurity in your sample.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 4-ethyl-hex-2-ynal?
A1: The primary degradation pathways for 4-ethyl-hex-2-ynal include:
-
Michael Addition: Nucleophiles can attack the β-carbon of the α,β-unsaturated system.
-
Polymerization: The conjugated system can undergo acid- or base-catalyzed or radical polymerization.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when exposed to air.
-
Hydration: The alkyne can be hydrated, particularly under acidic conditions, to form a ketone.
Q2: Can I use reversed-phase HPLC to purify 4-ethyl-hex-2-ynal?
A2: While possible, it can be challenging. The acidic mobile phases often used in reversed-phase HPLC (e.g., containing formic or trifluoroacetic acid) can cause degradation. If you choose to use HPLC, it is advisable to use a buffered mobile phase at a neutral pH and to work quickly. Always perform a small-scale analytical run first to assess the stability of your compound under the chosen conditions.
Q3: Is vacuum distillation a better option than column chromatography?
A3: Vacuum distillation is an excellent alternative for purifying thermally sensitive compounds, as it allows for distillation at a lower temperature, reducing the risk of thermal decomposition. If your compound is volatile and the impurities have significantly different boiling points, vacuum distillation can be a more efficient and higher-yielding purification method than chromatography.
Q4: How can I tell if my silica gel is acidic?
A4: For practical purposes in a synthesis lab, it is safest to assume that standard silica gel is acidic enough to cause decomposition of sensitive compounds. You can test the pH of a silica gel slurry in water with a pH meter or pH paper. A pH below 7 indicates acidity.
Data Presentation
| Condition | Potential Instability Issue | Recommended Mitigation Strategy |
| Acidic (e.g., standard silica gel, acidic workup) | Polymerization, alkyne hydration, acetal formation | Neutralize with a mild base (e.g., NaHCO3), use deactivated silica gel for chromatography. |
| Basic (e.g., strong base in workup) | Michael addition, polymerization, aldol condensation | Use a mild base for neutralization, avoid prolonged exposure to basic conditions. |
| Elevated Temperature | Polymerization, decomposition | Use vacuum distillation for purification, avoid excessive heating during reaction workup. |
| Exposure to Air/Oxygen | Oxidation of the aldehyde to a carboxylic acid | Handle and store under an inert atmosphere (N2 or Ar). |
| Exposure to Light | Radical polymerization | Store in an amber vial or protect from light. |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel
Objective: To purify 4-ethyl-hex-2-ynal while minimizing acid-catalyzed degradation on the column.
Materials:
-
Crude 4-ethyl-hex-2-ynal
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (Et3N)
-
Flash chromatography setup (column, pump/bulb, collection tubes)
Procedure:
-
Determine the Eluent System: Using deactivated TLC plates (as described in the Troubleshooting Guide), identify a solvent system that gives your product an Rf of approximately 0.2-0.3.
-
Prepare the Deactivated Slurry: In a beaker, add the required amount of silica gel. Prepare your chosen eluent system and add 1-3% (v/v) of triethylamine. Add this deactivated eluent to the silica gel to form a slurry.
-
Pack the Column: Pour the slurry into the flash column and use pressure to pack the silica bed, ensuring there are no air bubbles or cracks.
-
Load the Sample: Dissolve your crude 4-ethyl-hex-2-ynal in a minimal amount of the deactivated eluent. Carefully load the sample onto the top of the silica bed.
-
Elute the Column: Add more of the deactivated eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC (using deactivated plates).
-
Combine and Concentrate: Combine the pure fractions and concentrate them using a rotary evaporator. Important: To remove residual triethylamine, you can co-evaporate with a solvent like toluene several times.
Protocol 2: Purification by Vacuum Distillation
Objective: To purify 4-ethyl-hex-2-ynal by distillation under reduced pressure to avoid thermal decomposition.
Materials:
-
Crude 4-ethyl-hex-2-ynal
-
Vacuum distillation apparatus (distilling flask, condenser, receiving flask, vacuum adapter)
-
Vacuum pump and pressure gauge
-
Heating mantle and stir plate
-
Stir bar
Procedure:
-
Assemble the Apparatus: Set up the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude 4-ethyl-hex-2-ynal and a stir bar into the distilling flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Turn on the vacuum pump and slowly reduce the pressure in the system. Vigorous stirring is important to prevent bumping.
-
Apply Heat: Once the desired pressure is reached and stable, begin to gently heat the distilling flask with the heating mantle.
-
Collect the Product: The compound will begin to boil and distill at a temperature lower than its atmospheric boiling point. Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Release Vacuum: After the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum.
Visualizations
Diagram 1: Potential Degradation Pathways
Technical Support Center: 4-Ethyl-Hex-2-Ynal Handling and Polymerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the safe handling and prevention of polymerization of 4-ethyl-hex-2-ynal. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.
Troubleshooting Guide: Unexpected Polymerization
Problem: You observe a sudden increase in viscosity, solidification, or the formation of a precipitate in your sample of 4-ethyl-hex-2-ynal. This indicates that polymerization has occurred.
Immediate Actions:
-
Isolate the Material: Safely isolate the container with the polymerized material to prevent any potential pressure buildup.
-
Do Not Heat: Avoid heating the container as this can accelerate the reaction and lead to a dangerous increase in pressure.
-
Ventilate the Area: Ensure the workspace is well-ventilated.
Possible Causes and Solutions:
| Cause | Solution |
| Inhibitor Depletion | The inherent inhibitor in the 4-ethyl-hex-2-ynal may have been consumed over time or removed during purification. Add a suitable inhibitor immediately. See the "Inhibitor Selection and Addition Protocol" section for detailed instructions. |
| Exposure to Heat or Light | Storage at elevated temperatures or exposure to UV light can initiate polymerization. Store the compound in a cool, dark place, preferably in an amber-colored vial or a container wrapped in aluminum foil. |
| Presence of Contaminants | Impurities such as peroxides, strong acids, or bases can act as initiators. Ensure all glassware is scrupulously clean and dry before use. If contamination is suspected, purification followed by the immediate addition of an inhibitor is recommended. |
| Exposure to Air (Oxygen) | While oxygen can inhibit some free-radical polymerizations, it can also lead to the formation of peroxides, which are potent polymerization initiators. It is best to handle and store 4-ethyl-hex-2-ynal under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-ethyl-hex-2-ynal polymerization?
A1: 4-Ethyl-hex-2-ynal is susceptible to polymerization due to the presence of both an aldehyde and an alkyne functional group within a conjugated system. This structure makes it reactive towards both free-radical and anionic polymerization pathways. Polymerization can be initiated by heat, light, or the presence of chemical initiators like peroxides, acids, or bases.
Q2: Which inhibitors are most effective for preventing the polymerization of 4-ethyl-hex-2-ynal?
A2: Phenolic compounds are commonly used as inhibitors for unsaturated aldehydes. Hydroquinone and 4-tert-butylcatechol (TBC) are effective free-radical scavengers that can prevent polymerization. For compounds prone to both radical and anionic polymerization, a combination of inhibitors may be necessary. The choice of inhibitor can also depend on the downstream application and the ease of its removal.
Q3: What are the recommended storage conditions for 4-ethyl-hex-2-ynal?
A3: To ensure the stability of 4-ethyl-hex-2-ynal, it should be stored under the following conditions:
| Parameter | Recommended Condition |
| Temperature | 2-8 °C (refrigerated) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Light | Protected from light (Amber vial or wrapped container) |
| Inhibitor | Presence of a suitable inhibitor (e.g., Hydroquinone at 100-200 ppm) |
Q4: How can I tell if my 4-ethyl-hex-2-ynal is starting to polymerize?
A4: Early signs of polymerization include a slight increase in viscosity, a change in color (yellowing), or the appearance of cloudiness or a precipitate. Regular visual inspection of the stored material is recommended.
Q5: Can I use 4-ethyl-hex-2-ynal that has partially polymerized?
A5: It is not recommended. The presence of oligomers and polymers can significantly affect the reactivity and purity of the monomer, leading to inconsistent and unreliable experimental results. Furthermore, the polymerization process can be exothermic and may accelerate, posing a safety risk.
Experimental Protocols
Inhibitor Selection and Addition Protocol
This protocol outlines the steps for selecting and adding an inhibitor to uninhibited or purified 4-ethyl-hex-2-ynal.
Materials:
-
4-ethyl-hex-2-ynal
-
Selected inhibitor (e.g., Hydroquinone or 4-tert-butylcatechol)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glove box
-
Appropriate glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Inhibitor Selection: Choose an inhibitor based on the experimental requirements. Hydroquinone is a common and effective choice for general-purpose inhibition.
-
Calculate Inhibitor Amount: Calculate the amount of inhibitor needed to achieve the desired concentration (typically 100-200 ppm).
-
Example Calculation for 100 ppm Hydroquinone in 10 g of 4-ethyl-hex-2-ynal: (100 g Hydroquinone / 1,000,000 g solution) * 10 g solution = 0.001 g Hydroquinone (1 mg)
-
-
Inert Atmosphere: Perform the entire procedure under an inert atmosphere to prevent oxidation and peroxide formation.
-
Dissolution: Add the calculated amount of inhibitor to the 4-ethyl-hex-2-ynal.
-
Mixing: Stir the mixture at room temperature until the inhibitor is completely dissolved.
-
Storage: Store the inhibited solution under the recommended conditions (2-8 °C, inert atmosphere, protected from light).
Visualization of Prevention Workflow
The following diagram illustrates the decision-making process for preventing the polymerization of 4-ethyl-hex-2-ynal.
Caption: Workflow for handling and preventing polymerization of 4-ethyl-hex-2-ynal.
Technical Support Center: Characterization of 4-Ethyl-Hex-2-Ynal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-ethyl-hex-2-ynal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of 4-ethyl-hex-2-ynal?
The primary challenges in characterizing 4-ethyl-hex-2-ynal stem from its multifunctional nature, containing a reactive aldehyde, a carbon-carbon triple bond (alkyne), and a chiral center at the 4-position. Key difficulties include:
-
Instability: Like many α,β-unsaturated aldehydes, 4-ethyl-hex-2-ynal can be prone to polymerization, oxidation, and isomerization, especially when exposed to heat, light, or acidic/basic conditions.
-
Synthesis Impurities: The synthesis of ynals can result in side products that are structurally similar to the target compound, making purification challenging. Common impurities may include over-reduction products, isomers, or unreacted starting materials.
-
Complex Spectroscopic Data: The combination of the aldehyde, alkyne, and the ethyl group at a chiral center can lead to complex NMR spectra with overlapping signals, making unambiguous assignment difficult. Mass spectrometry fragmentation can also be complex.
-
Chirality: The presence of a chiral center at the 4-position means the compound can exist as a mixture of enantiomers, which may require specialized chiral chromatography for separation and characterization.
Q2: How can I minimize the degradation of 4-ethyl-hex-2-ynal during storage and sample preparation?
To minimize degradation, it is crucial to handle and store 4-ethyl-hex-2-ynal under inert conditions. Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light. When preparing samples for analysis, use degassed solvents and work quickly to minimize exposure to air and moisture. For NMR sample preparation, using a glovebox or Schlenk line is recommended for air-sensitive samples.[1]
Q3: What are the expected 1H and 13C NMR chemical shifts for 4-ethyl-hex-2-ynal?
While experimental data for this specific compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar α,β-unsaturated ynals. The following table summarizes the predicted chemical shifts.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aldehyde H | 1 | 9.2 - 9.5 | 190 - 195 | The aldehyde proton is highly deshielded. |
| Olefinic H | 3 | 6.0 - 6.5 | 80 - 90 | Coupled to the proton at C4. |
| Alkyne C | 2 | - | 90 - 100 | |
| Chiral C-H | 4 | 2.5 - 3.0 | 35 - 45 | Multiplicity will be complex due to coupling with protons on C3 and the ethyl group. |
| Ethyl CH₂ | 5 | 1.5 - 1.8 | 25 - 30 | Diastereotopic protons may exhibit different chemical shifts and complex splitting. |
| Ethyl CH₃ | 6 | 0.9 - 1.2 | 10 - 15 | |
| Ethyl CH₂ | 7 | 1.5 - 1.8 | 25 - 30 | Diastereotopic protons may exhibit different chemical shifts and complex splitting. |
| Ethyl CH₃ | 8 | 0.9 - 1.2 | 10 - 15 |
Q4: What is the expected fragmentation pattern for 4-ethyl-hex-2-ynal in mass spectrometry?
Upon electron ionization (EI), 4-ethyl-hex-2-ynal (Molecular Weight: 124.18 g/mol ) is expected to produce a molecular ion peak (M+) at m/z 124. Key fragmentation pathways for aldehydes and branched alkanes can be expected.[2][3] The following table summarizes the predicted major fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 124 | [C₈H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₈H₁₁O]⁺ | Loss of H• from the aldehyde |
| 95 | [C₆H₇O]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 67 | [C₄H₃O]⁺ | Cleavage at the C4-C5 bond (loss of C₄H₉•) |
| 57 | [C₄H₉]⁺ | Butyl cation from cleavage at the C4-C5 bond |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Formyl cation or Ethyl cation |
Troubleshooting Guides
NMR Spectroscopy
Problem: Poor resolution and broad peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issues | |
| Solid particles in the sample | Filter the sample through a glass wool plug into the NMR tube.[4] |
| High sample concentration | Dilute the sample. High viscosity can lead to broader lines.[5] |
| Paramagnetic impurities | Treat the sample with a chelating agent or pass it through a short plug of silica gel.[1] |
| Instrumental Issues | |
| Poor shimming | Re-shim the spectrometer. |
| Incorrect temperature | Ensure the sample has equilibrated to the probe temperature. |
| Compound-Specific Issues | |
| Aggregation of the analyte | Try a different solvent or adjust the concentration. |
| Chemical exchange | Consider variable temperature NMR experiments to study dynamic processes. |
Problem: Difficulty in assigning overlapping signals in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Complex Spin Systems | |
| Overlapping multiplets | Acquire the spectrum at a higher magnetic field strength to increase spectral dispersion. |
| Second-order effects | Use spectral simulation software to analyze complex splitting patterns. |
| Need for More Structural Information | |
| Ambiguous correlations | Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.[6][7] |
Mass Spectrometry (GC-MS)
Problem: No molecular ion peak or a very weak molecular ion peak is observed.
| Possible Cause | Troubleshooting Step |
| Compound Instability | |
| Fragmentation is too extensive | Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI). |
| Thermal degradation in the GC inlet | Lower the injector temperature. Ensure the liner is clean and inert. |
| Instrumental Issues | |
| Incorrect MS settings | Optimize the ion source parameters and detector voltage. |
Problem: Presence of unexpected peaks in the mass spectrum ("Ghost Peaks").
| Possible Cause | Troubleshooting Step |
| Contamination | |
| Contaminated syringe | Rinse the syringe with a clean solvent before injection. |
| Contaminated GC inlet | Clean or replace the inlet liner and septum.[8] |
| Column bleed | Condition the column according to the manufacturer's instructions. |
| Contaminated carrier gas | Ensure high-purity carrier gas and check for leaks in the gas lines.[8] |
| Sample Carryover | |
| Residual sample from previous injection | Run a blank solvent injection to check for carryover. Increase the bake-out time at the end of the GC method. |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-ethyl-hex-2-ynal for ¹H NMR or 20-50 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solvent should be dry and free of impurities.[9]
-
Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]
-
Cap the NMR tube securely. For air-sensitive samples, preparation should be done under an inert atmosphere.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for detailed structural elucidation.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of 4-ethyl-hex-2-ynal (e.g., 10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Ensure the solvent is of high purity to avoid co-eluting peaks.
-
-
Instrument Setup and Data Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: Start with a lower temperature (e.g., 200°C) to prevent thermal degradation and optimize as needed.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A starting temperature of 40-60°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight (e.g., 200).
-
-
-
Data Analysis:
-
Identify the peak corresponding to 4-ethyl-hex-2-ynal based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) if available.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of 4-ethyl-hex-2-ynal.
Caption: A logical workflow for troubleshooting common issues in the characterization of 4-ethyl-hex-2-ynal.
References
- 1. organomation.com [organomation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Technical Support Center: Purification of 4-Ethyl-hex-2-ynal
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-ethyl-hex-2-ynal. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from its starting materials.
Synthesis Overview
A common synthetic route to 4-ethyl-hex-2-ynal involves the oxidation of the corresponding primary alcohol, 4-ethyl-hex-2-yn-1-ol. This oxidation can be achieved using various reagents, with Swern and Dess-Martin periodinane (DMP) oxidations being prevalent methods due to their mild reaction conditions.
The primary reaction is as follows:
4-ethyl-hex-2-yn-1-ol → 4-ethyl-hex-2-ynal
The choice of oxidation reagent and reaction conditions will influence the impurity profile of the crude product. Understanding the potential side reactions and byproducts of each method is crucial for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-ethyl-hex-2-ynal?
A1: The impurities largely depend on the synthetic method used.
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Unreacted Starting Material: The most common impurity is the starting alcohol, 4-ethyl-hex-2-yn-1-ol, due to incomplete oxidation.
-
Oxidation Byproducts:
-
Swern Oxidation: Expect byproducts such as dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (if triethylamine is used as the base).[1][2] Dimethyl sulfide has a notoriously strong and unpleasant odor.[1][2]
-
Dess-Martin Oxidation: The main byproduct is 1,2-benziodoxol-3(1H)-one, 1,1,1-triacetoxy-, which can be removed during workup.[3][4] The reaction also produces two equivalents of acetic acid.[4]
-
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, diethyl ether) are also common.
Q2: My crude product has a very strong, unpleasant smell. What is it and how can I get rid of it?
A2: The strong odor is likely due to dimethyl sulfide (DMS), a byproduct of the Swern oxidation.[1][2] While volatile (boiling point 37 °C), it can be pervasive. Rinsing glassware with bleach (sodium hypochlorite) or an oxone solution can oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[2] Careful purification by fractional distillation under vacuum should also effectively remove DMS from your product.
Q3: I am seeing a significant amount of starting alcohol (4-ethyl-hex-2-yn-1-ol) in my post-reaction analysis. What could have gone wrong?
A3: Incomplete conversion of the starting alcohol can be due to several factors:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the alcohol may have been too low.
-
Reaction Temperature: For Swern oxidations, maintaining a very low temperature (typically below -60 °C) is critical for the stability of the active oxidizing species.[5][6] If the temperature rises prematurely, the reagent can decompose.
-
Moisture: The presence of water can quench the oxidizing reagents, especially in the case of Swern oxidation. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: How can I best separate 4-ethyl-hex-2-ynal from the unreacted starting alcohol?
A4: Both fractional distillation under reduced pressure and flash column chromatography are effective methods.
-
Fractional Distillation: There is a difference in the boiling points of the alcohol and the aldehyde, which should allow for separation. Performing the distillation under vacuum is crucial to prevent decomposition of the unsaturated aldehyde at high temperatures.
-
Flash Column Chromatography: The aldehyde is more polar than a corresponding hydrocarbon but generally less polar than the alcohol. This difference in polarity allows for good separation on silica gel. A solvent system with a gradient of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration) should provide a clean separation.
Troubleshooting Guides
Purification by Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product decomposition (darkening of the liquid, polymerization) | Boiling point is too high at the current pressure, leading to thermal degradation. | * Improve the vacuum to lower the boiling point. Ensure all joints are well-sealed with appropriate grease.[7] * Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. * Consider a short-path distillation apparatus for smaller quantities to minimize the time the compound spends at high temperatures.[7] |
| Poor separation of product and starting material | Insufficient difference in boiling points at the distillation pressure. Inefficient distillation column. | * Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. * Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases. * If the boiling points are very close, column chromatography may be a more suitable purification method. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | * Always use fresh boiling chips or a magnetic stir bar.[7] Bumping can be particularly hazardous under vacuum. |
Purification by Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation (co-elution of product and starting material) | Inappropriate solvent system (mobile phase). | * Optimize the solvent system using TLC first. Aim for an Rf value of ~0.3 for the desired product.[8] * Use a less polar solvent system to increase the retention of both compounds on the silica gel, which may improve separation. * Employ a shallow gradient of the polar solvent (e.g., 0-10% ethyl acetate in hexanes) to improve resolution. |
| Product streaking or tailing on the column | The compound may be too polar for the chosen solvent system. The column may be overloaded. Acidic silica gel interacting with the compound. | * Increase the polarity of the mobile phase. * Ensure the amount of crude material is appropriate for the column size (typically 1-10% of the silica gel weight). * If the compound is acid-sensitive, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (~1%) to the eluent. |
| Product is not eluting from the column | The solvent system is not polar enough. | * Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[9] |
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Ethyl-hex-2-ynal | C₈H₁₂O | 124.18 | Not available |
| 4-Ethyl-hex-2-yn-1-ol | C₈H₁₄O | 126.20 | Not available |
| 3-Ethyl-1-pentyne (potential precursor) | C₇H₁₂ | 96.17 | 99-100 |
| Propynal (potential precursor) | C₃H₂O | 54.05 | 56 |
Experimental Protocols
Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are lightly greased.
-
Sample Preparation: Place the crude 4-ethyl-hex-2-ynal in the distillation flask with a magnetic stir bar or boiling chips.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. Monitor the purity of the fractions by TLC or GC. The lower boiling impurities (e.g., residual solvents, dimethyl sulfide) will distill first, followed by the product, and then the higher-boiling starting alcohol.
Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 2% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing 4-ethyl-hex-2-ynal and remove the solvent using a rotary evaporator.
Visualization
Caption: Troubleshooting workflow for the purification of 4-ethyl-hex-2-ynal.
References
- 1. byjus.com [byjus.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 4-Ethylhex-2-enal | C8H14O | CID 90074422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 4-ethyl-hex-2-ynal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts in the spectrum of 4-ethyl-hex-2-ynal.
Troubleshooting Guide: Unexpected ¹H NMR Shifts
This guide is designed to help you identify and resolve common issues leading to unexpected chemical shifts in the ¹H NMR spectrum of 4-ethyl-hex-2-ynal.
Question: Why does the chemical shift of the aldehydic proton appear at an unusual position?
Answer:
The aldehydic proton of 4-ethyl-hex-2-ynal is expected to appear in the range of 9.5-10.5 ppm. Deviations from this range can be attributed to several factors:
-
Solvent Effects: The polarity of the solvent can significantly influence the chemical shift of the aldehydic proton. Aromatic solvents like benzene-d₆ can cause upfield shifts due to anisotropic effects, while hydrogen-bonding solvents may lead to downfield shifts.
-
Concentration: At high concentrations, intermolecular interactions, such as dimer formation or aggregation, can alter the electronic environment of the aldehyde proton, leading to shifts in its resonance. It is advisable to run spectra at different concentrations to assess this effect.
-
Temperature: Temperature can affect conformational equilibria and intermolecular interactions. Acquiring spectra at different temperatures can help determine if the shift is due to a dynamic process.[1][2]
-
Presence of Impurities: Acidic or basic impurities can interact with the aldehyde group, causing significant shifts. Ensure your sample is pure by using other analytical techniques like chromatography.
Question: The signals for the protons on the ethyl group are not where I expected them. What could be the cause?
Answer:
The ethyl group protons should appear as a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group. Unexpected shifts can arise from:
-
Conformational Restriction: The ethyl group's rotation might be hindered due to steric interactions with the rest of the molecule. This can lead to the methylene protons becoming diastereotopic, resulting in more complex splitting patterns and shifts than a simple quartet.
-
Solvent-Induced Shifts: As with the aldehydic proton, the solvent can induce shifts in the signals of the alkyl chain. Rerunning the spectrum in a different solvent can help confirm this.
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Incorrect Referencing: Ensure that the spectrum is correctly referenced. The residual solvent peak should be calibrated to its known chemical shift.[3][4] For example, the residual peak for CDCl₃ should be at 7.26 ppm.
Question: The proton at the C4 position shows an unexpected multiplicity or chemical shift. Why?
Answer:
The proton at the C4 position is a methine proton and is expected to be a multiplet due to coupling with the neighboring methylene protons of the ethyl group and the methylene protons at C5.
-
Overlapping Signals: The multiplet for the C4 proton might be overlapping with other signals in the aliphatic region, making it difficult to interpret. Higher field NMR instruments can improve resolution.
-
Long-Range Coupling: While less common for protons separated by more than three bonds, long-range coupling through the alkyne system is possible and could further complicate the multiplicity of this signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for 4-ethyl-hex-2-ynal?
A1: Based on predictive models and typical chemical shift ranges, the following are the expected ¹H NMR chemical shifts for 4-ethyl-hex-2-ynal. Note that these are approximate values and can be influenced by experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (Aldehyde) | 9.5 - 10.5 | Singlet |
| H4 (Methine) | 2.5 - 3.0 | Multiplet |
| H5 (Methylene) | 1.5 - 1.8 | Multiplet |
| H6 (Methyl) | 0.9 - 1.1 | Triplet |
| Ethyl-CH₂ | 1.6 - 1.9 | Quartet |
| Ethyl-CH₃ | 0.9 - 1.2 | Triplet |
Q2: Can long-range coupling be observed in the ¹H NMR spectrum of 4-ethyl-hex-2-ynal?
A2: Yes, long-range coupling across the carbon-carbon triple bond is possible.[5] This can lead to small coupling constants (typically 2-3 Hz) between protons that are more than three bonds apart. For instance, the aldehydic proton might show a very small coupling to the protons at the C4 position.
Q3: How does the anisotropy of the alkyne and aldehyde groups affect the spectrum?
A3: The π-systems of the alkyne and aldehyde groups create regions of magnetic shielding and deshielding.[6][7] The aldehydic proton is strongly deshielded and appears far downfield.[8] The triple bond of the alkyne generates a magnetic field that shields the protons attached to it, causing them to appear at a higher field (lower ppm) than vinylic protons.[9][10]
Q4: What is a standard protocol for acquiring a ¹H NMR spectrum of this compound?
A4: A standard protocol would involve dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is then acquired on a spectrometer (e.g., 400 MHz or higher) using a standard pulse sequence. It is crucial to ensure proper shimming of the magnetic field to obtain sharp peaks and good resolution.
Experimental Protocols
Standard ¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of purified 4-ethyl-hex-2-ynal.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for ¹H observation.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR shifts.
Caption: Troubleshooting flowchart for unexpected NMR shifts.
References
- 1. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 2. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. CASCADE [nova.chem.colostate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 9. PROSPRE [prospre.ca]
- 10. google.com [google.com]
Technical Support Center: Degradation Pathways of 4-Ethyl-Hex-2-Ynal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-ethyl-hex-2-ynal.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in 4-ethyl-hex-2-ynal that are susceptible to degradation?
A1: 4-Ethyl-hex-2-ynal possesses two primary reactive sites: the α,β-unsaturated aldehyde functionality and the internal carbon-carbon triple bond (alkyne). The aldehyde group is susceptible to oxidation and reduction. The conjugated system, including the double bond character of the alkyne in conjugation with the carbonyl group, makes the β-carbon electrophilic and prone to nucleophilic attack (a conjugate or Michael addition). The alkyne can also undergo hydration, oxidation, and reduction reactions.
Q2: What are the likely initial degradation products of 4-ethyl-hex-2-ynal under oxidative conditions?
A2: Under mild oxidative conditions, the aldehyde group is expected to be oxidized to a carboxylic acid, forming 4-ethyl-hex-2-ynoic acid. Stronger oxidizing agents, such as ozone or potassium permanganate, can lead to the cleavage of the carbon-carbon triple bond, resulting in the formation of two carboxylic acids: 2-ethylbutanoic acid and glyoxylic acid, which may be further oxidized to oxalic acid and ultimately carbon dioxide.[1][2][3][4]
Q3: Can 4-ethyl-hex-2-ynal undergo reduction? What are the expected products?
A3: Yes, 4-ethyl-hex-2-ynal can be reduced. The specific products will depend on the reducing agent and reaction conditions.
-
Selective aldehyde reduction: Using a mild reducing agent like sodium borohydride (NaBH₄) will likely reduce the aldehyde to a primary alcohol, yielding 4-ethyl-hex-2-yn-1-ol.
-
Alkyne reduction: Catalytic hydrogenation can reduce the alkyne. Using a poisoned catalyst, such as Lindlar's catalyst, will result in a partial reduction to the corresponding (Z)-alkene, (Z)-4-ethyl-hex-2-enal. A stronger reducing agent like sodium in liquid ammonia (a dissolving metal reduction) would produce the (E)-alkene, (E)-4-ethyl-hex-2-enal.[5][6][7]
-
Complete reduction: Using a strong reducing agent like hydrogen gas with a palladium catalyst (H₂/Pd) will likely reduce both the alkyne and the aldehyde, ultimately yielding 4-ethyl-hexan-1-ol.[5]
Q4: Is hydration a possible degradation pathway for 4-ethyl-hex-2-ynal?
A4: Yes, hydration of the alkyne is a potential degradation pathway, typically catalyzed by acid and a mercury(II) salt.[8][9][10][11] For an internal alkyne like in 4-ethyl-hex-2-ynal, hydration is not regioselective and can lead to the formation of two different ketone products after tautomerization of the initial enol intermediates. The expected products would be 4-ethyl-hex-3-on-2-al and 4-ethyl-hex-2-on-3-al.
Troubleshooting Guides
Problem 1: My degradation study is producing a complex mixture of products that is difficult to analyze.
-
Possible Cause: The reaction conditions (e.g., temperature, pH, choice of reagent) may be too harsh, leading to multiple, competing degradation pathways occurring simultaneously. Both the aldehyde and the alkyne are reacting.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Start with milder conditions. For example, if you are studying oxidation, use a selective oxidant for the aldehyde first before attempting to cleave the alkyne.
-
Control pH: The stability of both the starting material and the degradation products can be highly pH-dependent. Buffer your reaction medium and study degradation at different pH values.
-
Use Selective Reagents: Employ reagents known for their selectivity towards either aldehydes or alkynes to probe one degradation pathway at a time.
-
Time-Course Analysis: Analyze samples at multiple time points to identify initial products before they degrade further.
-
Problem 2: I am observing unexpected rearrangement products in my experiment.
-
Possible Cause: Under certain conditions, particularly in the presence of base, α,β-unsaturated aldehydes can undergo rearrangements.[12] For instance, a Michael addition of hydroxide could lead to intermediates that facilitate isomerization or other rearrangements.
-
Troubleshooting Steps:
-
Review the Mechanism: Consider the possibility of base-catalyzed rearrangements and look for literature on similar compounds.
-
Characterize Isomers: Use analytical techniques such as 2D NMR spectroscopy to fully characterize the structure of the unexpected products.
-
Vary the Catalyst/Base: If a base is suspected to be the cause, try running the reaction in the absence of a base or using a non-nucleophilic base to see if the rearrangement is suppressed.
-
Problem 3: The material balance in my quantitative analysis is poor.
-
Possible Cause: Some degradation products may be volatile or may not be detectable by the analytical method being used. For example, oxidative cleavage could produce small, volatile molecules like CO₂.
-
Troubleshooting Steps:
-
Use Multiple Analytical Techniques: Complement your primary analytical method (e.g., HPLC) with another technique like GC-MS to detect more volatile compounds.
-
Derivatization: For compounds that are difficult to detect, consider a derivatization step to make them more amenable to your analytical method. For aldehydes and ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be effective.
-
Headspace Analysis: If volatile products are suspected, perform headspace analysis of your reaction mixture using GC-MS.
-
Proposed Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of 4-ethyl-hex-2-ynal based on the known reactivity of its functional groups.
Caption: Proposed oxidative degradation pathways of 4-ethyl-hex-2-ynal.
Caption: Proposed reductive degradation pathways of 4-ethyl-hex-2-ynal.
Caption: Proposed hydration pathway of 4-ethyl-hex-2-ynal.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Degradation of 4-Ethyl-Hex-2-Ynal
-
Preparation of Stock Solution: Prepare a stock solution of 4-ethyl-hex-2-ynal of known concentration in a suitable solvent (e.g., acetonitrile, methanol).
-
Reaction Setup: In a reaction vessel, combine the appropriate buffer or solvent and any catalysts or degrading reagents. Allow the mixture to equilibrate to the desired temperature.
-
Initiation of Reaction: Add a known volume of the 4-ethyl-hex-2-ynal stock solution to the reaction vessel to initiate the degradation study.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further degradation. This can be achieved by rapid cooling, pH adjustment, or addition of a specific quenching agent.
-
Sample Preparation: Prepare the quenched sample for analysis. This may involve dilution, extraction, or derivatization.
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC-UV, HPLC-MS, or GC-MS, to quantify the remaining 4-ethyl-hex-2-ynal and identify and quantify the degradation products.
Quantitative Data Summary
The following tables provide an illustrative example of the type of quantitative data that should be collected during a degradation study of 4-ethyl-hex-2-ynal.
Table 1: Hypothetical Degradation of 4-Ethyl-Hex-2-Ynal under Mild Oxidative Conditions
| Time (hours) | Concentration of 4-ethyl-hex-2-ynal (µM) | Concentration of 4-ethyl-hex-2-ynoic acid (µM) |
| 0 | 100 | 0 |
| 1 | 85 | 14 |
| 2 | 72 | 27 |
| 4 | 51 | 48 |
| 8 | 28 | 71 |
| 24 | 5 | 94 |
Table 2: Hypothetical Product Distribution in the Reduction of 4-Ethyl-Hex-2-Ynal with Different Reducing Agents
| Reducing Agent | % 4-ethyl-hex-2-yn-1-ol | % (Z)-4-ethyl-hex-2-enal | % (E)-4-ethyl-hex-2-enal | % 4-ethyl-hexan-1-ol |
| NaBH₄ | 95 | <1 | <1 | <1 |
| H₂, Lindlar's catalyst | 5 | 90 | 2 | <1 |
| Na, NH₃ | 4 | 3 | 92 | <1 |
| H₂, Pd/C | <1 | <1 | <1 | 98 |
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.12 Reduction of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 11. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Safe Handling and Storage of 4-ethyl-hex-2-ynal
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the primary hazards associated with 4-ethyl-hex-2-ynal?
A1: Based on analogous compounds, 4-ethyl-hex-2-ynal is likely to be a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is expected to be a skin, eye, and respiratory tract irritant and may cause skin sensitization upon repeated exposure.[1][2]
Q2: What personal protective equipment (PPE) should I wear when handling 4-ethyl-hex-2-ynal?
A2: A comprehensive PPE ensemble is crucial. This includes:
-
Eye/Face Protection: Chemical splash goggles and a face shield.[3][4][5]
-
Skin Protection: A flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene are generally recommended for organic chemicals), and closed-toe shoes.[3][5][6]
-
Respiratory Protection: All handling of 4-ethyl-hex-2-ynal should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][7] If there is a potential for exposure above established limits, a respirator may be necessary.[5][7]
Q3: I spilled a small amount of 4-ethyl-hex-2-ynal on my lab bench. How should I clean it up?
A3: For a small spill, first ensure the area is well-ventilated and there are no ignition sources nearby.[8][9] Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area with soap and water. Do not allow the spilled material to enter drains.[2]
Q4: What are the appropriate storage conditions for 4-ethyl-hex-2-ynal?
A4: Store 4-ethyl-hex-2-ynal in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[8] Due to the alkyne functionality, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential reactions with air or moisture.[10][11]
Q5: How should I dispose of waste 4-ethyl-hex-2-ynal?
A5: Waste 4-ethyl-hex-2-ynal and any contaminated materials must be disposed of as hazardous waste.[12][13] Do not pour it down the drain.[6][13] Collect the waste in a clearly labeled, sealed container and follow your institution's and local regulations for hazardous chemical waste disposal.[13]
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for compounds structurally related to 4-ethyl-hex-2-ynal. This information should be used as a conservative guide in the absence of specific data.
| Property | 2-Ethylhex-2-enal | 2-Ethylhexanol |
| Molecular Formula | C₈H₁₄O | C₈H₁₈O |
| Boiling Point | 162 - 165 °C | 183 - 185 °C |
| Flash Point | 50 °C | 73 °C |
| Hazards | Harmful (swallowed, skin contact), Skin/Eye Irritant, Skin Sensitizer[1][2] | Combustible Liquid, Harmful (inhaled), Skin/Eye Irritant, Respiratory Irritant |
Experimental Protocols
Protocol for Safe Handling of 4-ethyl-hex-2-ynal
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE: chemical splash goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves.
-
Prepare a spill kit with appropriate absorbent material.
-
Have a container ready for hazardous waste.
-
-
Handling:
-
Conduct all manipulations of 4-ethyl-hex-2-ynal inside the chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Ensure there are no ignition sources (e.g., hot plates, open flames) in the vicinity.[8][9]
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visualizations
Caption: Workflow for the safe handling of 4-ethyl-hex-2-ynal.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. objects.eanixter.com [objects.eanixter.com]
- 3. cdc.gov [cdc.gov]
- 4. epa.gov [epa.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemical.kao.com [chemical.kao.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. shell.com [shell.com]
- 12. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
impact of impurities on the reactivity of 4-ethyl-hex-2-ynal
Welcome to the technical support center for 4-ethyl-hex-2-ynal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 4-ethyl-hex-2-ynal, and how can they affect my reaction?
A1: The most common impurities in 4-ethyl-hex-2-ynal often stem from its synthesis, typically via the Meyer-Schuster rearrangement of the corresponding propargyl alcohol.[1][2][3][4] Potential impurities include:
-
Residual Propargyl Alcohol: The starting material for the synthesis may not have fully reacted. This alcohol can compete with other nucleophiles in your reaction or alter the polarity of the reaction medium.
-
Residual Acid or Base Catalysts: Strong acids or bases used to catalyze the rearrangement can remain in the final product. These can neutralize your reagents, catalyze unwanted side reactions, or degrade sensitive materials.
-
Transition Metal Catalysts: Modern syntheses often employ catalysts based on gold, palladium, or ruthenium.[2][5][6] Residual metals can be catalytically active in subsequent steps, leading to unexpected side products.[7]
-
Water: Water can act as a nucleophile, leading to the formation of a hydrate at the aldehyde, or participate in side reactions.[8][9][10]
-
Solvent Residues: Solvents from the synthesis or purification process may be present and can affect reaction kinetics and solubility.
Q2: My reaction with 4-ethyl-hex-2-ynal is giving a mixture of 1,2- and 1,4-addition products. How can I control the selectivity?
A2: 4-Ethyl-hex-2-ynal, an α,β-unsaturated ynal, has two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the alkyne (C3). Nucleophilic attack can occur at either site, leading to 1,2- or 1,4-conjugate addition, respectively.[11][12][13][14] The selectivity is influenced by the nature of the nucleophile and the reaction conditions.
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition at the harder electrophilic carbonyl carbon. "Soft" nucleophiles (e.g., cuprates, thiols, amines) generally favor 1,4-conjugate addition.[12]
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can favor the thermodynamically more stable 1,4-addition product.
Q3: I am observing the formation of an unexpected α,β-unsaturated ketone instead of my desired ynal product. What could be the cause?
A3: This is likely due to a competing Rupe rearrangement, especially if you are synthesizing the ynal from a tertiary propargyl alcohol under strong acidic conditions.[15] The Rupe rearrangement produces an α,β-unsaturated ketone, which can be an isomeric impurity. To avoid this, it is recommended to use milder, modern catalytic methods for the Meyer-Schuster rearrangement.[1][15]
Troubleshooting Guides
Problem 1: Low Yield in a Nucleophilic Addition Reaction
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not go to completion; starting material remains. | Impurity: Residual acid/base from ynal synthesis is neutralizing the nucleophile. | Purification: Purify the 4-ethyl-hex-2-ynal via column chromatography or distillation before use. Stoichiometry Adjustment: Add a slight excess of the nucleophile to compensate for the impurity. |
| Impurity: Presence of water in the reaction. | Drying: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a significant amount of black precipitate. | Impurity: Residual palladium catalyst from ynal synthesis is causing decomposition.[7] | Purification: Remove residual metal catalysts by passing a solution of the ynal through a plug of silica gel or activated carbon. |
Problem 2: Formation of Multiple Unidentified Byproducts
| Symptom | Possible Cause | Recommended Solution |
| Complex mixture of products observed by TLC or GC-MS. | Impurity: Residual propargyl alcohol is reacting with the reagents. | Purification: Purify the 4-ethyl-hex-2-ynal to remove the starting alcohol. Characterization: Obtain a reference sample of the propargyl alcohol to help identify byproducts. |
| Side Reaction: Polymerization of the ynal. | Reaction Conditions: Lower the reaction temperature and concentration. Consider using a radical inhibitor if a free-radical pathway is suspected. | |
| Side Reaction: Aldol condensation if the reaction conditions are basic and the nucleophile is an enolate.[16] | Reaction Conditions: Use a non-nucleophilic base or pre-form the nucleophile before adding the ynal. |
Experimental Protocols
Protocol 1: Purification of 4-Ethyl-Hex-2-Ynal by Flash Column Chromatography
This protocol is designed to remove non-volatile impurities such as residual catalysts and starting materials.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude 4-ethyl-hex-2-ynal in a minimal amount of the non-polar eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar ynal should elute before more polar impurities like the starting alcohol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for 1,4-Conjugate Addition of a Thiol to 4-Ethyl-Hex-2-Ynal
This protocol favors the 1,4-addition product.
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under a nitrogen or argon atmosphere.
-
Reagent Addition: Dissolve the purified 4-ethyl-hex-2-ynal (1 equivalent) in a dry, aprotic solvent (e.g., THF or dichloromethane).
-
Nucleophile Addition: Add the thiol (1.1 equivalents) to the solution.
-
Base Catalyst: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU) to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 13. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 14. m.youtube.com [m.youtube.com]
- 15. digibuo.uniovi.es [digibuo.uniovi.es]
- 16. Aldol reaction - Wikipedia [en.wikipedia.org]
refining the work-up procedure for 4-ethyl-hex-2-ynal synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the work-up procedure for the synthesis of 4-ethyl-hex-2-ynal. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-ethyl-hex-2-ynal that influence the work-up procedure?
A1: The choice of synthetic route will dictate the potential impurities and byproducts, thus influencing the work-up strategy. Two common routes are:
-
Oxidation of the corresponding propargyl alcohol (4-ethyl-hex-2-yn-1-ol): This is a widely used method. The work-up will primarily focus on removing the oxidant and any over-oxidized products.[1][2]
-
Addition of an organometallic reagent to an appropriate electrophile: For instance, the reaction of a Grignard reagent with a protected propynal derivative. The work-up for these reactions involves quenching the organometallic reagent and removing the resulting salts.[3][4][5][6]
Q2: How can I effectively remove unreacted starting materials and byproducts from my crude 4-ethyl-hex-2-ynal?
A2: A combination of techniques is typically employed:
-
Aqueous Washes: Washing the organic layer with water or brine can remove water-soluble impurities.
-
Acid/Base Washes: If the reaction involves acidic or basic reagents or byproducts, washing with a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) can help remove them.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from other organic compounds by forming a solid bisulfite adduct, which can then be filtered off and the aldehyde regenerated.[7][8][9][10][11][12]
-
Chromatography: Column chromatography is a powerful tool for separating the desired product from impurities with different polarities.
-
Distillation: If the product is volatile and thermally stable, distillation can be an effective final purification step.
Q3: My final product is a yellow oil, but the literature reports it as colorless. What could be the cause?
A3: A yellow coloration can indicate the presence of impurities. Potential causes include:
-
Residual Oxidizing Agent: If an oxidation reaction was performed, residual oxidant or its byproducts can cause coloration.
-
Aldol Condensation Products: α,β-unsaturated aldehydes can be prone to self-condensation, especially in the presence of acid or base, leading to colored polymeric byproducts.
-
Decomposition: The product may be unstable under certain conditions (e.g., prolonged exposure to air, light, or elevated temperatures), leading to the formation of colored degradation products.
Troubleshooting Guide
Issue 1: Emulsion Formation During Extraction
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during liquid-liquid extraction, making separation difficult.[13][14][15][16]
Possible Causes:
-
Presence of surfactant-like molecules.
-
High concentration of salts.
-
Vigorous shaking of the separatory funnel.
Solutions:
| Solution | Description | Pros | Cons |
| Gentle Inversion | Instead of vigorous shaking, gently invert the separatory funnel multiple times. | Minimizes mechanical stress that leads to emulsions. | May require more inversions for efficient extraction. |
| Addition of Brine | Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. | Increases the ionic strength of the aqueous phase, helping to break the emulsion. | May not be effective for all types of emulsions. |
| Filtration through Celite® | Filter the entire emulsified mixture through a pad of Celite®.[13] | Physically breaks up the emulsion by passing it through a porous medium. | Can be time-consuming and may lead to some product loss on the filter aid. |
| Centrifugation | If available, centrifuging the mixture can help to separate the layers. | Effective for persistent emulsions. | Requires access to a centrifuge capable of holding the separatory funnel or appropriate centrifuge tubes. |
Experimental Protocol: Breaking an Emulsion with Brine
-
Allow the separatory funnel to stand undisturbed for 10-15 minutes to see if any separation occurs naturally.
-
If the emulsion persists, add a volume of saturated NaCl solution (brine) equal to approximately 10-20% of the aqueous layer volume.
-
Gently swirl the separatory funnel. Do not shake vigorously.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation is still slow, a small amount of the organic solvent used for extraction can be added to help break the emulsion.
Issue 2: Low Yield of 4-ethyl-hex-2-ynal After Work-up
Symptom: The isolated yield of the desired product is significantly lower than expected.
Possible Causes:
-
Incomplete reaction.
-
Loss of product during aqueous washes due to some water solubility.
-
Decomposition of the product during work-up.
-
Inefficient extraction.
Solutions:
| Solution | Description | Pros | Cons |
| Back-Extraction | Extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | Simple and can significantly improve yield if the product has some water solubility. | Increases the total volume of organic solvent to be evaporated. |
| Minimize Aqueous Contact Time | Perform aqueous washes quickly and avoid prolonged contact between the organic layer and the aqueous phase. | Reduces the chance of product decomposition, especially if it is sensitive to acid or base. | May not be sufficient to remove all water-soluble impurities. |
| Purification via Bisulfite Adduct | Form the bisulfite adduct to selectively isolate the aldehyde, then regenerate it.[7][8][9][10][11] | Highly selective for aldehydes and can provide a very pure product. | Involves an extra two steps (formation and cleavage) and may not be suitable for sterically hindered aldehydes. |
Experimental Protocol: Purification via Sodium Bisulfite Adduct Formation and Regeneration
A. Adduct Formation
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Add the NaHSO₃ solution to the organic solution of the crude product and stir vigorously for 1-2 hours at room temperature.
-
The white precipitate of the bisulfite adduct will form.
-
Collect the solid by vacuum filtration and wash it with the organic solvent to remove non-aldehydic impurities.
B. Aldehyde Regeneration (Aqueous Method)
-
Suspend the filtered bisulfite adduct in water.
-
Add a saturated solution of sodium carbonate (Na₂CO₃) or 10% sodium hydroxide (NaOH) dropwise with stirring until the solution becomes basic (pH > 8).
-
The adduct will decompose, regenerating the aldehyde.
-
Extract the liberated aldehyde with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
C. Aldehyde Regeneration (Nonaqueous Method) [7][8][9][10]
-
Suspend the dried bisulfite adduct in acetonitrile.
-
Add chlorotrimethylsilane (TMS-Cl) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the aldehyde is fully regenerated.
-
Filter the reaction mixture to remove the precipitated salts.
-
Remove the solvent under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: General work-up and purification workflow for 4-ethyl-hex-2-ynal.
Caption: Troubleshooting flowchart for emulsion formation during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimization of Catalyst Loading for 4-Ethyl-Hex-2-ynal Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for 4-ethyl-hex-2-ynal reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective hydrogenation of 4-ethyl-hex-2-ynal?
The primary challenge in the hydrogenation of α,β-unsaturated alkyne aldehydes like 4-ethyl-hex-2-ynal is achieving high selectivity towards the desired product. The molecule contains two reactive sites: a carbon-carbon triple bond (alkyne) and a carbon-oxygen double bond (aldehyde). The goal is typically the selective hydrogenation of the alkyne to a cis-alkene, yielding (Z)-4-ethyl-hex-2-enal, or the complete hydrogenation of the alkyne to an alkane while preserving the aldehyde, yielding 4-ethyl-hexanal, or the selective reduction of the aldehyde to an alcohol. Common challenges include over-hydrogenation to the fully saturated alkane, polymerization, and catalyst deactivation.[1][2]
Q2: How does catalyst loading impact the reaction outcome?
Catalyst loading is a critical parameter that significantly influences conversion rates and product selectivity.[3]
-
Insufficient Loading: Low catalyst loading can lead to slow or incomplete reactions, resulting in low conversion of the starting material.[3]
-
Excessive Loading: High catalyst loading can increase the rate of reaction but may also promote undesirable side reactions, such as over-hydrogenation or polymerization, leading to a decrease in selectivity for the desired product.[3] Finding the optimal catalyst loading is essential to balance high conversion with high selectivity.
Q3: What are the most common catalysts used for the selective hydrogenation of α,β-unsaturated aldehydes?
The choice of catalyst is crucial for controlling the selectivity of the hydrogenation reaction.
-
Monometallic Catalysts: Platinum (Pt), palladium (Pd), rhodium (Rh), ruthenium (Ru), and nickel (Ni) are commonly used. Iridium (Ir) and osmium (Os) have shown higher selectivity towards unsaturated alcohols, but the toxicity of osmium oxides limits its large-scale application.[1]
-
Bimetallic Catalysts: These catalysts, often a combination of a noble metal with a promoter like tin (Sn), cobalt (Co), zinc (Zn), or iron (Fe), can significantly enhance selectivity towards the desired unsaturated alcohol.[1] The promoter can modify the electronic properties of the active metal, favoring the adsorption of the C=O group over the C=C group.[1]
-
Poisoned Catalysts: For selective hydrogenation of the alkyne to a cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is often employed.[4][5] This deactivates the catalyst just enough to prevent the further reduction of the alkene to an alkane.[5]
Q4: What are the typical signs of catalyst deactivation, and how can it be prevented?
Catalyst deactivation is a common issue in hydrogenation reactions and can manifest as a decrease in reaction rate or a change in product selectivity over time. The main causes include:
-
Sintering: Agglomeration of metal particles on the support, leading to a loss of active surface area.
-
Leaching: Dissolution of the active metal or support into the reaction medium.[6]
-
Poisoning: Strong adsorption of reactants, products, or impurities onto the active sites, blocking them for catalysis.[6]
-
Fouling: Deposition of carbonaceous materials or polymers on the catalyst surface.[6]
To mitigate deactivation, consider the following:
-
Use high-purity reactants and solvents.
-
Optimize reaction conditions (temperature, pressure) to minimize side reactions that lead to fouling.
-
Choose a robust catalyst support that is stable under the reaction conditions.
-
Consider catalyst regeneration procedures if applicable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of 4-ethyl-hex-2-ynal | Insufficient catalyst loading.[3] | Increase the catalyst loading incrementally and monitor the reaction progress. |
| Low hydrogen pressure or temperature. | Increase the hydrogen pressure and/or temperature within the recommended range for the catalyst. | |
| Catalyst deactivation.[6] | Use fresh catalyst. If deactivation is rapid, investigate potential poisons in the starting material or solvent. | |
| Low selectivity to the desired product (e.g., over-hydrogenation to 4-ethyl-hexanal or the corresponding alcohol) | Catalyst loading is too high.[3] | Decrease the catalyst loading. |
| Inappropriate catalyst choice. | For selective alkyne to cis-alkene hydrogenation, use a poisoned catalyst like Lindlar's catalyst.[4][5] For selective C=O bond hydrogenation, consider a bimetallic catalyst.[1] | |
| High hydrogen pressure or temperature. | Reduce the hydrogen pressure and/or temperature. | |
| Formation of polymeric byproducts | High reaction temperature. | Lower the reaction temperature. |
| High concentration of the starting material. | Dilute the reaction mixture with a suitable solvent. | |
| Inconsistent results between batches | Variations in catalyst preparation.[3] | Ensure a standardized and reproducible catalyst preparation protocol. |
| Purity of starting materials and solvents. | Use reactants and solvents of consistent high purity. |
Experimental Protocols
General Procedure for Catalyst Screening and Optimization
-
Catalyst Preparation: Prepare a series of catalysts with varying metal loadings (e.g., 0.5%, 1%, 2%, 5% by weight) on a suitable support (e.g., activated carbon, alumina, silica).[3] For bimetallic catalysts, vary the ratio of the two metals.
-
Reactor Setup: The reaction can be carried out in a batch reactor (e.g., a Parr autoclave) or a continuous flow reactor (e.g., a fixed-bed reactor).[3]
-
Reaction Execution:
-
Charge the reactor with the 4-ethyl-hex-2-ynal, a suitable solvent (e.g., ethanol, hexane, toluene), and the catalyst.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) and then with hydrogen.
-
Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature.
-
Stir the reaction mixture vigorously to ensure good mass transfer. .
-
-
Monitoring and Analysis:
-
Take samples at regular intervals and analyze them using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the selectivity to different products.
-
Identify the products by GC-MS or NMR.
-
-
Optimization: Systematically vary the catalyst loading, temperature, pressure, and solvent to find the optimal conditions for the desired transformation.
Visualizations
References
- 1. research.tue.nl [research.tue.nl]
- 2. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 3. interesjournals.org [interesjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-ethyl-hex-2-ynal: A Traditional vs. Modern Approach
In the landscape of fine chemical and pharmaceutical synthesis, the development of efficient and sustainable methods for the production of key intermediates is of paramount importance. 4-ethyl-hex-2-ynal, a functionalized α,β-unsaturated ynal, represents a valuable building block for the construction of more complex molecular architectures. This guide provides a comparative analysis of a traditional two-step synthetic approach to 4-ethyl-hex-2-ynal with a more modern, greener alternative, offering researchers and drug development professionals insights into the respective advantages and limitations of each methodology.
Traditional Synthetic Route: Grignard Reaction Followed by Oxidation
A classic and widely employed strategy for the synthesis of α,β-unsaturated ynals involves a two-step sequence: the formation of a propargyl alcohol intermediate via a Grignard reaction, followed by its oxidation to the desired ynal.
Comparative Analysis of the Biological Activity of 4-Ethyl-hex-2-ynal and Structurally Related Compounds
A guide for researchers and drug development professionals on the potential bioactivity of an α,β-unsaturated ynal, drawing comparisons with analogous compounds and outlining key experimental methodologies.
Introduction
4-Ethyl-hex-2-ynal is an α,β-unsaturated aldehyde with a core structure that suggests potential for significant biological activity. The presence of a conjugated system, including a carbon-carbon triple bond (alkyne) and an aldehyde group, renders the molecule susceptible to nucleophilic attack, a mechanism that underpins the activity of many bioactive compounds. This guide provides a comparative analysis of the predicted biological activity of 4-ethyl-hex-2-ynal against structurally similar compounds, supported by a review of relevant experimental data and detailed protocols for assessing cytotoxicity.
Predicted Biological Activity Profile of 4-Ethyl-hex-2-ynal
Key Structural Features and Their Implications:
-
α,β-Unsaturated System: The conjugation of the alkyne and aldehyde groups creates an electron-deficient β-carbon, making it a prime target for Michael addition reactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] This covalent modification can lead to enzyme inhibition and disruption of cellular signaling pathways.
-
Aldehyde Group: Aldehydes are inherently reactive and can form Schiff bases with amine groups in proteins and DNA, potentially leading to cytotoxicity and genotoxicity.[2][3]
-
Alkyne Moiety: The triple bond in the ynal structure is expected to enhance the electrophilicity of the β-carbon compared to its alkene (enal) counterpart, potentially leading to increased reactivity and biological potency.
Based on these features, 4-ethyl-hex-2-ynal is predicted to exhibit cytotoxic and antiproliferative activities. The primary mechanism of action is likely to involve the alkylation of cellular macromolecules, leading to cellular stress and apoptosis.
Comparison with Structurally Similar Compounds
To contextualize the potential bioactivity of 4-ethyl-hex-2-ynal, it is useful to compare it with structurally related α,β-unsaturated aldehydes and other alkyne-containing compounds for which experimental data are available.
| Compound | Structure | Key Features | Reported Biological Activity (IC50 Values) |
| 4-Ethyl-hex-2-ynal (Predicted) | C8H12O | α,β-Unsaturated ynal | No experimental data available. Predicted to be cytotoxic. |
| (E)-2-Hexenal | C6H10O | α,β-Unsaturated enal | Induces oxidative DNA damage in V79 cells at 100 µM.[4] |
| (2E,4E)-2,4-Hexadienal | C6H8O | α,β,γ,δ-Unsaturated dienal | Depletes glutathione in V79 cells at 300 µM.[4] |
| Erlotinib-alkyne derivative | C24H21FN4O4S | Terminal alkyne | Potent antiproliferative activity against various cancer cell lines (e.g., IC50 > 50 μM on U87, A2058, A431, HepG2, and PC-3 cells for a related compound).[5] |
| Allobetulin-nucleoside conjugate (alkyne-containing) | C39H53N3O6 | Internal alkyne | Significant antiproliferative activity against various cancer cell lines (e.g., IC50 of 5.57 µM against SMMC-7721 for compound 10d).[6] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of the α,β-unsaturated carbonyl moiety is a common feature in compounds with antiproliferative activity.[7]
-
The increased electrophilicity of the triple bond in ynals compared to the double bond in enals suggests that 4-ethyl-hex-2-ynal may exhibit greater cytotoxicity than its corresponding enal, 4-ethyl-hex-2-enal.
-
The specific cellular targets and potency can be significantly influenced by the overall molecular structure, including steric hindrance and the presence of other functional groups.
Potential Signaling Pathway Involvement
α,β-Unsaturated carbonyl compounds are known to interact with specific cellular signaling pathways, primarily through their electrophilic nature.
NRF2 Signaling Pathway:
One of the key pathways likely to be modulated by 4-ethyl-hex-2-ynal is the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
-
Mechanism of Activation: Electrophiles, such as α,β-unsaturated aldehydes, can react with cysteine residues on the sensor protein Keap1. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes.
Experimental Protocols
To empirically determine the biological activity of 4-ethyl-hex-2-ynal and enable direct comparison with other compounds, standardized cytotoxicity assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-ethyl-hex-2-ynal and comparator compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Two New Cytotoxic Steroidal Alkaloids from Sarcococca Hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha,beta-unsaturated carbonyl compounds: induction of oxidative DNA damage in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Probing the Bioactivity of 4-ethyl-hex-2-ynal: A Guide to Control Experiments and Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
The α,β-unsaturated ynal, 4-ethyl-hex-2-ynal, presents a compelling subject for investigation within drug discovery and chemical biology due to its electrophilic nature. This guide provides a framework for elucidating its mechanism of action, with a focus on control experiments and comparisons to relevant alternative compounds. While specific experimental data for 4-ethyl-hex-2-ynal is not extensively available in public literature, this document outlines a robust strategy based on the well-established reactivity of related α,β-unsaturated carbonyl compounds.
Postulated Mechanism of Action: Covalent Modification
The core chemical feature of 4-ethyl-hex-2-ynal is the presence of an α,β-unsaturated carbonyl group. This motif renders the β-carbon susceptible to nucleophilic attack, a reaction known as conjugate or Michael addition.[1][2] In a biological context, the primary nucleophiles are the side chains of amino acids within proteins, particularly the thiol group of cysteine, and to a lesser extent, the imidazole of histidine and the amine of lysine.[3] Therefore, the prevailing hypothesis for the mechanism of action of 4-ethyl-hex-2-ynal is its function as a covalent inhibitor, forming adducts with protein targets and thereby altering their function.
Key Control Experiments
To rigorously test the hypothesis of covalent modification, a series of control experiments are essential. These controls are designed to distinguish between a specific, covalent mechanism and other possibilities such as non-specific reactivity, reversible inhibition, or off-target effects.
Distinguishing Covalent from Reversible Binding
A fundamental control is to compare the effects of 4-ethyl-hex-2-ynal with a structurally similar but less reactive analog. This allows researchers to attribute any observed biological activity to the reactive ynal moiety.
-
Saturated Analog Control: The most direct control is the corresponding saturated aldehyde, 4-ethyl-hexanal . This molecule lacks the activating alkyne and therefore should not undergo Michael addition. If 4-ethyl-hex-2-ynal exhibits a biological effect that 4-ethyl-hexanal does not, it strongly suggests that the α,β-unsaturation is critical for its activity.
-
Alkene Analog Control: A further informative control is the corresponding α,β-unsaturated enal, 4-ethyl-hex-2-enal . While still reactive, the alkyne in 4-ethyl-hex-2-ynal may confer different reactivity and target selectivity compared to the alkene. Comparing the potency and target engagement of these two compounds can reveal the specific contribution of the triple bond.
Confirming Target Engagement and Covalent Adduct Formation
Direct evidence of covalent modification is crucial. Several techniques can be employed:
-
Mass Spectrometry: Intact protein mass spectrometry or peptide mapping following enzymatic digestion can identify a mass shift corresponding to the addition of 4-ethyl-hex-2-ynal to a target protein.
-
Competition Assays: Pre-treatment of a biological system with a known nucleophilic agent, such as N-acetyl-cysteine (NAC) or glutathione (GSH) , can sequester 4-ethyl-hex-2-ynal and prevent its interaction with protein targets. A rescue of the biological effect by these agents supports a mechanism involving electrophilic reactivity.
-
"Wash-out" Experiments: In cell-based assays, if the effect of 4-ethyl-hex-2-ynal persists after it has been removed from the culture medium and the cells have been washed, this suggests an irreversible, covalent mode of action. A reversible inhibitor's effect would be expected to diminish upon removal.
Assessing Specificity
To ensure that the observed effects are not due to non-specific cellular toxicity, several controls are necessary:
-
Cell Viability Assays: Standard cytotoxicity assays (e.g., MTT, LDH release) should be performed to determine the concentration range at which 4-ethyl-hex-2-ynal is non-toxic. Mechanistic studies should be conducted at sub-toxic concentrations.
-
Inactive Structural Analog: An ideal control would be a structurally related molecule that is incapable of covalent modification but retains similar physicochemical properties. While challenging to design, this could involve modifications that sterically hinder the β-carbon.
Comparison with Alternative Compounds
The selection of appropriate comparator compounds is critical for contextualizing the activity of 4-ethyl-hex-2-ynal.
| Compound | Class | Primary Use in Mechanistic Studies |
| 4-ethyl-hexanal | Saturated Aldehyde | Negative control for covalent reactivity. |
| 4-ethyl-hex-2-enal | α,β-Unsaturated Aldehyde | Comparison of alkene vs. alkyne reactivity and selectivity. |
| N-ethylmaleimide (NEM) | Thiol-reactive Electrophile | Positive control for cysteine-targeted covalent modification. |
| Iodoacetamide | Alkylating Agent | General positive control for covalent modification of nucleophilic residues. |
Experimental Protocols
Protocol 1: In Vitro Thiol Reactivity Assay
Objective: To quantify the reactivity of 4-ethyl-hex-2-ynal with a model thiol compound.
Materials:
-
4-ethyl-hex-2-ynal
-
4-ethyl-hexanal (negative control)
-
N-ethylmaleimide (NEM, positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of GSH in PBS.
-
Prepare stock solutions of 4-ethyl-hex-2-ynal, 4-ethyl-hexanal, and NEM in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add GSH solution to each well.
-
Add varying concentrations of the test compounds to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add DTNB solution to each well.
-
Measure the absorbance at 412 nm. The decrease in absorbance is proportional to the amount of unreacted GSH.
Data Presentation (Hypothetical Data):
| Compound | IC50 (µM) of GSH Depletion |
| 4-ethyl-hex-2-ynal | 15.2 ± 2.1 |
| 4-ethyl-hexanal | > 1000 |
| N-ethylmaleimide | 1.8 ± 0.3 |
Protocol 2: Cell-Based Target Engagement Assay (Wash-out)
Objective: To determine if 4-ethyl-hex-2-ynal acts irreversibly in a cellular context.
Materials:
-
Cell line of interest
-
4-ethyl-hex-2-ynal
-
Reversible inhibitor of the same pathway (for comparison)
-
Cell culture medium and supplements
-
Assay reagents for measuring the biological endpoint (e.g., reporter gene assay, proliferation assay)
Procedure:
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Treat cells with 4-ethyl-hex-2-ynal or the reversible inhibitor for a defined period (e.g., 2 hours).
-
"Wash-out" condition: Remove the compound-containing medium, wash the cells twice with fresh medium, and then add fresh medium.
-
"Continuous exposure" condition: Leave the compound-containing medium on the cells.
-
Incubate for a period sufficient to observe the biological effect.
-
Perform the endpoint assay.
Data Presentation (Hypothetical Data):
| Compound | % Inhibition (Continuous) | % Inhibition (Wash-out) |
| 4-ethyl-hex-2-ynal (10 µM) | 85 ± 5 | 82 ± 6 |
| Reversible Inhibitor (1 µM) | 90 ± 4 | 15 ± 3 |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and potential mechanisms, the following diagrams are provided.
Caption: Hypothesized mechanism of 4-ethyl-hex-2-ynal via covalent modification.
Caption: Experimental workflow for comparing 4-ethyl-hex-2-ynal with a saturated control.
By employing these rigorous control experiments and comparative analyses, researchers can effectively dissect the mechanism of action of 4-ethyl-hex-2-ynal and validate its potential as a chemical probe or therapeutic lead. The provided protocols and data presentation formats offer a template for clear and impactful reporting of findings.
References
A Spectroscopic Comparison of 4-Ethyl-Hex-2-Ynal and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its derivatives is paramount for identification, purity assessment, and the elucidation of its chemical behavior. This guide provides a comparative analysis of the spectroscopic properties of 4-ethyl-hex-2-ynal and its key derivatives: 4-ethyl-hex-2-yn-1-ol, 4-ethyl-hex-2-ynoic acid, and 4-ethyl-hexane.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 4-ethyl-hex-2-ynal and its derivatives. These values are based on established principles of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound Name | Functional Group Protons & Expected Chemical Shift (δ, ppm) |
| 4-Ethyl-hex-2-ynal | -CHO : 9.0-10.0 (s) -CH(CH₂CH₃)₂ : 2.2-2.8 (m) -CH₂CH₃ : 1.3-1.7 (m) -CH₂CH₃ : 0.8-1.2 (t) |
| 4-Ethyl-hex-2-yn-1-ol | -CH₂OH : 4.0-4.5 (s) -OH : 1.0-5.0 (broad s) -CH(CH₂CH₃)₂ : 2.0-2.5 (m) -CH₂CH₃ : 1.3-1.7 (m) -CH₂CH₃ : 0.8-1.2 (t) |
| 4-Ethyl-hex-2-ynoic Acid | -COOH : 10.0-13.0 (broad s) -CH(CH₂CH₃)₂ : 2.3-2.9 (m) -CH₂CH₃ : 1.3-1.7 (m) -CH₂CH₃ : 0.8-1.2 (t) |
| 4-Ethyl-hexane | -CH(CH₂CH₃)₂ : 1.2-1.6 (m) -CH₂CH₃ : 1.1-1.5 (m) -CH₂CH₃ : 0.8-1.0 (t) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound Name | Functional Group Carbons & Expected Chemical Shift (δ, ppm) |
| 4-Ethyl-hex-2-ynal | -CHO : 190-200 -C≡C- : 80-100 -CH- : 30-50 -CH₂- : 20-30 -CH₃ : 10-15 |
| 4-Ethyl-hex-2-yn-1-ol | -CH₂OH : 50-65 -C≡C- : 75-95 -CH- : 30-50 -CH₂- : 20-30 -CH₃ : 10-15 |
| 4-Ethyl-hex-2-ynoic Acid | -COOH : 170-185 -C≡C- : 70-90 -CH- : 30-50 -CH₂- : 20-30 -CH₃ : 10-15 |
| 4-Ethyl-hexane | -CH- : 30-40 -CH₂- : 20-30 -CH₃ : 10-15 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Compound Name | Key Functional Group & Expected Absorption (cm⁻¹) |
| 4-Ethyl-hex-2-ynal | C=O (aldehyde) : 1680-1710 (strong) C≡C (alkyne) : 2100-2260 (medium-weak) C-H (aldehyde) : 2720-2820 (medium, two bands) C-H (alkane) : 2850-3000 (strong) |
| 4-Ethyl-hex-2-yn-1-ol | O-H (alcohol) : 3200-3600 (broad, strong) C-O (alcohol) : 1050-1250 (strong) C≡C (alkyne) : 2100-2260 (medium-weak) C-H (alkane) : 2850-3000 (strong) |
| 4-Ethyl-hex-2-ynoic Acid | O-H (carboxylic acid) : 2500-3300 (very broad) C=O (carboxylic acid) : 1700-1725 (strong) C-O (carboxylic acid) : 1210-1320 (strong) C≡C (alkyne) : 2100-2260 (medium-weak) C-H (alkane) : 2850-3000 (strong) |
| 4-Ethyl-hexane | C-H (alkane) : 2850-3000 (strong) |
Table 4: Mass Spectrometry (MS) Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Fragmentation |
| 4-Ethyl-hex-2-ynal | C₈H₁₂O | 124.18 | [M]+• at m/z 124, loss of -CHO (m/z 29), loss of ethyl (m/z 29) and propyl (m/z 43) groups.[1] |
| 4-Ethyl-hex-2-yn-1-ol | C₈H₁₄O | 126.20 | [M]+• at m/z 126, loss of -CH₂OH (m/z 31), loss of H₂O (m/z 18), loss of ethyl and propyl groups. |
| 4-Ethyl-hex-2-ynoic Acid | C₈H₁₂O₂ | 140.18 | [M]+• at m/z 140, loss of -COOH (m/z 45), loss of ethyl and propyl groups. |
| 4-Ethyl-hexane | C₈H₁₈ | 114.23 | [M]+• at m/z 114, characteristic alkane fragmentation pattern with loss of alkyl fragments. |
Table 5: UV-Vis Spectroscopy Data (Predicted)
| Compound Name | Chromophore | Expected λmax (nm) |
| 4-Ethyl-hex-2-ynal | Conjugated enynal system (C≡C-C=O) | π → π* transition around 220-250 nm; n → π* transition around 310-340 nm. |
| 4-Ethyl-hex-2-yn-1-ol | Alkyne | Below 200 nm (not typically observed on standard instruments). |
| 4-Ethyl-hex-2-ynoic Acid | Conjugated system (C≡C-C=O) | π → π* transition around 210-240 nm; n → π* transition around 300-330 nm. |
| 4-Ethyl-hexane | None | Below 200 nm (transparent in the UV-Vis range). |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous sample preparation and instrument operation. The following are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the analyte's solubility and the desired chemical shift reference.
-
Instrumentation : The prepared sample is placed in the NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : A typical experiment involves a 1D proton pulse sequence. Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR : Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquids : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solids : A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Instrumentation : The sample is placed in the IR spectrometer's sample holder.
-
Data Acquisition : A background spectrum (of the empty instrument or the salt plates/KBr) is recorded first. The sample spectrum is then acquired. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS). The choice of method depends on the sample's volatility and thermal stability.
-
Ionization : The sample molecules are ionized in the ion source. Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile molecules.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Analysis : The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the analyte is prepared in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, hexane, water). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation : A matched pair of cuvettes is used, one for the blank (pure solvent) and one for the sample solution.
-
Data Acquisition : A baseline is recorded with the blank cuvette. The sample cuvette is then placed in the light path, and the absorbance is measured over a range of wavelengths.
-
Data Analysis : The UV-Vis spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of the chromophore in the molecule.
Signaling Pathways and Experimental Workflows
Michael Addition: A Key Reaction Pathway
α,β-Unsaturated ynals, such as 4-ethyl-hex-2-ynal, are electrophilic at the β-carbon due to the electron-withdrawing nature of the conjugated carbonyl group. This makes them susceptible to nucleophilic attack in a process known as the Michael addition or 1,4-conjugate addition.[2] This reaction is of significant biological relevance, as nucleophilic residues in biomolecules (e.g., cysteine thiols in proteins) can react with such compounds.[3] This can lead to the modulation of protein function and various physiological responses.
The following diagram illustrates the general mechanism of a Michael addition to an ynal.
Caption: Michael addition of a nucleophile to 4-ethyl-hex-2-ynal.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and spectroscopic characterization of the derivatives of 4-ethyl-hex-2-ynal.
Caption: Synthetic workflow for derivatives of 4-ethyl-hex-2-ynal.
References
Benchmarking Catalyst Efficiency for 4-Ethyl-Hex-2-Ynal Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated aldehydes, such as 4-ethyl-hex-2-ynal, is a cornerstone of modern organic chemistry, providing key intermediates for the pharmaceutical and fragrance industries. The efficiency of this synthesis is critically dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems for the synthesis of 4-ethyl-hex-2-ynal, focusing on hydroformylation of the corresponding alkyne, 4-ethyl-hex-2-yne.
Catalyst Performance Comparison
The hydroformylation of internal alkynes to α,β-unsaturated aldehydes can be achieved using various transition metal catalysts. While direct comparative studies on 4-ethyl-hex-2-ynal are limited in publicly available literature, we can infer performance from studies on structurally similar internal alkynes, such as 3-hexyne. The key performance indicators for these catalysts are yield and regioselectivity, with the desired product being the linear α,β-unsaturated aldehyde.
| Catalyst System | Ligand | Substrate | Yield (%) | Regioselectivity (linear:branched) | Reference |
| Rhodium-based | |||||
| Rh(acac)(CO)₂ | Self-assembling ligand system | 4-octyne | 95 | >99:1 | [1] |
| Rh(acac)(CO)₂ | Phosphine Ligands | Alkenes | High | ~20:1 (for alk-1-enes) | [2] |
| Palladium-based | Phosphine Ligands | Internal Olefins | up to 72% | up to 18:1 | [3] |
| Gold-based | Phosphine Ligands | Haloalkynes | up to 94% | N/A (Hydration) | [4] |
Note: The data presented is based on analogous reactions due to the lack of specific comparative data for 4-ethyl-hex-2-ynal. Performance may vary for the specific substrate.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the catalytic synthesis of α,β-unsaturated aldehydes from internal alkynes, based on established methodologies.
Rhodium-Catalyzed Hydroformylation
This protocol is adapted from the hydroformylation of internal alkynes using a rhodium catalyst with a self-assembling ligand system.[1]
Materials:
-
Rh(acac)(CO)₂
-
Self-assembling ligand (e.g., a pyridone-based phosphine)
-
4-Ethyl-hex-2-yne (Substrate)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
Anhydrous toluene (Solvent)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with Rh(acac)(CO)₂ (1 mol%) and the self-assembling ligand (2 mol%).
-
Anhydrous toluene is added, followed by the substrate, 4-ethyl-hex-2-yne.
-
The autoclave is sealed, removed from the glovebox, and purged several times with syngas.
-
The reactor is pressurized with the CO/H₂ mixture to the desired pressure (e.g., 20 bar).
-
The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the required duration (e.g., 20 hours).
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) to determine the yield and regioselectivity of 4-ethyl-hex-2-ynal.
-
The product is purified by column chromatography on silica gel.
Palladium-Catalyzed Isomerization-Hydroformylation
This protocol is a generalized procedure based on the palladium-catalyzed isomerization-hydroformylation of internal olefins.[3]
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., 2-diphenylphosphinopyridine)
-
4-Ethyl-hex-2-yne (Substrate)
-
Formic acid (HCO₂H)
-
N-formylsaccharin
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), the palladium catalyst precursor and the phosphine ligand are added.
-
The anhydrous solvent is added, followed by the substrate, 4-ethyl-hex-2-yne.
-
Formic acid and N-formylsaccharin are then added to the reaction mixture.
-
The reaction vessel is sealed and heated to the desired temperature for the specified time.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The yield and regioselectivity are determined by GC and/or NMR analysis of the crude reaction mixture.
-
The product is purified by column chromatography.
Gold-Catalyzed Hydration (for Ketone Synthesis - A Potential Side Reaction)
While the primary goal is the aldehyde, gold catalysts are known to efficiently catalyze the hydration of alkynes to ketones.[4][5] This represents a potential side reaction or an alternative synthetic route to a related carbonyl compound.
Materials:
-
Gold catalyst (e.g., XPhosAuNTf₂)
-
4-Ethyl-hex-2-yne (Substrate)
-
Solvent (e.g., dichloroethane - DCE)
-
Water
Procedure:
-
To a reaction vial, the gold catalyst (e.g., 2 mol%) is added.
-
The solvent (DCE) and the substrate, 4-ethyl-hex-2-yne, are added.
-
A stoichiometric amount of water is added to the mixture.
-
The vial is sealed and the reaction is stirred at a specified temperature until completion (monitored by TLC or GC).
-
The reaction mixture is then worked up, typically by washing with brine and drying the organic layer.
-
The yield of the resulting ketone (4-ethyl-hexan-3-one) is determined after purification by column chromatography.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthesis and the catalytic cycles, the following diagrams are provided.
Caption: General workflow for screening catalysts for 4-ethyl-hex-2-ynal synthesis.
Caption: Key steps in the rhodium-catalyzed hydroformylation of an alkyne.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold-Catalyzed Nitrene Transfer to Activated Alkynes: Formation of α, β-Unsaturated Amidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Absolute Configuration of Chiral 4-ethyl-hex-2-ynal
For researchers and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key experimental techniques applicable to the determination of the absolute configuration of chiral molecules such as 4-ethyl-hex-2-ynal. The comparison includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid in the selection of the most appropriate method.
The primary methods discussed are Vibrational Circular Dichroism (VCD) spectroscopy, Electronic Circular Dichroism (ECD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Mosher's ester analysis. While X-ray crystallography is a definitive method, it is often hampered by the difficulty in obtaining single crystals of sufficient quality, especially for non-crystalline samples.[1][2]
Method Comparison
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the need for derivatization. The following table summarizes the key characteristics of VCD, ECD, and Mosher's Method.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mosher's Ester Analysis (NMR) |
| Principle | Differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2][3] | Differential absorption of left and right circularly polarized UV-Vis light associated with electronic transitions.[4][5] | NMR analysis of diastereomeric esters formed by reacting the chiral alcohol (or amine) with a chiral derivatizing agent (Mosher's acid).[6][7] |
| Sample State | Solution (liquid or dissolved solid).[2] | Solution.[5] | Solution (after derivatization).[7] |
| Derivatization | Not required.[2] | May be required if the molecule lacks a suitable chromophore.[4] | Required (conversion to Mosher's esters).[6] |
| Data Analysis | Comparison of experimental spectrum with quantum chemical calculations (e.g., DFT).[1][8] | Comparison with spectra of known compounds or with quantum chemical calculations.[5][9] | Analysis of the difference in chemical shifts (Δδ) between the (R)- and (S)-MTPA esters.[6][10] |
| Time Scale | VCD measurement: 1-12 hours. Computational analysis: up to a week.[2] | Relatively rapid measurement. | Ester preparation and NMR analysis: 4-6 hours over 1-2 days.[7] |
| Applicability | Broadly applicable to chiral molecules with vibrational activity.[3] | Requires the presence of a chromophore near the stereocenter.[4] | Applicable to chiral secondary alcohols and amines.[6][7] |
| Confidence | High, especially when there is good agreement between experimental and calculated spectra.[1] | High, particularly with the exciton chirality method.[4] | High, based on a consistent pattern of chemical shift differences.[6] |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful alternative to X-ray diffraction for determining the absolute configuration of chiral molecules in solution.[1] The method involves comparing the experimental VCD spectrum of a sample with the computationally predicted spectrum for one of the enantiomers.[1][8]
Protocol:
-
Sample Preparation: Dissolve approximately 8-10 mg of the chiral 4-ethyl-hex-2-ynal in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of ~125-250 µL.[11] The solution is then transferred to an IR cell with a defined path length (e.g., 100 µm).[11]
-
VCD Spectrum Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. The measurement is typically performed over several hours to achieve a good signal-to-noise ratio.[2][11]
-
Computational Modeling:
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[1][8]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a valuable technique for assigning the absolute configuration of chiral molecules that contain a chromophore.[5] The method can be enhanced by derivatization to introduce a chromophore if one is not present.[4]
Protocol:
-
Sample Preparation: Prepare a dilute solution of 4-ethyl-hex-2-ynal in a suitable UV-transparent solvent. The concentration should be adjusted to yield an optimal absorbance.
-
ECD Spectrum Measurement: Record the ECD and UV-Vis spectra over the appropriate wavelength range.
-
Data Analysis:
-
Exciton Chirality Method: If the molecule contains two or more interacting chromophores (either inherently or through derivatization), the sign of the resulting exciton couplet in the ECD spectrum can be directly related to the absolute configuration.[4]
-
Computational Analysis: Similar to VCD, the experimental ECD spectrum can be compared to the spectrum calculated using time-dependent DFT (TD-DFT) for a specific enantiomer.[5][9]
-
-
Configuration Assignment: The absolute configuration is assigned based on the correlation between the experimental and theoretical data or by applying the exciton chirality rule.[4][5]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. spark904.nl [spark904.nl]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. schrodinger.com [schrodinger.com]
A Head-to-Head Comparison of Analytical Methods for 4-Ethyl-hex-2-ynal Detection
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the α,β-unsaturated aldehyde 4-ethyl-hex-2-ynal, two primary analytical techniques stand out: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Both methods typically employ a derivatization step to enhance the stability and detectability of the analyte. This guide provides a detailed head-to-head comparison of these methods, supported by experimental data for similar unsaturated aldehydes, to aid in selecting the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the GC-MS and HPLC methods, based on data from the analysis of various C2-C12 unsaturated aldehydes. These values provide a reliable estimate of the expected performance for 4-ethyl-hex-2-ynal analysis.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Limit of Detection (LOD) | 50 - 100 fmol per 1 µL injection[1][2] | 0.79 - 0.80 nmol/L[3] |
| Linearity (r²) | > 0.99[1][2] | > 0.995[4] |
| Recovery | > 85% (can be 60-80% in complex matrices)[1][2] | Generally high, but can be affected by the efficiency of the DNPH derivatization and extraction. |
| Specificity | High, due to mass fragmentation patterns. | Good, but can be susceptible to interferences from other carbonyl compounds. |
| Throughput | Moderate, run times can be longer. | Can be higher, especially with modern UHPLC systems. |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC analysis are provided below. These protocols are based on established methods for similar unsaturated aldehydes and can be adapted for 4-ethyl-hex-2-ynal.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method involves the derivatization of the aldehyde with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by GC-MS analysis. The PFBHA reagent reacts with the carbonyl group to form a stable oxime derivative, which is amenable to gas chromatography.[1][5]
Derivatization Protocol:
-
Sample Preparation: Prepare a solution of the sample containing 4-ethyl-hex-2-ynal in a suitable solvent (e.g., isooctane).
-
Reagent Preparation: Prepare a solution of PFBHA in a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Reaction: Mix the sample solution with the PFBHA solution in a sealed vial. The reaction is typically carried out at 60°C for 60 minutes.[6]
-
Extraction: After the reaction, extract the PFBHA-derivatized aldehyde into an organic solvent such as hexane or ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to a suitable volume before GC-MS analysis.
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute the derivative.
-
Ionization Mode: Electron Ionization (EI) is commonly used.[5]
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer can be used for detection in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization
This widely used method is based on the reaction of the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV detector.[7][8][9]
Derivatization Protocol:
-
Sample Collection/Preparation: For air samples, draw the air through a cartridge impregnated with DNPH. For liquid samples, add a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of strong acid) to the sample.
-
Reaction: Allow the derivatization reaction to proceed at room temperature or with gentle heating.
-
Extraction/Elution: For cartridges, elute the derivatives with acetonitrile. For liquid-liquid extraction, extract the derivatives into an organic solvent.
-
Filtration: Filter the resulting solution through a 0.45 µm filter before HPLC analysis.
HPLC-UV Parameters:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detector: UV detector set at a wavelength of 360 nm.[7]
-
Injection Volume: Typically 10 - 20 µL.
Method Workflows
To visualize the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC analytical methods.
Caption: Workflow for GC-MS analysis of 4-ethyl-hex-2-ynal with PFBHA derivatization.
References
- 1. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. unitedchem.com [unitedchem.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of α,β-Unsaturated Aldehydes: A Guide for Researchers
A comprehensive review of the structure-activity relationship (SAR) for 4-ethyl-hex-2-ynal analogs is not currently available in publicly accessible scientific literature. Extensive searches have not yielded specific studies that systematically evaluate the biological effects of modifying this particular molecule. However, by examining the broader class of α,β-unsaturated aldehydes, to which 4-ethyl-hex-2-ynal belongs, we can deduce general principles that guide the design and evaluation of analogous compounds. This guide provides an overview of these principles, outlines typical experimental protocols for SAR studies, and presents conceptual workflows for researchers in drug discovery and development.
The core reactivity of α,β-unsaturated aldehydes stems from the electrophilic nature of the carbonyl carbon and the β-carbon of the alkene.[1][2] This dual electrophilicity allows them to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which is often a key mechanism for their biological activity.[3] The electronic and steric properties of substituents on the aldehyde scaffold can significantly modulate this reactivity and, consequently, the compound's potency and selectivity.
General Principles of Structure-Activity Relationships in α,β-Unsaturated Aldehydes
The biological activity of α,β-unsaturated carbonyl compounds is tunable by modifying their chemical structure.[4] Key structural features that influence activity include:
-
Substitution at the α- and β-positions: The nature of the substituents at the carbons of the double bond can dramatically alter the electrophilicity of the β-carbon. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may decrease it. The size and shape of these substituents also play a crucial role in how the molecule fits into a biological target, such as an enzyme's active site.
-
The Carbonyl Group: The aldehyde functional group itself is a key pharmacophore. Modifications to this group, for instance, through reduction to an alcohol or oxidation to a carboxylic acid, would be expected to significantly alter or abolish the characteristic reactivity of the α,β-unsaturated system.
-
Steric Hindrance: Bulky substituents near the reactive centers (the carbonyl carbon and the β-carbon) can sterically hinder the approach of a biological nucleophile, thereby reducing the rate of reaction and potentially the biological activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, will affect its ability to cross cell membranes and reach its intracellular target.
Comparative Data on Related α,β-Unsaturated Carbonyl Compounds
While specific data for 4-ethyl-hex-2-ynal analogs is unavailable, studies on other α,β-unsaturated carbonyl compounds, such as chalcones, have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][5][6][7] The activity of these compounds is often attributed to their ability to act as Michael acceptors.[3]
For instance, quantitative structure-activity relationship (QSAR) studies on a series of α,β-unsaturated carbonyl compounds against the human breast adenocarcinoma cell line MCF-7 have shown a correlation between physicochemical descriptors and their cytotoxic activity.[8] Such studies highlight the importance of systematic structural modifications to optimize biological effects.
| Compound Class | General Structural Feature | Observed Biological Activities | Reference |
| Chalcones | 1,3-Diaryl-2-propen-1-one | Anticancer, Anti-inflammatory, Antimicrobial | [3] |
| Cinnamaldehydes | 3-Phenyl-2-propenal | Antimicrobial, Immunomodulatory | [7] |
| Curcuminoids | 1,7-Diaryl-1,6-heptadiene-3,5-dione | Anti-inflammatory, Antioxidant, Anticancer | [7] |
Experimental Protocols for SAR Studies
A typical workflow for a structure-activity relationship study of novel α,β-unsaturated aldehyde analogs involves synthesis, characterization, and biological evaluation.
Synthesis of Analogs
The synthesis of α,β-unsaturated aldehydes can be achieved through various methods, including the condensation of aldehydes and ketones.[9] For alkynyl aldehydes, specific methods for their preparation would be employed.[10] A generalized synthetic workflow is depicted below.
Caption: General workflow for the synthesis of α,β-unsaturated aldehyde analogs.
In Vitro Biological Evaluation
The synthesized analogs would then be subjected to a battery of in vitro assays to determine their biological activity. A common starting point is to assess their cytotoxicity against a panel of cancer cell lines.
Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined by plotting a dose-response curve.
Mechanism of Action Studies
To understand how the compounds exert their biological effects, further mechanistic studies can be conducted.
Thiol Reactivity Assay:
To assess the potential of the compounds to react with biological thiols, a simple assay using a model thiol like glutathione (GSH) can be performed.
-
Reaction Mixture: The test compound is incubated with a known concentration of GSH in a suitable buffer.
-
Time Course: Aliquots are taken at different time points.
-
Quantification: The remaining free GSH is quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically. A decrease in free GSH over time indicates a reaction with the test compound.
Logical Workflow for an SAR Study
The overall process of an SAR study can be visualized as a cyclical process of design, synthesis, and testing.
Caption: Iterative cycle of a structure-activity relationship study.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]
- 8. eurjchem.com [eurjchem.com]
- 9. youtube.com [youtube.com]
- 10. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of published synthetic procedures for 4-ethyl-hex-2-ynal
A Comparative Guide to the Synthesis of 4-Ethyl-hex-2-ynal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of plausible synthetic routes for the preparation of 4-ethyl-hex-2-ynal, a specialty chemical with potential applications in organic synthesis and drug discovery. Due to the absence of published, reproducible synthetic procedures for this specific molecule, this document outlines a proposed two-step synthesis and compares two common oxidation methods for the final step. The information presented is based on established, analogous chemical transformations.
Proposed Synthetic Pathway
The synthesis of 4-ethyl-hex-2-ynal can be envisioned in two key stages:
-
Oxidation of 4-ethyl-hex-2-yn-1-ol to 4-ethyl-hex-2-ynal: The selective oxidation of the primary propargyl alcohol to the corresponding ynal is a critical step. Care must be taken to avoid over-oxidation to the carboxylic acid. Two mild and commonly employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Experimental Protocols
Step 1: Synthesis of 4-ethyl-hex-2-yn-1-ol
Reaction:
Procedure:
-
A solution of 1-butyne (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium acetylide.
-
1,2-Epoxybutane (1.1 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-ethyl-hex-2-yn-1-ol.
Step 2: Oxidation to 4-ethyl-hex-2-ynal
Two alternative protocols for the oxidation step are presented below.
Procedure:
-
A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) (2.7 eq) in DCM is added dropwise, and the mixture is stirred for 5 minutes.
-
A solution of 4-ethyl-hex-2-yn-1-ol (1.0 eq) in DCM is added dropwise over 5 minutes.
-
After stirring for 30 minutes at -78 °C, triethylamine (7.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature.
-
Water is added, and the product is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by column chromatography affords 4-ethyl-hex-2-ynal.
Procedure:
-
To a solution of 4-ethyl-hex-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1 eq) in one portion at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
A 5% aqueous sodium hydroxide solution is added, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by column chromatography provides 4-ethyl-hex-2-ynal.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the expected performance of the Swern and Dess-Martin oxidation methods for the synthesis of 4-ethyl-hex-2-ynal based on typical results for similar substrates.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 1-2 hours | 1-2 hours |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Advantages | Cost-effective reagents. | Mild reaction conditions.[1][2] High chemoselectivity.[2] Long shelf life of the reagent.[2] |
| Disadvantages | Requires cryogenic temperatures. Formation of foul-smelling dimethyl sulfide byproduct.[3] | Reagent is expensive and potentially explosive.[2] |
Visualizations
Synthetic Workflow for 4-ethyl-hex-2-ynal
Caption: Proposed two-step synthesis of 4-ethyl-hex-2-ynal.
References
4-Ethyl-Hex-2-Ynal: A Comparative Analysis of In Silico and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties of 4-ethyl-hex-2-ynal, contrasting computational (in silico) predictions with established experimental methodologies. Due to a lack of publicly available experimental data for this specific compound, this document outlines the predicted properties and details the standardized experimental protocols that would be employed for their empirical determination. This approach offers a framework for researchers to understand the expected characteristics of 4-ethyl-hex-2-ynal and the methods required for its experimental validation.
Data Presentation: In Silico vs. Experimental Approaches
The following table summarizes the predicted physicochemical properties of 4-ethyl-hex-2-ynal as obtained from computational models. Alongside these in silico values, the corresponding standard experimental protocols for their determination are listed.
| Property | In Silico (Predicted) Value | Standard Experimental Protocol |
| Molecular Weight | 124.18 g/mol | Mass Spectrometry |
| Density | 0.877 g/cm³ | OECD 109: Density of Liquids and Solids |
| Boiling Point | 187.7°C at 760 mmHg | OECD 103: Boiling Point |
| Vapor Pressure | 0.623 mmHg at 25°C | OECD 104: Vapour Pressure |
| Flash Point | 65.4°C | OECD 115: Flammability of Liquids |
| Refractive Index | 1.439 | Refractometry |
| Water Solubility | Not available | OECD 105: Water Solubility |
Experimental Protocols
Accurate determination of the physicochemical properties of a compound like 4-ethyl-hex-2-ynal is crucial for its application in research and development. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. These protocols ensure data reliability and comparability across different laboratories.
Boiling Point Determination (OECD 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. OECD Guideline 103 describes several methods for this determination, including the ebulliometer, dynamic, and Siwoloboff methods.[1][2][3][4]
Principle of the Dynamic Method: A substance is heated, and the temperature at which it boils is recorded. The vapor pressure of the substance is measured at different temperatures, and the boiling point is determined by the temperature at which the vapor pressure is equal to the atmospheric pressure.[1][3]
Procedure Outline:
-
The sample is placed in a heating apparatus equipped with a thermometer and a pressure measurement device.
-
The pressure in the apparatus is reduced, and the sample is heated.
-
The temperature at which the liquid begins to boil is recorded at various pressures.
-
The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.
Vapor Pressure Measurement (OECD 104)
Vapor pressure is a measure of a substance's tendency to evaporate. OECD Guideline 104 details methods such as the dynamic, static, and effusion methods.[5][6][7][8][9]
Principle of the Static Method: This method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[5][6][7][10]
Procedure Outline:
-
A small amount of the substance is placed in a thermostated sample cell connected to a pressure measuring device.
-
The system is evacuated to remove air.
-
The sample is heated to the desired temperature, and the system is allowed to reach equilibrium.
-
The pressure exerted by the vapor is measured.
Water Solubility Determination (OECD 105)
Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a substance. OECD Guideline 105 outlines the column elution and flask methods.[11][12][13][14][15]
Principle of the Flask Method: A specified amount of the substance is stirred in a flask with a given volume of water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.[11]
Procedure Outline:
-
An excess amount of 4-ethyl-hex-2-ynal is added to a flask containing a known volume of water.
-
The flask is agitated at a constant temperature for a sufficient period to achieve equilibrium (typically 24 hours).
-
The solution is centrifuged or filtered to remove undissolved substance.
-
The concentration of 4-ethyl-hex-2-ynal in the clear aqueous phase is determined using a suitable analytical method, such as chromatography.
Logical Workflow for Aldehyde Metabolism
While specific metabolic pathways for 4-ethyl-hex-2-ynal are not well-documented, a general pathway for aldehyde metabolism can be illustrated. Aldehydes are typically metabolized in a two-step process involving oxidation to a carboxylic acid, followed by further metabolism.
This diagram illustrates the initial and crucial step in the detoxification of aldehydes, catalyzed by aldehyde dehydrogenase (ALDH), leading to the formation of a less reactive carboxylic acid, which can then enter various other metabolic pathways.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.co.in]
- 2. oecd.org [oecd.org]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 6. eurolab.net [eurolab.net]
- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. vscht.cz [vscht.cz]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. filab.fr [filab.fr]
A Comparative Guide to Validating the Purity of Synthesized 4-Ethyl-hex-2-ynal
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for validating the purity of 4-ethyl-hex-2-ynal, a specialized α,β-unsaturated alkynyl aldehyde. We present a comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and supporting data.
Overview of Potential Impurities in Synthesized 4-Ethyl-hex-2-ynal
The purity of synthesized 4-ethyl-hex-2-ynal can be affected by the presence of several potential impurities, arising from the synthetic route and subsequent work-up procedures. A common synthetic pathway involves the oxidation of the corresponding alcohol, 4-ethyl-hex-2-yn-1-ol.
Common Impurities:
-
Unreacted Starting Material: The presence of the precursor alcohol, 4-ethyl-hex-2-yn-1-ol, is a common impurity if the oxidation reaction does not go to completion.
-
Over-oxidation Product: Further oxidation of the aldehyde can lead to the formation of 4-ethyl-hex-2-ynoic acid.
-
Solvent Residues: Residual amounts of solvents used during the synthesis and purification (e.g., diethyl ether, dichloromethane, hexanes) may be present in the final product.
-
Reagent Carryover: Traces of reagents used in the synthesis, such as oxidizing agents or catalysts, could potentially contaminate the final product.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the impurities, and the availability of instrumentation.
| Technique | Principle | Advantages | Limitations | Typical Purity Assay Range | Limit of Detection (LOD) |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Excellent for separating volatile impurities. Provides structural information for impurity identification. High sensitivity. | Not suitable for non-volatile impurities. Derivatization may be required for some compounds. | 95-99.9% | Low ppm to high ppb |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal, allowing for absolute purity determination against a certified internal standard.[1][2][3][4] | Provides an absolute measure of purity without the need for a reference standard of the analyte. Non-destructive. Provides structural confirmation. | Lower sensitivity compared to MS-based methods. Potential for signal overlap in complex mixtures. | 90-99.9% | ~0.1% |
| HPLC | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Detection is typically by UV-Vis absorption. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. Can be used for preparative purification. | May require derivatization for compounds lacking a UV chromophore. Lower resolution than capillary GC for volatile compounds. | 95-99.9% | Low ppm |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in the synthesized 4-ethyl-hex-2-ynal.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 4-ethyl-hex-2-ynal in high-purity dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to 4-ethyl-hex-2-ynal and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the synthesized 4-ethyl-hex-2-ynal using an internal standard.[1][2][3][4]
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-ethyl-hex-2-ynal into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the 4-ethyl-hex-2-ynal and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 4-ethyl-hex-2-ynal and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 4-ethyl-hex-2-ynal in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 40% acetonitrile, 60% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (based on the UV absorbance of the α,β-unsaturated carbonyl chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the 4-ethyl-hex-2-ynal standards against their concentrations.
-
Quantify the amount of 4-ethyl-hex-2-ynal in the sample using the calibration curve.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Visualizing the Workflow and Logic
Comparison with an Alternative Compound: Hex-2-ynal
To provide context for the analytical validation of 4-ethyl-hex-2-ynal, we compare it with a structurally simpler, commercially available alternative, hex-2-ynal.
| Property | 4-Ethyl-hex-2-ynal | Hex-2-ynal | Implications for Analysis |
| Molecular Weight | 124.18 g/mol | 82.10 g/mol | The higher molecular weight of 4-ethyl-hex-2-ynal results in a later retention time in GC and may require a higher final oven temperature for elution. |
| Boiling Point | Estimated higher | 115-116 °C | The higher boiling point of 4-ethyl-hex-2-ynal makes it well-suited for standard GC analysis without significant volatility issues at room temperature. |
| Structure | Branched alkyl chain | Linear alkyl chain | The branching in 4-ethyl-hex-2-ynal may lead to a more complex fragmentation pattern in the mass spectrum, which can be useful for structural confirmation. |
| Commercial Availability | Not widely available | Readily available | The lack of a commercial standard for 4-ethyl-hex-2-ynal makes qNMR an especially valuable technique for absolute purity determination. |
Conclusion
Validating the purity of synthesized 4-ethyl-hex-2-ynal requires a multi-faceted analytical approach. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC is suitable for less volatile contaminants. For an accurate and absolute determination of purity, qNMR is the method of choice, particularly when a certified reference standard of the analyte is unavailable. By employing these techniques in a complementary fashion, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity of their subsequent scientific investigations.
References
Comparative Fragrance Profile Analysis: 4-ethyl-hex-2-ynal and Octanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fragrance profile of the unsaturated aldehyde 4-ethyl-hex-2-ynal and the saturated aldehyde octanal. Due to a lack of available sensory data for 4-ethyl-hex-2-ynal, this comparison is based on its structural characteristics and the well-documented fragrance profile of the structurally similar C8 aldehyde, octanal. This analysis is supported by experimental data from Gas Chromatography-Olfactometry (GC-O) studies of analogous compounds and detailed experimental protocols.
Introduction
Aldehydes are a critical class of organic compounds in the fragrance and flavor industry, prized for their diverse and potent aromas. Their sensory characteristics are heavily influenced by their molecular structure, including chain length, branching, and the presence of double or triple bonds. This guide focuses on 4-ethyl-hex-2-ynal, a C8 unsaturated aldehyde, and compares it with octanal (aldehyde C8), its saturated counterpart. Understanding the fragrance profiles of such compounds is essential for the development of new aroma chemicals and for comprehending the structure-activity relationships in olfaction.
Comparative Fragrance Profile
Octanal, in contrast, is a well-characterized fragrance molecule. It is described as having a powerful, waxy, fatty, and citrus-orange peel odor.[1] It is a key component in many citrus and floral fragrances.
Table 1: Comparative Data of 4-ethyl-hex-2-ynal and Octanal
| Feature | 4-ethyl-hex-2-ynal | Octanal (Aldehyde C8) |
| Chemical Formula | C8H12O | C8H16O |
| Molar Mass | 124.18 g/mol | 128.21 g/mol |
| Structure | Unsaturated Aldehyde (with alkyne group) | Saturated Aldehyde |
| Reported Odor Profile | Data not available. Likely to possess green, fatty, and potentially metallic notes due to the unsaturated bond. | Powerful, waxy, fatty, citrus, orange peel.[1] |
| Odor Threshold (in air) | Data not available. | 0.0007 - 0.06 ppb |
Experimental Protocols
The characterization of fragrance profiles relies on sophisticated analytical techniques that combine chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O allows for the separation of volatile compounds in a sample, with the effluent from the gas chromatograph being split between a chemical detector (like a mass spectrometer) and a sniffing port where a trained panelist can detect and describe the odor of each eluting compound.[2][3]
1. Sample Preparation:
-
The fragrance compound (e.g., 4-ethyl-hex-2-ynal or octanal) is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.
-
For complex matrices, a headspace or solid-phase microextraction (SPME) technique may be used to isolate volatile compounds.
2. Gas Chromatography (GC) Separation:
-
An aliquot of the prepared sample is injected into the GC inlet.
-
The volatile compounds are separated on a capillary column (e.g., DB-5 or DB-WAX) based on their boiling points and polarity.
-
A temperature gradient is applied to the GC oven to facilitate the separation of compounds with a wide range of volatilities.
3. Olfactometry and Detection:
-
The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactometry port.
-
A trained sensory panelist sniffs the effluent at the olfactometry port and records the odor description, intensity, and duration for each detected scent.
-
The MS detector simultaneously records the mass spectrum of each eluting compound, allowing for its identification.
4. Data Analysis:
-
The olfactometry data is compiled to create an aromagram, which displays the odor intensity as a function of retention time.
-
The MS data is used to identify the chemical compounds responsible for each odor detected in the aromagram.
-
Quantitative analysis can be performed using techniques like Aroma Extract Dilution Analysis (AEDA) to determine the odor activity value (OAV) of each compound.
Visualizations
Olfactory Signaling Pathway
The perception of fragrance molecules like 4-ethyl-hex-2-ynal and octanal begins with their interaction with olfactory receptors in the nasal epithelium. This initiates a complex signaling cascade that results in the perception of smell.
Caption: Olfactory signaling cascade initiated by odorant binding.
Experimental Workflow for Fragrance Profile Analysis
The following diagram illustrates the key steps involved in the comparative analysis of fragrance profiles using Gas Chromatography-Olfactometry (GC-O).
References
Safety Operating Guide
Personal protective equipment for handling Hex-2-ynal, 4-ethyl-
Disclaimer: No specific Safety Data Sheet (SDS) for Hex-2-ynal, 4-ethyl- was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar unsaturated aldehydes and general laboratory safety principles. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Hex-2-ynal, 4-ethyl-. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Unsaturated aldehydes are often associated with a range of hazards, including skin, eye, and respiratory irritation, as well as potential for sensitization and toxicity. The personal protective equipment recommendations below are crucial for minimizing exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and closed-toe shoes.[1][2] Consider an apron for additional protection. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is vital when working with potentially hazardous chemicals. The following steps outline a safe workflow for handling Hex-2-ynal, 4-ethyl-.
Experimental Workflow for Safe Handling
Caption: Logical workflow for handling Hex-2-ynal, 4-ethyl-.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar unsaturated aldehydes to understand potential hazards.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly and is free of clutter.
-
Have a spill kit readily accessible. The kit should contain absorbent materials suitable for organic chemicals.
-
-
Handling:
-
Conduct all work involving Hex-2-ynal, 4-ethyl- within a certified chemical fume hood to minimize inhalation exposure.[3]
-
When transferring the chemical, use appropriate tools such as a pipette or a syringe to avoid splashes.
-
If possible, perform reactions in a closed system to contain vapors.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]
-
Wash hands and forearms thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[6]
Waste Classification and Disposal Procedure:
| Waste Type | Disposal Container | Disposal Method |
| Liquid Waste | Labeled, sealed, and chemical-resistant container. | Must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.[5][7] |
| Solid Waste (Contaminated) | Labeled, sealed plastic bag or container. | Items such as contaminated gloves, paper towels, and pipette tips should be disposed of as hazardous solid waste.[5] |
Disposal Protocol:
-
Segregation: Do not mix waste containing Hex-2-ynal, 4-ethyl- with other incompatible waste streams.[6] Unsaturated aldehydes can be incompatible with strong oxidizing agents, acids, and bases.[4][8]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5][6]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from heat and ignition sources until they can be collected by the EHS office.[9]
-
Collection: Follow your institution's specific procedures for hazardous waste pickup.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with working with Hex-2-ynal, 4-ethyl- and maintain a safe laboratory environment.
References
- 1. buehler.com [buehler.com]
- 2. plenco.com [plenco.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. smtp.europhair.com [smtp.europhair.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
